molecular formula C7H11NS B060320 Methyl[1-(thiophen-2-yl)ethyl]amine CAS No. 174316-28-0

Methyl[1-(thiophen-2-yl)ethyl]amine

Cat. No.: B060320
CAS No.: 174316-28-0
M. Wt: 141.24 g/mol
InChI Key: IPSPCSZFJRJGMS-UHFFFAOYSA-N
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Description

Methyl[1-(thiophen-2-yl)ethyl]amine is a high-purity chiral amine building block of significant interest in medicinal chemistry and materials science research. Its structure incorporates a thiophene heterocycle, a privileged scaffold in drug discovery known for its metabolic stability and ability to participate in pi-stacking interactions, alongside a stereogenic center adjacent to the amine nitrogen. This molecular architecture makes it a versatile precursor for the synthesis of novel bioactive molecules, particularly as a key intermediate for ligands targeting GPCRs, kinases, and central nervous system (CNS) targets. Researchers utilize this compound to develop potential therapeutic candidates, where the amine functionality allows for easy derivatization into amides, sulfonamides, or secondary/tertiary amines, and the thiophene ring can be further functionalized via cross-coupling reactions. Beyond pharmaceuticals, its application extends to the development of organic semiconductors and conductive polymers, where the electron-rich thiophene unit can modulate electronic properties. The chiral nature of the molecule also provides a handle for exploring structure-activity relationships (SAR) and developing stereoselective syntheses. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NS/c1-6(8-2)7-4-3-5-9-7/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSPCSZFJRJGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332534
Record name N-Methyl-1-(thiophen-2-yl)ethan-1-amine
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Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

174316-28-0
Record name N,α-Dimethyl-2-thiophenemethanamine
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Record name N-Methyl-1-(thiophen-2-yl)ethan-1-amine
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Record name methyl[1-(thiophen-2-yl)ethyl]amine
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Foundational & Exploratory

synthesis of Methyl[1-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl[1-(thiophen-2-yl)ethyl]amine

Abstract

This technical guide provides a comprehensive scientific overview of the , a compound also known as methiopropamine (MPA). Structurally analogous to methamphetamine, MPA is a norepinephrine-dopamine reuptake inhibitor that has emerged as a significant compound within psychoactive substance research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic pathways, including direct reductive amination and a two-step sequence involving the Leuckart reaction followed by Eschweiler-Clarke methylation. The guide explains the mechanistic underpinnings of these transformations, provides detailed experimental protocols, and outlines methods for purification and characterization, all while emphasizing critical safety considerations.

Introduction

Chemical Identity and Pharmacological Significance

This compound (MPA) is an organic compound featuring a thiophene ring linked to a methylaminopropane backbone.[2] Unlike its phenyl-ring analogue, methamphetamine, the substitution with a thiophene moiety imparts distinct chemical and pharmacological properties.[1] MPA functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), making it a compound of interest in neuropharmacology and medicinal chemistry.[2][3] Its appearance as a research chemical and recreational substance underscores the need for robust and well-documented synthetic procedures to support forensic analysis, pharmacological research, and regulatory efforts.[2][4]

Overview of Synthetic Strategies

The synthesis of MPA fundamentally involves the formation of a crucial carbon-nitrogen bond to establish the secondary amine. This can be achieved through several established methodologies in organic chemistry. This guide will focus on two primary, logical, and field-proven strategies:

  • Direct Reductive Amination: A one-pot synthesis where 2-acetylthiophene is reacted with methylamine in the presence of a reducing agent to directly form the target secondary amine.[5][6]

  • Two-Step Synthesis via a Primary Amine Intermediate: This pathway first involves the synthesis of the primary amine, 1-(thiophen-2-yl)ethanamine, from 2-acetylthiophene via the Leuckart reaction.[7][8] The resulting primary amine is then specifically methylated using the Eschweiler-Clarke reaction.[9][10]

Each approach offers distinct advantages regarding efficiency, scalability, and control over impurities, which will be discussed in their respective sections.

Synthetic Pathway I: Direct Reductive Amination

Direct reductive amination is a highly efficient and widely utilized method for synthesizing amines from carbonyl compounds in a single procedural step.[5][11] This one-pot reaction combines the formation of an imine intermediate and its subsequent reduction, offering high atom economy and procedural simplicity.

Principle and Mechanism

The reaction proceeds in two main stages within the same pot. First, the carbonyl carbon of 2-acetylthiophene undergoes nucleophilic attack by methylamine to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. A selective reducing agent, present in the reaction mixture, then reduces the C=N double bond of the imine to yield the final secondary amine.[6]

The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are capable of reducing the protonated imine intermediate much faster than the starting ketone, preventing unwanted side reactions like the reduction of 2-acetylthiophene to its corresponding alcohol.[6]

Reductive_Amination Ketone 2-Acetylthiophene Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + H⁺ Amine Methylamine Amine->Hemiaminal + H⁺ Product This compound Imine Iminium Ion Hemiaminal->Imine - H₂O Imine->Product + [H⁻] (from NaBH₃CN)

Caption: Workflow for Direct Reductive Amination.

Detailed Experimental Protocol

Materials:

  • 2-Acetylthiophene (1.0 eq)

  • Methylamine (e.g., 40% solution in water, 1.5 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (solvent)

  • Acetic acid (to maintain acidic pH)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq) in methanol.

  • Add the methylamine solution (1.5 eq) to the flask and stir the mixture at room temperature for 30 minutes.

  • Carefully monitor the pH of the solution, adjusting to approximately 6-7 by the dropwise addition of acetic acid. This protonates the imine, activating it for reduction.[5]

  • In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is highly toxic and can release hydrogen cyanide gas if the pH becomes too acidic. Maintain pH between 6 and 7.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and basify with a saturated sodium bicarbonate solution until the pH is >9.

  • Extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amine by vacuum distillation.

Synthetic Pathway II: Leuckart-Wallach and Eschweiler-Clarke Sequence

This classic two-step approach provides excellent control and is often robust. It involves creating the primary amine first, which is then specifically methylated.

Part A: Synthesis of 1-(Thiophen-2-yl)ethanamine via the Leuckart Reaction

The Leuckart reaction (or Leuckart-Wallach reaction) is a reductive amination that uses formic acid or its derivatives as the reducing agent.[7][12] Heating a ketone with ammonium formate produces the N-formyl derivative of the corresponding amine, which is then hydrolyzed to yield the primary amine.[8]

Mechanism: Ammonium formate dissociates into ammonia and formic acid. Ammonia reacts with 2-acetylthiophene to form an imine. Formic acid then acts as a hydride donor to reduce the imine. The reaction is driven by the formation of stable carbon dioxide.[7][8]

Leuckart_Reaction Ketone 2-Acetylthiophene Formyl_Intermediate N-Formyl Intermediate Ketone->Formyl_Intermediate Heat (160-180 °C) - H₂O, - CO₂ Reagent Ammonium Formate (HCOONH₄) Reagent->Formyl_Intermediate Heat (160-180 °C) - H₂O, - CO₂ Hydrolysis Acid Hydrolysis (e.g., HCl) Formyl_Intermediate->Hydrolysis Primary_Amine 1-(Thiophen-2-yl)ethanamine Hydrolysis->Primary_Amine Eschweiler_Clarke Primary_Amine 1-(Thiophen-2-yl)ethanamine Iminium_Ion Iminium Ion Intermediate Primary_Amine->Iminium_Ion - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium_Ion - H₂O Formic_Acid Formic Acid (HCOOH) Secondary_Amine This compound Formic_Acid->Secondary_Amine Hydride Transfer - CO₂ Iminium_Ion->Secondary_Amine Hydride Transfer - CO₂

Caption: N-methylation via the Eschweiler-Clarke Reaction.

Experimental Protocol:

  • To a flask containing 1-(thiophen-2-yl)ethanamine (1.0 eq), add formic acid (90%, 2.0 eq).

  • Add aqueous formaldehyde (37%, 1.1 eq) dropwise while cooling the flask in an ice bath to control the initial exothermic reaction.

  • After the addition is complete, attach a reflux condenser and heat the mixture gently on a steam bath or in a water bath at 80-100 °C for 8-12 hours. CO₂ evolution will be observed.

  • Cool the reaction mixture and carefully add concentrated HCl to decompose any remaining formic acid.

  • Remove any volatile components under reduced pressure.

  • Dilute the residue with water and basify to pH >10 with concentrated NaOH solution, ensuring the mixture remains cool.

  • Extract the product with an organic solvent, dry the combined extracts, and concentrate to give the crude this compound.

  • Purify by vacuum distillation.

Purification and Characterization

Purification Techniques

The final product is a basic amine, which dictates the purification strategy.

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl). The amine will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure amine.

  • Vacuum Distillation: As a liquid, the amine can be effectively purified by distillation under reduced pressure to prevent decomposition.

  • Chromatography: While possible, column chromatography on silica gel can be challenging for amines due to their basicity. Using a silica gel column treated with triethylamine or using alumina can yield better results.

Spectroscopic Analysis

Confirming the structure and purity of the synthesized this compound requires standard spectroscopic methods.

Technique Expected Data
¹H NMR Thiophene Protons: Three signals in the aromatic region (~6.9-7.2 ppm). CH: A quartet coupled to the adjacent CH₃ group. CH₃ (ethyl): A doublet coupled to the adjacent CH proton. N-CH₃: A singlet. N-H: A broad singlet (may be exchangeable with D₂O).
¹³C NMR Signals corresponding to the thiophene ring carbons, the chiral carbon (CH), the ethyl CH₃, and the N-CH₃ carbon.
IR Spectroscopy N-H stretching band (~3300-3400 cm⁻¹), C-H stretching bands (aromatic and aliphatic), and characteristic thiophene ring vibrations.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₁₃NS (155.26 g/mol ). [2]

Safety Considerations

The involves several hazardous materials and the final product is a psychoactive substance with a potential for abuse.

  • Reagent Hazards:

    • 2-Acetylthiophene: Harmful if swallowed or in contact with skin. [13] * Methylamine: Flammable, toxic, and corrosive. Work in a well-ventilated fume hood.

    • Formic Acid & Acetic Acid: Highly corrosive and can cause severe burns.

    • Formaldehyde: A known carcinogen and irritant.

    • Sodium Cyanoborohydride: Highly toxic. Reacts with acid to produce lethal hydrogen cyanide (HCN) gas. All manipulations must be performed in a fume hood, and the reaction pH must be carefully controlled.

  • Product Hazards: As a norepinephrine-dopamine reuptake inhibitor, MPA is a potent stimulant with physiological and psychological effects. [1][2]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

  • Legal Status: The legal status of MPA varies by jurisdiction and may be controlled. [2]Researchers must ensure compliance with all local, state, and federal regulations regarding its synthesis, handling, and possession.

Conclusion

The can be accomplished effectively through either direct reductive amination or a two-step Leuckart/Eschweiler-Clarke sequence. The direct method offers higher efficiency and is often preferred in industrial settings, while the two-step method provides robust control and may be more suitable for smaller-scale laboratory synthesis where intermediate purification is desired. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and strict adherence to safety guidelines are paramount for the successful and safe synthesis of this pharmacologically significant molecule.

References

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Leuckart reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Wikipedia contributors. (2023). Methiopropamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Thiopropamine. In Wikipedia, The Free Encyclopedia. [Link]

  • MDPI. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

  • Scribd. (n.d.). Studies On The Leuckart Reaction. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). A Fatal Case of Isolated Methiopropamine (1-(Thiophen-2-yl)-2-Methylaminopropane) Toxicity: A Case Report. [Link]

Sources

An In-depth Technical Guide to the Structural Analogues of Methyl[1-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Scaffold in Central Nervous System (CNS) Drug Discovery

The exploration of bioisosteric replacements for the phenyl ring in psychoactive compounds has been a cornerstone of medicinal chemistry for decades. This strategy aims to modulate a compound's pharmacological profile, including its potency, selectivity, metabolic stability, and safety. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged pharmacophore" in this endeavor.[1] Its electron-rich nature and ability to engage in hydrogen bonding can significantly alter interactions with biological targets.[1]

This guide focuses on the structural analogues of Methyl[1-(thiophen-2-yl)ethyl]amine, a compound more commonly known as methiopropamine (MPA). MPA is the thiophene analogue of methamphetamine, where the phenyl group is replaced by a thiophene ring.[2][3] First synthesized in 1942, MPA re-emerged in the 21st century as a novel psychoactive substance, prompting renewed interest in its pharmacological properties and those of its derivatives.[2] This document provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), pharmacology, and analytical characterization of this class of compounds, intended to serve as a valuable resource for professionals in drug discovery and development.

The Core Moiety: Methiopropamine (MPA) - A Pharmacological Benchmark

Methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine) serves as the parent compound for the analogues discussed in this guide. Its primary mechanism of action is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake, with a notable selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT).[2][4] It exhibits negligible activity as a serotonin reuptake inhibitor.[2]

Pharmacological Profile of Methiopropamine

In vitro studies have quantified the potency of methiopropamine at monoamine transporters. It acts as an inhibitor of norepinephrine and dopamine uptake with IC₅₀ values of 0.47 µM and 0.74 µM, respectively.[4][5][6] For comparison, its potency is approximately one-third that of dextroamphetamine as a norepinephrine reuptake inhibitor and one-fifth as a dopamine reuptake inhibitor.[2] The plasmalemmal serotonin uptake is only affected at significantly higher concentrations (IC₅₀ > 25 µM).[4][5][6]

In vivo studies in rodents have shown that methiopropamine induces psychomotor activity, though at higher doses compared to methamphetamine.[4][6] This aligns with its lower in vitro potency at DAT. These data establish MPA as a norepinephrine-dopamine reuptake inhibitor (NDRI) and provide a baseline for evaluating the pharmacological effects of its structural analogues.

Structural Analogues and Structure-Activity Relationships (SAR)

The systematic modification of the methiopropamine scaffold allows for the exploration of structure-activity relationships, providing insights into the molecular determinants of potency and selectivity at monoamine transporters. Key areas for modification include the amine group, the alkyl chain, and the thiophene ring.

N-Alkylation of the Amine Group

Modification of the N-alkyl substituent is a common strategy in amphetamine and cathinone chemistry to modulate pharmacological activity.

  • N-H (Primary Amine): Thiopropamine The parent amine, 1-(thiophen-2-yl)propan-2-amine (thiopropamine), is an analogue of amphetamine.[7] It exhibits stimulant effects but is reported to be about one-third as potent as amphetamine.[7] This suggests that N-methylation to methiopropamine enhances potency.

  • N-Ethyl: Ethiopropamine Ethiopropamine (N-ethyl-1-(thiophen-2-yl)propan-2-amine) is the ethyl homologue of methiopropamine.[1] While detailed pharmacological data for ethiopropamine is scarce in peer-reviewed literature, based on general SAR trends in related phenethylamines, increasing the N-alkyl chain length from methyl to ethyl can sometimes decrease stimulant potency or shift the selectivity profile. Further research is needed to quantify the DAT/NET/SERT inhibition profile of ethiopropamine to draw definitive conclusions.

Thiophene Ring Modifications

The position of the alkylamine substituent on the thiophene ring and the addition of substituents to the ring are expected to significantly impact activity.

  • Positional Isomerism: The N-methyl and thiophen-3-yl analogues of thiopropamine are known and are reportedly somewhat more potent than the 2-thienyl isomer, though still generally weaker than the corresponding amphetamines.[7] This highlights the importance of the position of substitution on the heterocyclic ring.

The general synthetic pathway for these analogues allows for the incorporation of substituted thiophenes as starting materials, enabling the generation of a library of compounds for SAR studies.

Synthesis of this compound Analogues

The synthesis of methiopropamine and its analogues generally follows established routes for the preparation of phenethylamines, with modifications to accommodate the thiophene precursor. A common and versatile method is reductive amination.

General Synthetic Workflow: Reductive Amination

The reductive amination pathway offers a convergent and widely used method for preparing secondary and tertiary amines. This process involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.

Reductive Amination Workflow Start 1-(Thiophen-2-yl)propan-2-one Imine Imine Formation Start->Imine Condensation Amine Primary or Secondary Amine (e.g., Methylamine, Ethylamine) Amine->Imine Reduction Reduction Imine->Reduction Reducing Agent (e.g., NaBH4, NaBH3CN) Product N-Alkyl- 1-(thiophen-2-yl)propan-2-amine Reduction->Product

Caption: General workflow for the synthesis of N-alkylated 1-(thiophen-2-yl)propan-2-amine analogues via reductive amination.

Detailed Experimental Protocol: Synthesis of N-Ethyl-1-(thiophen-2-yl)propan-2-amine (Ethiopropamine) via Reductive Amination

This protocol describes a representative, step-by-step synthesis of ethiopropamine from 1-(thiophen-2-yl)propan-2-one.

Materials:

  • 1-(Thiophen-2-yl)propan-2-one

  • Ethylamine solution (e.g., 70% in water or as hydrochloride salt)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (or other suitable solvent)

  • Glacial acetic acid (if starting with free base ethylamine)

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Imine Formation:

    • To a solution of 1-(thiophen-2-yl)propan-2-one (1.0 equivalent) in methanol in a round-bottom flask, add ethylamine (1.2-1.5 equivalents).

    • If using ethylamine hydrochloride, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.

    • If using a free base ethylamine solution, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the ketone.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C. The use of STAB allows for a one-pot procedure where the reducing agent is present from the start.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Add dichloromethane or ethyl acetate to the aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield N-ethyl-1-(thiophen-2-yl)propan-2-amine as a free base.

    • For salt formation, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting hydrochloride salt can then be collected by filtration.

Analytical Characterization of this compound Analogues

The structural elucidation and purity assessment of these compounds rely on standard analytical techniques. Given their chiral nature, enantioselective separation is a critical aspect of their analysis.

Spectroscopic and Chromatographic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the position of substituents and the integrity of the thiophene ring and alkylamine side chain.

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS provides molecular weight information and fragmentation patterns that are characteristic of the compound class.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H bond in secondary amines.

Chiral Separation: A Critical Requirement

This compound and its analogues possess a chiral center at the α-carbon of the ethylamine side chain. The enantiomers of psychoactive substances often exhibit different pharmacological potencies and effects. Therefore, the ability to separate and analyze the individual enantiomers is crucial for a complete pharmacological characterization. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.

Chiral_HPLC_Workflow cluster_0 HPLC System Pump Mobile Phase Pump Injector Autosampler/Injector Pump->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Detector UV or MS Detector Column->Detector Differential Interaction Separated Separated Enantiomers Data Data Acquisition System Detector->Data Chromatogram Chromatogram with Two Resolved Peaks Data->Chromatogram Sample Racemic Mixture of Analogue Sample->Injector

Caption: Workflow for the enantioselective analysis of chiral thiophene ethylamine analogues using HPLC with a Chiral Stationary Phase.

Detailed Experimental Protocol: Chiral HPLC Separation of Methiopropamine Enantiomers

This protocol provides a starting point for developing a chiral HPLC method for methiopropamine and its analogues. Method optimization will be required for specific analogues.

Instrumentation and Columns:

  • HPLC system with a UV or MS detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds. Macrocyclic glycopeptide-based CSPs (e.g., vancomycin-based) are also an excellent choice, particularly for their compatibility with mass spectrometry.[4]

Mobile Phase Selection:

The choice of mobile phase is dependent on the CSP and the desired separation mode (normal phase, reversed-phase, or polar organic).

  • Normal Phase: A mixture of a nonpolar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is common. For basic analytes like methiopropamine, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.

  • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Polar Ionic Mode (for macrocyclic glycopeptide CSPs): A mobile phase consisting of >90% organic modifier (e.g., methanol) with a small percentage of water and ionic additives (e.g., acetic acid and ammonium hydroxide).

Representative Protocol (Polar Ionic Mode with a Vancomycin-based CSP):

  • Column: Astec CHIROBIOTIC V2, 15 cm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol:Water (95:5) containing 0.1% acetic acid and 0.02% ammonium hydroxide.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (temperature can be optimized to improve resolution).

  • Detection: UV at 235 nm (approximated for thiophene chromophore) or MS detection.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).

    • Inject the sample and monitor the chromatogram for the separation of the two enantiomers.

    • Systematically adjust the mobile phase composition (e.g., the ratio of ionic additives) and temperature to optimize the resolution between the enantiomeric peaks.

Conclusion and Future Directions

The structural analogues of this compound represent a fascinating class of compounds at the interface of medicinal chemistry and pharmacology. The replacement of the phenyl ring of methamphetamine with a thiophene moiety results in a compound, methiopropamine, with a distinct pharmacological profile characterized by a preference for norepinephrine transporter inhibition.

While the SAR of this class is still in its infancy, the synthetic routes are well-established, allowing for the systematic exploration of N-alkyl and thiophene ring-substituted analogues. Future research should focus on the synthesis and pharmacological evaluation of a broader range of these compounds to establish clear SAR trends. In particular, quantifying the in vitro activity (IC₅₀ or Kᵢ values) at DAT, NET, and SERT for a series of analogues will be critical for understanding the impact of structural modifications on potency and selectivity.

Furthermore, the development and validation of robust analytical methods, especially for chiral separation, are paramount for both preclinical research and forensic applications. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding of this intriguing class of thiophene-based CNS-active compounds.

References

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spectroscopic data for Methyl[1-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of Methyl[1-(thiophen-2-yl)ethyl]amine

This document provides a comprehensive, predictive analysis of the . In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages fundamental spectroscopic principles and data from analogous chemical structures to forecast the spectral characteristics. This predictive approach is an essential tool in modern chemical research and drug development, enabling scientists to anticipate analytical results, guide experimental design, and aid in the structural elucidation of novel compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a chiral center and is composed of three key structural motifs that dictate its spectroscopic signature:

  • A 2-substituted Thiophene Ring: An aromatic five-membered heterocycle that profoundly influences the electronic environment of adjacent atoms, resulting in characteristic signals in NMR, IR, and UV-Vis spectroscopy.

  • An Ethylamine Backbone: The aliphatic chain provides distinct signals that are influenced by their proximity to the thiophene ring and the nitrogen atom.

  • A Secondary N-Methyl Amine: This functional group is identifiable through its unique IR absorptions and the chemical shifts it imparts on neighboring protons and carbons.

This guide will systematically deconstruct the predicted spectroscopic data for each major analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show six distinct signals. The chemical shifts are influenced by the aromatic ring current of the thiophene and the electronegativity of the sulfur and nitrogen atoms.

Predicted ¹H NMR Data

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5 (Thiophene)~7.20Doublet of doublets1HMost deshielded thiophene proton, adjacent to sulfur. Coupled to H-4 and H-3.
H-3 (Thiophene)~6.95Doublet of doublets1HThiophene proton ortho to the substituent. Coupled to H-4 and H-5.
H-4 (Thiophene)~6.90Doublet of doublets1HThiophene proton meta to the substituent. Coupled to H-3 and H-5.
CH (Ethyl)~4.20Quartet1HBenzylic-like proton, deshielded by both the thiophene ring and the nitrogen atom. Coupled to the adjacent CH₃ group.
N-CH₃~2.40Singlet3HMethyl group attached to nitrogen. Typically appears as a sharp singlet.
C-CH₃ (Ethyl)~1.50Doublet3HMethyl group on the ethyl chain. Coupled to the adjacent methine (CH) proton.
N-H~1.80Broad Singlet1HAmine proton. Shift is variable and depends on solvent and concentration. Signal may exchange with D₂O.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal peak shape.

  • Data Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a 90° pulse angle.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals to determine the relative proton ratios.

Diagram: Predicted ¹H NMR Structural Correlations

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The molecule has seven unique carbon environments, which will result in seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2 (Thiophene)~148Quaternary carbon of the thiophene ring attached to the ethylamine group, most deshielded.
C-5 (Thiophene)~127Thiophene carbon adjacent to sulfur.[2]
C-3 (Thiophene)~125Thiophene carbon ortho to the substituent.
C-4 (Thiophene)~124Thiophene carbon meta to the substituent.
CH (Ethyl)~55-60Carbon attached to both the thiophene ring and the nitrogen atom, significantly deshielded.
N-CH₃~35N-methyl carbon. The chemical shift for methylamines typically falls in this region.[3]
C-CH₃ (Ethyl)~22Aliphatic methyl carbon, least deshielded carbon in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a spectrometer with a broadband probe.

    • Tune the probe to the ¹³C frequency (e.g., ~100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to produce singlets for each carbon.

    • Set a spectral width of approximately 200-220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[4]

  • Data Processing:

    • Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and calibration).

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3350 - 3310N-H stretchWeak to MediumSecondary Amine[5][6]
~3100C-H stretchMediumAromatic (Thiophene)[7]
2980 - 2850C-H stretchMedium to StrongAliphatic (CH, CH₃)
1500 - 1400C=C stretchMediumAromatic Ring (Thiophene)[8][9]
1250 - 1020C-N stretchMediumAliphatic Amine[5]
910 - 665N-H wagStrong, BroadSecondary Amine[5]
~700C-S stretchMediumThiophene Ring[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.

Predicted Mass Spectrometric Data

  • Molecular Formula: C₇H₁₁NS

  • Molecular Weight: 141.23 g/mol

  • Molecular Ion (M⁺): An odd m/z of 141 is expected, consistent with the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[10][11]

  • Major Fragmentation: The primary fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond between the α- and β-carbons is broken. This results in the formation of a stable, resonance-stabilized iminium cation.[12][13][14] For this molecule, cleavage can occur on either side of the nitrogen-bearing carbon. The loss of the largest alkyl group is typically favored.

Predicted Key Fragments

m/z ValueProposed FragmentPathway
141[C₇H₁₁NS]⁺Molecular Ion (M⁺)
126[C₆H₈NS]⁺Loss of a methyl radical (•CH₃) from the ethyl group (α-cleavage).
58 [C₃H₈N]⁺ Base Peak. Loss of the thiophenylmethyl radical (•C₅H₅S) via α-cleavage. This forms the highly stable [CH(CH₃)=NHCH₃]⁺ iminium ion.
97[C₅H₅S]⁺Thienyl cation, a common fragment in thiophene derivatives.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

    • Use a standard non-polar capillary column (e.g., DB-5ms).

    • Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Method:

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Set the mass analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to 400.

    • The detector will record the abundance of ions at each m/z value as the compound elutes from the GC column.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure.

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Primary fragmentation pathway of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The thiophene ring acts as the primary chromophore in this compound.

  • Predicted Absorption: Unsubstituted thiophene exhibits a strong π → π* transition at approximately 231-235 nm.[15] Alkyl substitution typically causes a small bathochromic (red) shift. Therefore, this compound is expected to have a primary absorption maximum (λ_max) in the range of 235-245 nm .

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is around 10⁻⁵ M.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference blank.

    • Fill a second quartz cuvette with the sample solution.

  • Data Acquisition:

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Record the absorbance spectrum over a range of wavelengths, typically from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λ_max).

Conclusion

This guide presents a detailed, predictive framework for the spectroscopic characterization of this compound. The predicted data, summarized across NMR, IR, MS, and UV-Vis techniques, provides a robust analytical profile that can guide researchers in the synthesis, identification, and quality control of this compound. While these predictions are grounded in established scientific principles, it is imperative that they are ultimately validated through the acquisition and interpretation of experimental data.

References

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Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl[1-(thiophen-2-yl)ethyl]amine (CAS Number: 174316-28-0)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 174316-28-0), a chiral building block with significant potential in pharmaceutical and medicinal chemistry. While specific data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws logical inferences from closely related analogues to present a detailed profile. This document covers the compound's chemical identity, structural significance, probable synthetic routes, potential applications in drug discovery, and general safety considerations. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of chiral thiophene derivatives.

Introduction: The Significance of Chiral Thiophene Scaffolds in Drug Discovery

Thiophene and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry, meaning they are molecular frameworks that can bind to a wide range of biological targets.[1] The incorporation of a thiophene ring into a drug candidate can significantly modulate its physicochemical properties, such as solubility and metabolic stability, and enhance its interaction with biological receptors.[1] Many approved drugs across various therapeutic areas, including anti-inflammatory agents, antimicrobials, and anticancer drugs, contain a thiophene moiety.[1][2]

The compound this compound belongs to the class of 2-arylethylamines, a structural motif known for its ability to cross the blood-brain barrier and interact with the Central Nervous System (CNS).[3] Furthermore, the presence of a stereocenter at the α-carbon introduces chirality, a critical factor in modern drug design. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.[4] As such, chiral building blocks like this compound are invaluable tools for the synthesis of single-enantiomer drugs with improved efficacy and safety profiles.[4]

Compound Profile: this compound

This section details the known properties of this compound.

Chemical Identity
PropertyValue
CAS Number 174316-28-0
IUPAC Name N-methyl-1-(thiophen-2-yl)ethan-1-amine
Molecular Formula C₇H₁₁NS
Molecular Weight 141.24 g/mol
SMILES CC(C1=CC=CS1)NC
Physicochemical Properties

Proposed Asymmetric Synthesis

The asymmetric synthesis of chiral amines is a well-established field in organic chemistry.[3][5] A probable and efficient method for the synthesis of this compound is through the reductive amination of 2-acetylthiophene.[6] This method is widely used for the preparation of amines due to its operational simplicity and the availability of a wide range of starting materials.[6][7][8]

Reductive Amination of 2-Acetylthiophene

The synthesis would involve a two-step, one-pot reaction:

  • Imine Formation: 2-Acetylthiophene reacts with methylamine to form the corresponding imine intermediate. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the imine product.

  • Reduction: The imine is then reduced to the target amine, this compound. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.[8] For asymmetric synthesis, a chiral reducing agent or a chiral catalyst would be necessary to selectively produce one enantiomer.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_synthesis Proposed Synthesis of this compound start 2-Acetylthiophene intermediate Imine Intermediate start->intermediate Imine Formation product This compound intermediate->product Asymmetric Reduction reagent1 Methylamine (CH3NH2) Acid Catalyst reagent1->start reagent2 Chiral Reducing Agent (e.g., Chiral Borane) reagent2->intermediate

Caption: Proposed asymmetric synthesis of this compound via reductive amination.

Experimental Protocol (General)

The following is a generalized protocol for the reductive amination of a ketone, which can be adapted for the synthesis of the target compound.

  • Reaction Setup: To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane) is added methylamine (1.1-1.5 eq) and a catalytic amount of a weak acid (e.g., acetic acid).

  • Imine Formation: The mixture is stirred at room temperature for a specified period (typically 1-4 hours) to allow for imine formation. The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Reduction: The chiral reducing agent (e.g., a pre-formed chiral borane or a combination of a borohydride reagent and a chiral catalyst) is added to the reaction mixture, often at a reduced temperature (e.g., 0 °C or -78 °C) to enhance enantioselectivity.

  • Workup and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to yield the enantiomerically enriched this compound.

Potential Applications in Drug Development

While no specific applications for this compound are documented, its structural features suggest several promising avenues for its use in drug discovery and development.

Central Nervous System (CNS) Agents

The 2-arylethylamine scaffold is a common feature in many CNS-active compounds.[3] The thiophene ring, being a bioisostere of the phenyl ring, can be incorporated to modulate the pharmacological properties of known CNS drugs. The chirality of this compound makes it a valuable precursor for the synthesis of enantiomerically pure CNS drug candidates with potentially improved target selectivity and reduced off-target effects.

Anti-inflammatory and Anticancer Agents

Thiophene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][9][10] The amine functionality of this compound provides a handle for further chemical modification, allowing for its incorporation into more complex molecules designed to target pathways involved in inflammation and cancer.

As a Chiral Auxiliary

In addition to being a building block for active pharmaceutical ingredients (APIs), chiral amines can also be used as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a diastereoselective reaction, after which it is removed.

The following diagram illustrates the potential role of this compound in the drug discovery pipeline.

G cluster_drug_discovery Role in Drug Discovery compound This compound application1 CNS Drug Candidates compound->application1 application2 Anti-inflammatory Agents compound->application2 application3 Anticancer Agents compound->application3 application4 Chiral Auxiliary compound->application4

Caption: Potential applications of this compound in drug development.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the general properties of aliphatic and aromatic amines, the following precautions should be taken:

  • Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Toxicity: Amines can be corrosive and may cause skin and eye irritation or burns upon contact. Inhalation of vapors may cause respiratory tract irritation.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information before handling this compound. The metabolic transformation of thiophenes can sometimes lead to the formation of reactive intermediates, which is a key factor in their potential toxicity.[11]

Conclusion

This compound (CAS 174316-28-0) is a chiral building block with considerable potential for application in medicinal chemistry and drug development. While specific data for this compound remains scarce, its structural relationship to other bioactive thiophene and 2-arylethylamine derivatives suggests its utility in the synthesis of novel therapeutic agents, particularly for CNS disorders, inflammation, and cancer. Further research is warranted to fully elucidate the chemical and biological properties of this promising molecule.

References

  • Manchado, A., García-González, Á., Nieto, C. T., Díez, D., & Garrido, N. M. (2024). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. Molecules, 29(23), 5729. [Link]

  • Thiophene-2-ethylamine: Your Go-To Building Block for Pharmaceutical Synthesis. (n.d.). Retrieved from [Link] (Note: A placeholder URL is used as the original source may not be a stable link. The content is based on the provided search result.)

  • Khan, I., et al. (2021). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

  • Ansari, M. F., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

  • de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. [Link]

  • Manchado, A., García-González, Á., Nieto, C. T., Díez, D., & Garrido, N. M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]

  • Manchado, A., García-González, Á., Nieto, C. T., Díez, D., & Garrido, N. M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]

  • El-Gharbi, R., et al. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2021(3), M1261. [Link]

  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 41-53. [Link]

  • García, A., et al. (2013). (+)-(S)-N-[(1-Benzothiophen-2-yl)methylidene]-1-(naphthalen-1-yl)ethylamine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1480. [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tian, X., et al. (2025). Asymmetric synthesis of potent and orally bioavailable Thiophene-based EZH2 inhibitors. ResearchGate. [Link]

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  • Sannicolò, F., et al. (2016). "Inherently chiral" thiophene-based electrodes at work: a screening of enantioselection ability toward a series of pharmaceutically relevant phenolic or catecholic amino acids, amino esters, and amine. Analytical and Bioanalytical Chemistry, 408(24), 6767-6777. [Link]

  • Ethylamine, N-decyl-N-methyl-2-(2-thiophenyl)-. (n.d.). PubChem. Retrieved from [Link]

  • Chandrasekhar, S., & Reddy, C. R. (2017). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Catalysts, 7(12), 374. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Pharmacology & Pharmacy, 4(2), 149-159. [Link]

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The Thiophene Scaffold: A Privileged Structure in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Thiophene-Based Compounds in the CNS

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel therapeutics for a spectrum of Central Nervous System (CNS) disorders.[1] Its unique physicochemical properties, including its lipophilicity, planarity, and ability to serve as a bioisosteric replacement for a phenyl ring, facilitate blood-brain barrier penetration and enhance interactions with a diverse array of CNS targets.[1][2] This technical guide provides a comprehensive exploration of the mechanisms of action of thiophene-containing compounds within the CNS. We will delve into their molecular targets, the downstream signaling pathways they modulate, and the critical structure-activity relationships (SAR) that govern their therapeutic efficacy. This guide is intended to be a valuable resource for researchers and drug development professionals, offering not only a review of the current landscape but also detailed experimental protocols and field-proven insights to accelerate the discovery of next-generation CNS therapies.

Introduction: The Versatility of the Thiophene Moiety in Neuropharmacology

The thiophene nucleus is a cornerstone in the design of CNS-active drugs, with numerous approved therapeutics incorporating this versatile scaffold.[1] Marketed drugs like the antipsychotic Olanzapine , the anticonvulsant Tiagabine , and the anti-anxiety agent Etizolam underscore the broad utility of thiophene derivatives in treating complex neurological and psychiatric conditions.[1]

The success of thiophene-based drugs can be attributed to several key factors:

  • Blood-Brain Barrier (BBB) Permeability: The inherent lipophilicity of the thiophene ring is a crucial attribute that facilitates the passage of these compounds across the highly selective BBB, a prerequisite for CNS activity.[1]

  • Bioisosterism: Thiophene can act as a bioisostere of the phenyl ring, allowing for the modification of existing drug molecules to improve potency, selectivity, and pharmacokinetic profiles.[1]

  • Structural Rigidity and Planarity: The aromatic and planar nature of the thiophene ring can provide a rigid framework for the precise orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets.[1]

  • Metabolic Stability: The thiophene ring can influence the metabolic stability of a drug molecule, a critical consideration in drug design.[1]

This guide will systematically explore the diverse mechanisms through which thiophene compounds exert their effects on the CNS, focusing on their roles in neurodegenerative diseases, psychosis, and mood disorders.

Thiophene Derivatives in Neurodegenerative Disorders: A Multi-Targeted Approach

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal function. Thiophene-based compounds have shown considerable promise in this area by engaging multiple pathological pathways.

Inhibition of Cholinesterases

One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE). Several thiophene derivatives have been identified as potent AChE inhibitors.

Quantitative Data Summary: Thiophene-Based Acetylcholinesterase Inhibitors

Compound IDAChE IC50 (µM)Reference CompoundReference IC50 (µM)
Compound 35 0.14 ± 0.01Selegiline0.017 ± 0.002

Table 1: Inhibitory activity of a potent thiophene-based MAO-B inhibitor compared to the reference drug Selegiline.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.[3][4][5][6]

Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Stock Solution (10 mM): Dissolve DTNB in assay buffer.

    • ATCh Stock Solution (14-15 mM): Dissolve acetylthiocholine iodide in deionized water (prepare fresh).

    • AChE Stock Solution: Prepare a stock solution of AChE (e.g., from electric eel) in assay buffer to a final concentration of 0.1-0.25 U/mL.

    • Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the test compound at various concentrations to the test wells. For the control (100% activity), add 25 µL of assay buffer with the same final solvent concentration.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 50 µL of the ATCh solution to all wells.

    • Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The choice of Ellman's method is based on its robustness, high-throughput capability, and the direct relationship between color development and enzyme activity. The pre-incubation step allows for the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for determining the potency of competitive and non-competitive inhibitors.

Modulation of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[7][8]

Quantitative Data Summary: Thiophene-Based MAO-B Inhibitors

Compound IDMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (MAO-A/MAO-B)
MAO-B-IN-30 0.08219.176~234

Table 2: In vitro inhibitory activity and selectivity of a thiophene-based MAO-B inhibitor.[7]

Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay is based on the detection of hydrogen peroxide (H₂O₂), a by-product of the MAO-B-catalyzed oxidation of its substrate.[7][9][10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • MAO-B Assay Buffer: (e.g., 100 mM potassium phosphate, pH 7.4).

    • Recombinant Human MAO-B Enzyme.

    • MAO-B Substrate: (e.g., kynuramine or benzylamine).

    • Fluorescent Probe: (e.g., Amplex Red or similar).

    • Horseradish Peroxidase (HRP).

    • Test Compound and Positive Control (e.g., Selegiline).

  • Assay Procedure (96-well black plate):

    • Add 50 µL of MAO-B enzyme solution to each well.

    • Add 2 µL of the test compound at various concentrations or the positive control.

    • Pre-incubate for 15 minutes at 37°C.

    • Prepare the substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.

    • Add 50 µL of the substrate solution to each well to initiate the reaction.

    • Incubate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Diagram of Experimental Workflow: MAO-B Inhibition Assay

MAO_B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-B Enzyme - Test Compound - Substrate Mix Dispense Dispense Enzyme and Inhibitor Reagents->Dispense Preincubation Pre-incubate (15 min, 37°C) Dispense->Preincubation Add_Substrate Add Substrate Mix Preincubation->Add_Substrate Incubation Incubate (30-60 min, 37°C) Add_Substrate->Incubation Read_Fluorescence Read Fluorescence Incubation->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro MAO-B inhibition assay.

Thiophene Scaffolds as Antipsychotic Agents: Targeting Dopamine and Serotonin Receptors

Atypical antipsychotics often exhibit a complex pharmacology, with affinities for multiple neurotransmitter receptors, most notably dopamine D2 and serotonin 5-HT2A receptors. The thiophene-containing drug, Olanzapine, is a prime example of such a multi-receptor antagonist.[1]

Dopamine D2 Receptor Antagonism

Blockade of D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of many drugs.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the D2 receptor.[11][12][13]

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride) for binding to D2 receptors in a cell membrane preparation. The displacement of the radioligand by increasing concentrations of the test compound is used to calculate the IC50, which can then be converted to the equilibrium dissociation constant (Ki).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay (96-well plate format):

    • To each well, add the following in order:

      • Assay buffer.

      • Test compound at various concentrations or vehicle (for total binding).

      • A non-specific ligand (e.g., haloperidol or butaclamol) at a high concentration (for non-specific binding).

      • Radiolabeled ligand (e.g., [³H]-Spiperone) at a concentration close to its Kd.

      • Cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Signaling Pathway: Dopamine D2 Receptor

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Thiophene_Antagonist Thiophene Antagonist Thiophene_Antagonist->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates

Caption: Simplified signaling pathway of the dopamine D2 receptor and its inhibition by a thiophene antagonist.

Serotonin 5-HT1A and 5-HT2A Receptor Interactions

Many atypical antipsychotics, including those with a thiophene core, also interact with serotonin receptors, which is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms. Thiophene derivatives can act as antagonists at 5-HT2A receptors and may have partial agonist or antagonist activity at 5-HT1A receptors.[14][15][16]

The interaction with 5-HT1A receptors can lead to the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in neuroplasticity and cell survival.[14][17]

Synthesis of CNS-Active Thiophene Compounds

The versatility of thiophene chemistry allows for the synthesis of a wide range of derivatives with diverse pharmacological profiles. Two of the most common methods for constructing the thiophene ring are the Gewald and Paal-Knorr syntheses.

The Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which are valuable intermediates in the synthesis of many CNS-active compounds.[18][19][20][21][22]

General Reaction Scheme: The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

Diagram of Gewald Synthesis Workflow

Gewald_Synthesis Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Sulfur_Addition Sulfur Addition Knoevenagel->Sulfur_Addition Cyclization Ring Closure Sulfur_Addition->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: General workflow of the Gewald synthesis of 2-aminothiophenes.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is another classical method for the preparation of thiophenes from 1,4-dicarbonyl compounds.[23][24][25][26][27]

General Reaction Scheme: This reaction involves the treatment of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene compounds is highly dependent on the nature and position of substituents on the thiophene ring.

  • For AChE Inhibition: SAR studies have shown that the presence of specific substituents at the 2- and 5-positions of the thiophene ring can significantly influence inhibitory potency. For instance, the introduction of a piperazine moiety has been shown to be beneficial for activity.

  • For MAO-B Inhibition: The substitution pattern on the thiophene ring and on any appended aromatic rings is critical for both potency and selectivity over MAO-A.[1][8][28]

  • For Dopamine and Serotonin Receptor Binding: The nature of the side chain attached to the thiophene ring, as well as the substituents on the thiophene and any terminal aromatic rings, dictates the affinity and selectivity for different receptor subtypes.[2][29][30][31]

Conclusion and Future Directions

The thiophene scaffold continues to be a highly valuable platform for the design and discovery of novel CNS-active agents. Its favorable physicochemical properties and synthetic tractability allow for the exploration of a vast chemical space. The multi-target nature of many thiophene derivatives presents a promising strategy for addressing the complex multifactorial nature of many CNS disorders.

Future research in this area should focus on:

  • Improving Subtype Selectivity: For targets such as dopamine and serotonin receptors, achieving greater subtype selectivity is crucial for minimizing off-target effects.

  • Elucidating Downstream Signaling: A deeper understanding of the downstream signaling pathways modulated by thiophene compounds will provide a more complete picture of their mechanism of action and may reveal novel therapeutic targets.

  • Application of Advanced Screening Technologies: The use of high-throughput screening, fragment-based drug discovery, and computational modeling will continue to accelerate the identification of novel thiophene-based lead compounds.

  • Exploration of Novel CNS Targets: The versatility of the thiophene scaffold should be leveraged to explore its potential for modulating other CNS targets, such as ion channels and emerging G-protein coupled receptors.

By integrating the principles of medicinal chemistry, pharmacology, and molecular biology, the full therapeutic potential of thiophene-based compounds in the treatment of CNS disorders can be realized.

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The Dawn of a New Therapeutic Class: A Technical Guide to the Discovery and History of α-Thienylaminoalkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of α-thienylaminoalkanes, a class of compounds that played a pivotal role in the advent of antihistamine therapy. We will delve into the pioneering synthetic methodologies of the 1940s, examining the chemical principles that underpinned the creation of these novel therapeutic agents. Through a detailed analysis of classical reactions such as the Leuckart-Wallach reaction and early reductive amination techniques, this guide will illuminate the structure-activity relationships that guided the optimization of these early drugs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the origins of this important class of pharmaceuticals.

Introduction: The Quest for Histamine Antagonists

The story of α-thienylaminoalkanes is intrinsically linked to the broader narrative of the development of antihistamines. In the early 20th century, the physiological effects of histamine were becoming increasingly understood, but the ability to counteract its often-detrimental effects in allergic reactions remained a significant therapeutic challenge. The 1930s and 1940s marked a period of intense research aimed at discovering compounds that could block the action of histamine, leading to the birth of the first generation of antihistamine drugs.

Pioneering work in this era led to the development of the first clinically useful antihistamine, phenbenzamine (Antergan), in 1942. This breakthrough sparked a wave of innovation, with numerous research groups exploring structural analogs to improve potency and reduce side effects. Within this context, the isosteric replacement of a phenyl group with a thienyl group emerged as a key strategy, giving rise to the class of α-thienylaminoalkanes. These compounds, including notable examples like thenyldiamine and methaphenilene, became important therapeutic options for the management of allergic conditions.

The Genesis of α-Thienylaminoalkanes: Early Synthetic Strategies

The synthesis of the first α-thienylaminoalkanes relied on established, yet powerful, reactions of the time. The primary approaches involved the formation of a crucial carbon-nitrogen bond, linking a thienyl-containing moiety to a substituted ethylenediamine.

The Workhorse of Early Amine Synthesis: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction, a classic method for the reductive amination of aldehydes and ketones, proved to be a valuable tool in the synthesis of α-thienylaminoalkanes.[1] This reaction utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the source of the amino group. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a hydride transfer from formic acid.[1][2]

The general mechanism can be visualized as a two-step process:

  • Imine/Iminium Ion Formation: The carbonyl group of a thiophenecarboxaldehyde reacts with an amine (e.g., N,N-dimethylethylenediamine) to form a hemiaminal, which then dehydrates to form an imine. In the acidic conditions of the reaction, the imine can be protonated to form a more reactive iminium ion.

  • Hydride Transfer: Formic acid or formate acts as a hydride donor, reducing the imine or iminium ion to the corresponding amine.

Experimental Protocol: A Representative Leuckart-Wallach Synthesis of an α-Thienylaminoalkane

Disclaimer: This is a generalized protocol based on historical accounts of the Leuckart reaction. Specific conditions for individual α-thienylaminoalkanes would have been optimized by the original researchers.

Materials:

  • 2-Thiophenecarboxaldehyde

  • N,N-Dimethylethylenediamine

  • Formic Acid (90%)

  • Sodium Hydroxide solution (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-thiophenecarboxaldehyde (1.0 eq) and N,N-dimethylethylenediamine (1.2 eq).

  • Slowly add formic acid (2.5 eq) to the mixture while stirring. The reaction is often exothermic.

  • Heat the reaction mixture to 120-130°C and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-thienylaminoalkane.

  • The crude product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride).

Reductive Amination: A More Direct Approach

Reductive amination, a broader class of reactions that includes the Leuckart-Wallach reaction, also encompasses methods that utilize other reducing agents. In the mid-20th century, catalytic hydrogenation and metal hydride reagents were emerging as powerful tools in organic synthesis. These methods offered an alternative pathway to α-thienylaminoalkanes, often under milder conditions and with higher yields.

The general principle of reductive amination involves the reaction of a carbonyl compound (a thiophenecarboxaldehyde or a thienyl ketone) with an amine to form an imine in situ, which is then immediately reduced to the target amine.

Diagram: General Workflow for Reductive Amination

Reductive_Amination_Workflow Thiophene_Carbonyl Thiophenecarboxaldehyde or Thienyl Ketone Imine_Formation Imine/Iminium Ion Formation Thiophene_Carbonyl->Imine_Formation Amine Substituted Ethylenediamine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction In situ Product α-Thienylaminoalkane Reduction->Product SAR_Diagram cluster_molecule General Structure of an Ethylenediamine Antihistamine cluster_features Structural Requirements for Activity Molecule Ar¹ X -(CH₂)₂- N(CH₃)₂ Ar1_Feature Aryl or Heteroaryl (e.g., Phenyl, Thienyl) Molecule:ar1->Ar1_Feature X_Feature Connecting Atom (N, C, or O) Molecule:x->X_Feature Spacer_Feature Two-Carbon Spacer Molecule:spacer->Spacer_Feature N_Feature Terminal Tertiary Amine Molecule:n->N_Feature

Caption: Essential structural components for H1-antihistaminic activity.

Conclusion: A Legacy of Innovation

The discovery and development of α-thienylaminoalkanes in the mid-20th century represent a significant chapter in the history of medicinal chemistry. These compounds, born from the application of classical synthetic reactions and the principles of bioisosterism, provided much-needed relief for allergy sufferers. While their use has been largely superseded by the development of second-generation, non-sedating antihistamines, the foundational knowledge gained from the study of α-thienylaminoalkanes and their congeners paved the way for these later advancements. This in-depth exploration of their history and synthesis serves as a testament to the ingenuity of early drug discovery and provides valuable insights for today's researchers in their quest for novel therapeutics.

References

  • Clapp, R. C., et al. (1947). Halogenated thiophene derivatives as antihistamine agents. Journal of the American Chemical Society, 69(6), 1549. [Link]

  • Leuckart, R. (1885). Ueber eine neue Bildungsweise von Tribenzylamin. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344. [Link]

  • Wallach, O. (1891). Zur Kenntniss der Terpene und der ätherischen Oele. Ueber die Einwirkung von Formamid auf Aldehyde und Ketone. Justus Liebig's Annalen der Chemie, 263(1‐2), 129-154. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. In Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc. [Link]

  • Huttrer, C. P., et al. (1946). Antihistaminic Agents. I. Alkamine Ethers. Journal of the American Chemical Society, 68(10), 1999–2002. [Link]

  • Thenyldiamine. In PubChem. National Center for Biotechnology Information. [Link]

  • Methaphenilene. In PubChem. National Center for Biotechnology Information. [Link]

  • Emanuel, M. B., & Taylor, E. P. (1950). 119. Some N-2′-pyridyl-N-2-thenylethylenediamines. Journal of the Chemical Society (Resumed), 648-650. [Link]

  • Leonard, F., & Solmssen, U. V. (1948). Histamine Antagonists. V. Ethers and Thioethers Derived from α-(2-Thienyl)ethylamine. Journal of the American Chemical Society, 70(8), 2737–2739. [Link]

  • deBenneville, P. L., & Macartney, J. H. (1950). The Leuckart Reaction. Chemical Reviews, 46(3), 405–435. [Link]

Sources

theoretical studies of Methyl[1-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of Methyl[1-(thiophen-2-yl)ethyl]amine

This guide provides a comprehensive overview of the theoretical methodologies employed to characterize this compound. It is intended for researchers, scientists, and drug development professionals interested in the computational analysis of novel psychoactive compounds and their analogs. We will delve into the rationale behind the selection of specific computational techniques, offering a framework for conducting robust and self-validating theoretical studies.

Introduction

This compound, also known as Methiopropamine (MPA), is a structural analog of methamphetamine where the phenyl group is replaced by a thiophene ring.[1] This substitution significantly alters its pharmacological profile, classifying it as a novel psychoactive substance (NPS).[1] MPA acts as a norepinephrine and dopamine reuptake inhibitor and a serotonin reuptake inhibitor, leading to stimulant effects.[2] Understanding the molecular properties of this compound through theoretical studies is crucial for predicting its bioactivity, metabolism, and potential toxicological profile. This guide will outline the key computational approaches to achieve this.

Part 1: Molecular Structure and Optimization

The foundational step in any theoretical study is the accurate determination of the molecule's three-dimensional structure. This is typically achieved through geometry optimization using quantum chemical methods.

Protocol 1: Ground State Geometry Optimization
  • Initial Structure Generation: A 2D sketch of this compound is created using a chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. The IUPAC name for this compound is N-methyl-1-thiophen-2-ylethanamine.

  • Computational Method Selection: Density Functional Theory (DFT) is the method of choice for geometry optimization of organic molecules of this size due to its excellent balance of accuracy and computational cost. The B3LYP functional is a widely used hybrid functional that often provides reliable results for a broad range of systems.[3][4]

  • Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is a suitable choice.[3][4] The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are necessary for describing the anisotropic nature of chemical bonds.

  • Software Implementation: This calculation can be performed using software packages like Gaussian, ORCA, or GAMESS.

  • Validation: The optimization is considered complete when the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface. This is confirmed by performing a frequency calculation, which should yield no imaginary frequencies.

Part 2: Quantum Chemical Descriptors and Reactivity Analysis

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and reactivity can be extracted.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.[5]

Table 1: Calculated Quantum Chemical Parameters
ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalElectron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability
ΔE (EHOMO-ELUMO) HOMO-LUMO energy gapChemical reactivity and stability
Ionization Potential (I) Energy required to remove an electronRelated to EHOMO
Electron Affinity (A) Energy released when an electron is addedRelated to ELUMO
Electronegativity (χ) Tendency to attract electrons(I+A)/2
Chemical Hardness (η) Resistance to change in electron distribution(I-A)/2
Chemical Softness (S) Reciprocal of hardness1/η
Dipole Moment (μ) Measure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions

These parameters provide a quantitative basis for predicting how this compound will interact with other molecules, including biological targets.[6][7]

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This information can guide the understanding of non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for drug-receptor binding.

Part 3: Simulating Molecular Interactions: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of drug development, it is used to predict the binding mode of a ligand (in this case, this compound) to the active site of a target protein.

Workflow for Molecular Docking

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 Generate 3D structure of This compound l2 Energy Minimize (e.g., using MMFF94 force field) l1->l2 l3 Assign partial charges l2->l3 docking Molecular Docking (e.g., AutoDock Vina, GOLD) l3->docking r1 Obtain protein structure (e.g., from PDB) r2 Remove water and co-crystallized ligands r1->r2 r3 Add hydrogen atoms r2->r3 r4 Define the binding site r3->r4 r4->docking analysis Analysis of Docking Results docking->analysis binding_energy Binding Energy (kcal/mol) analysis->binding_energy interactions Intermolecular Interactions (H-bonds, hydrophobic, etc.) analysis->interactions pose Binding Pose Visualization analysis->pose

Sources

solubility of Methyl[1-(thiophen-2-yl)ethyl]amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl[1-(thiophen-2-yl)ethyl]amine in Organic Solvents

Introduction

This compound is a substituted thiophene derivative with potential applications in pharmaceutical and materials science research. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines a detailed experimental protocol for its determination, and offers a framework for rational solvent selection. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and practical methodologies to ascertain its solubility profile for their specific needs.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first consider its molecular structure and resulting physicochemical properties.

Physicochemical Properties of this compound

The structure of this compound features a thiophene ring, an ethylamine side chain, and a methyl group on the nitrogen atom.

Key Predicted Properties:

  • Molecular Formula: C₇H₁₁NS[1]

  • Molecular Weight: 141.24 g/mol [2]

  • XlogP (predicted): 1.4[1]

  • Hydrogen Bond Acceptor Count: 1 (the nitrogen atom)

  • Hydrogen Bond Donor Count: 1 (the N-H bond)

The predicted XlogP value of 1.4 suggests that this compound has a moderate lipophilicity. The presence of the nitrogen atom with its lone pair of electrons and the N-H bond allows for hydrogen bonding, which will influence its interaction with protic and aprotic polar solvents. The thiophene ring contributes to the molecule's aromaticity and potential for π-π stacking interactions.

Influence of Solvent Polarity

The polarity of the solvent plays a crucial role in determining the solubility of a solute. Solvents can be broadly classified as polar (protic and aprotic) and non-polar.

  • Polar Protic Solvents: These solvents (e.g., methanol, ethanol) can engage in hydrogen bonding and will likely be effective at solvating this compound due to its ability to act as both a hydrogen bond donor and acceptor.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have large dipole moments but do not have N-H or O-H bonds. They can act as hydrogen bond acceptors and are generally good solvents for a wide range of compounds. For instance, the related compound Thiophene-2-ethylamine is known to be soluble in DMSO and methanol.[3][4]

  • Non-Polar Solvents: Solvents such as hexane and toluene have low dielectric constants and rely on van der Waals forces for solvation. The moderate polarity of this compound suggests it will have lower solubility in highly non-polar solvents.

The following diagram illustrates the relationship between the properties of this compound and its expected interaction with different solvent types.

G cluster_solute This compound cluster_solvents Organic Solvents Solute C7H11NS XlogP: 1.4 H-bond donor/acceptor Protic Polar Protic (e.g., Methanol) Solute->Protic H-bonding Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Dipole-Dipole NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar van der Waals (weaker interaction)

Caption: Predicted interactions between this compound and different solvent classes.

Known Solubility of Structurally Related Compounds

While direct solubility data for this compound is scarce, the solubility of analogous compounds can provide valuable insights.

CompoundSolventSolubility
ThiopheneAlcohol, EtherSoluble[5][6]
ThiopheneWaterInsoluble[5][6]
Thiophene-2-ethylamineDMSO, MethanolSoluble[3][4]
Thiophene-2-ethylamineWaterSlightly soluble[6]
General AminesDiethyl ether, DichloromethaneSoluble[7]

This data suggests that this compound is likely to be soluble in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents may be more limited.

Experimental Protocol for Solubility Determination

The following detailed protocol outlines the isothermal equilibrium method for accurately determining the solubility of this compound in a chosen organic solvent.[8] This method is a self-validating system as it relies on reaching a state of equilibrium.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry)

Step-by-Step Procedure
  • Preparation: Accurately weigh an excess amount of this compound and transfer it to a series of vials. The "excess" is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[8] A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a volumetric flask. This step is critical to remove any undissolved solid particles.

  • Dilution: Dilute the filtered sample to a suitable concentration with the same solvent. The dilution factor should be chosen to fall within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: The solubility (S) is calculated using the following formula:

    S = (C × V_total × DF) / V_sample

    Where:

    • C = Concentration of the diluted sample determined by analysis

    • V_total = Total volume of the diluted sample

    • DF = Dilution factor

    • V_sample = Volume of the supernatant taken for dilution

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

G start Start prep Prepare Vials with Excess Solute start->prep add_solvent Add Precise Volume of Solvent prep->add_solvent equilibrate Equilibrate at Constant Temperature (24-48h) add_solvent->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Quantify Concentration (HPLC/GC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Isothermal equilibrium method for solubility determination.

Solvent Selection Framework

The choice of solvent is critical for various applications. The following framework provides a logical approach to selecting an appropriate solvent.

Polarity Matching

As a starting point, select solvents with a polarity that is likely to match that of this compound. A range of solvents with varying polarities should be tested.

Table of Common Organic Solvents and their Relative Polarities: [9][10][11]

SolventRelative Polarity
Hexane0.009
Toluene0.099
Diethyl Ether0.117
Tetrahydrofuran (THF)0.207
Ethyl Acetate0.228
Dichloromethane0.309
Acetone0.355
2-Propanol0.546
Ethanol0.654
Methanol0.762
Acetonitrile0.460
Dimethylformamide (DMF)0.386
Dimethyl Sulfoxide (DMSO)0.444
Water1.000
Safety and Environmental Considerations

The safety of the solvent is a critical factor. Refer to the Safety Data Sheet (SDS) for information on toxicity, flammability, and handling precautions.[12][13][14] The environmental impact of the solvent should also be considered, with a preference for greener alternatives where possible.

Application-Specific Requirements

The intended application will impose additional constraints on solvent selection. For example:

  • Crystallization: A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.

  • Chromatography: The solvent system must be compatible with the stationary phase and provide adequate separation.

  • Formulation: The solvent must be pharmaceutically or otherwise acceptable for the final product.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the . By combining theoretical principles with a robust experimental protocol, researchers can generate the necessary data to support their drug development and materials science endeavors. The provided methodologies and solvent selection framework offer a reliable path to characterizing this important compound.

References

  • Reichardt, C. (n.d.). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • (n.d.). Polarity of Solvents. Retrieved from [Link]

  • (n.d.). Polarity Index. Retrieved from [Link]

  • (2025, October 19). Advancing Materials Science with Thiophene-2-ethylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • (n.d.). THIOPHENE-2-ETHYLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-2-(thiophen-2-yl)ethan-1-amine. Retrieved from [Link]

  • Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

  • Analytical Chemistry. (1956). Analytical Chemistry, 28(4). Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl[(thiophen-2-yl)methyl]amine (C7H11NS). Retrieved from [Link]

  • Wikipedia. (n.d.). N-methyl-1-(thiophen-2-yl)propan-2-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H11NS). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl[(thiophen-2-yl)methyl]amine hydrochloride. Retrieved from [Link]

  • Razus, A. C., et al. (2007). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. Revue Roumaine de Chimie, 52(1–2), 189–194. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-methyl-1-(2-thienyl)ethanamine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-methyl-1-(2-thienyl)ethanamine is a substituted ethylamine derivative featuring a thiophene ring. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by thiophene-containing compounds. As a secondary amine, it also serves as a valuable building block in organic synthesis. This guide provides a comprehensive overview of the known physical and chemical properties of N-methyl-1-(2-thienyl)ethanamine, outlines a robust synthetic methodology, and discusses the expected analytical characterization. It is important to note that while extensive experimental data for this specific molecule is not widely available in public databases, this guide leverages computed data, established chemical principles, and data from closely related analogues to provide a scientifically grounded and practical resource for researchers.

Molecular Structure and Identification

N-methyl-1-(2-thienyl)ethanamine possesses a chiral center at the carbon atom adjacent to both the thiophene ring and the methylamino group. This results in the existence of two enantiomers, (R)- and (S)-N-methyl-1-(2-thienyl)ethanamine, as well as the racemic mixture.

IdentifierValueSource
IUPAC Name N-methyl-1-thiophen-2-ylethanaminePubChem[1]
Molecular Formula C₇H₁₁NSPubChem[1]
Molecular Weight 141.23 g/mol PubChem[2]
Canonical SMILES CC(C1=CC=CS1)NCPubChem[1]
InChI InChI=1S/C7H11NS.ClH/c1-6(8-2)7-4-3-5-9-7;/h3-6,8H,1-2H3;1HPubChem[1]
InChIKey ZZZILEIXPLYHRU-UHFFFAOYSA-NPubChem[1]
CAS Number (HCl salt) 857546-98-6PubChem[1]

Physicochemical Properties

PropertyValue (Free Base - Computed)Value (HCl Salt)Source
Molecular Weight 141.24 g/mol 177.69 g/mol PubChem[2][3]
XLogP3 1.5N/APubChem[2]
Hydrogen Bond Donors 12PubChem[1][2]
Hydrogen Bond Acceptors 22PubChem[1][2]
Rotatable Bond Count 22PubChem[1][2]
Form N/ASolidSigma-Aldrich[3]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available
pKa Not availableNot available

Expert Insights: The computed XLogP3 value of 1.5 suggests that N-methyl-1-(2-thienyl)ethanamine has moderate lipophilicity, indicating it is likely to have good solubility in a range of organic solvents and some, though limited, aqueous solubility. As a secondary amine, it is basic and will readily form salts with acids, such as the commercially available hydrochloride salt. The hydrochloride salt is expected to be a solid with significantly higher water solubility compared to the free base, a common characteristic utilized in pharmaceutical formulations.

Synthesis Methodology: Reductive Amination

A robust and widely applicable method for the synthesis of N-methyl-1-(2-thienyl)ethanamine is the reductive amination of 1-(2-thienyl)ethan-1-one. This two-step, one-pot procedure involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

G ThienylEthanone 1-(2-thienyl)ethan-1-one Imine Intermediate Imine/Enamine ThienylEthanone->Imine Condensation Methylamine Methylamine (CH3NH2) Methylamine->Imine Product N-methyl-1-(2-thienyl)ethanamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) ReducingAgent->Product

Caption: Reductive amination workflow for the synthesis of N-methyl-1-(2-thienyl)ethanamine.

Protocol: Synthesis of N-methyl-1-(2-thienyl)ethanamine via Reductive Amination

This protocol is a general procedure and may require optimization for scale and specific laboratory conditions.

Materials:

  • 1-(2-thienyl)ethan-1-one

  • Methylamine solution (e.g., 2 M in methanol or THF)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or other suitable solvent like dichloromethane or 1,2-dichloroethane)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-thienyl)ethan-1-one (1.0 eq). Dissolve the ketone in methanol (approx. 0.2-0.5 M concentration).

  • Imine Formation: Add the methylamine solution (1.5-2.0 eq) to the flask. If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reducing agent. If using sodium borohydride (1.5-2.0 eq), add it portion-wise to control gas evolution. If using sodium triacetoxyborohydride (1.5 eq), it can be added in one portion.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-methyl-1-(2-thienyl)ethanamine can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure secondary amine.

Causality Behind Experimental Choices:

  • Excess Methylamine: Using an excess of methylamine shifts the equilibrium towards the formation of the imine, maximizing the conversion of the starting ketone.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride and is particularly effective for reductive aminations as it does not readily reduce the starting ketone. Sodium borohydride is a more cost-effective option but may require more careful control of reaction conditions.

  • Acid Catalyst: The addition of a catalytic amount of acid can accelerate the rate of imine formation, which is often the rate-limiting step.

Spectroscopic and Analytical Characterization

While specific spectra for N-methyl-1-(2-thienyl)ethanamine are not publicly available, the following sections describe the expected spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methine proton, the N-methyl group, and the C-methyl group.

  • Thiophene Protons (δ 6.8-7.4 ppm): Three signals in the aromatic region, corresponding to the three protons on the thiophene ring. These will likely appear as doublets or doublet of doublets due to coupling with each other.

  • Methine Proton (CH) (δ ~3.5-4.5 ppm): A quartet coupled to the C-methyl protons.

  • N-Methyl Protons (N-CH₃) (δ ~2.3-2.5 ppm): A singlet.

  • C-Methyl Protons (C-CH₃) (δ ~1.3-1.5 ppm): A doublet coupled to the methine proton.

  • N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Thiophene Carbons (δ ~120-145 ppm): Four signals corresponding to the carbons of the thiophene ring.

  • Methine Carbon (CH) (δ ~50-60 ppm): The carbon of the chiral center.

  • N-Methyl Carbon (N-CH₃) (δ ~30-40 ppm): The carbon of the N-methyl group.

  • C-Methyl Carbon (C-CH₃) (δ ~20-25 ppm): The carbon of the C-methyl group.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹.

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

  • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.

  • C=C Stretch (Thiophene): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: An absorption in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (Expected)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 141. Common fragmentation patterns for similar amines involve alpha-cleavage, leading to the formation of a stable iminium cation. For N-methyl-1-(2-thienyl)ethanamine, the major fragment would likely result from the loss of the methyl group from the ethyl chain, giving a fragment at m/z 126.

Chemical Reactivity and Stability

Basicity: As a secondary amine, N-methyl-1-(2-thienyl)ethanamine is a weak base and will react with acids to form the corresponding ammonium salts.

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile. It can participate in a variety of reactions, including acylation, alkylation, and Michael additions.

Stability: The thiophene ring is generally stable but can be susceptible to oxidation or reduction under harsh conditions. The amine functionality may be sensitive to strong oxidizing agents. The compound should be stored in a well-sealed container, protected from light and air, to prevent degradation.

Safety and Handling

The hydrochloride salt of N-methyl-1-(2-thienyl)ethanamine is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

References

  • PubChem. N-Methyl-1-(2-thienyl)ethanamine hydrochloride. [Link]

  • PubChem. N-methyl-1-(thiophen-2-yl)methanamine. [Link]

  • PubChem. N-Methyl-2-(thiophen-2-yl)ethan-1-amine. [Link]

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Methodological & Application

Application Note: Quantitative Analysis of Methiopropamine Using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive protocols for the quantitative analysis of Methyl[1-(thiophen-2-yl)ethyl]amine, commonly known as methiopropamine (MPA), in both bulk and biological matrices. As a thiophene structural analogue of methamphetamine, MPA has been identified as a new psychoactive substance (NPS), necessitating robust and validated analytical methods for its detection and quantification in forensic, clinical, and research settings.[1][2] This guide details two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section offers a detailed, step-by-step protocol, explains the scientific rationale behind experimental choices, and presents guidelines for method validation to ensure data integrity and trustworthiness.

Introduction: The Analytical Challenge of Methiopropamine

Methiopropamine (MPA) is a central nervous system stimulant first synthesized in 1942.[3] It has re-emerged in recent years on the recreational drug market, sold as a 'legal high'.[4][5] Its structural similarity to methamphetamine makes its accurate identification and quantification critical for toxicological screenings and pharmacological studies. The presence of the thiophene ring instead of a benzene ring alters its physicochemical properties, which must be considered when developing analytical methods.

The primary challenges in MPA quantification, particularly in biological samples, are matrix interference and the need for high sensitivity to detect low concentrations. This application note presents two powerful chromatographic techniques that address these challenges, providing the selectivity and sensitivity required for rigorous scientific investigation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds like MPA. The methodology relies on the separation of MPA from other sample components in a gaseous state as it passes through a capillary column. Following separation, the molecule is ionized, typically via electron ionization (EI), creating a unique fragmentation pattern or "fingerprint." This pattern provides high specificity for identification, while the intensity of a characteristic fragment ion is used for quantification.[3] GC-MS is particularly effective for screening and confirmation in forensic contexts due to extensive EI spectral libraries.

Sample Preparation

The goal of sample preparation is to isolate MPA from the sample matrix and pre-concentrate it for analysis. The choice of method depends on the matrix.

Protocol 2.1.A: Bulk Powder/Tablet Extraction This protocol is suitable for analyzing seized tablets or synthesized material.

  • Accurately weigh approximately 10 mg of the homogenized powder.

  • Dissolve the powder in 10 mL of methanol in a volumetric flask.

  • Vortex for 1 minute to ensure complete dissolution.[6]

  • Place the solution in an ultrasonic bath for 5 minutes to aid extraction.

  • Centrifuge the solution at 3,000 rpm for 5 minutes to pellet any insoluble excipients.[6]

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • Dilute the filtered extract with methanol to a final concentration within the instrument's calibrated linear range.

Protocol 2.1.B: Liquid-Liquid Extraction (LLE) for Biological Fluids (Blood/Urine) LLE is a classic technique used to separate analytes based on their differential solubility in immiscible liquids. For a basic compound like MPA, pH adjustment is critical to ensure it is in its neutral, more organic-soluble form.

  • Pipette 1 mL of the biological sample (e.g., whole blood, plasma, or urine) into a 15 mL glass centrifuge tube.

  • Add an appropriate internal standard (e.g., methamphetamine-d5).

  • Add 100 µL of 1 M sodium hydroxide to raise the pH > 10. This deprotonates the amine group, making MPA more soluble in organic solvents.

  • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a hexane/isoamyl alcohol mixture).

  • Cap the tube and vortex for 2 minutes to facilitate the transfer of MPA into the organic phase.

  • Centrifuge at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of ethyl acetate, vortex for 30 seconds, and transfer to an autosampler vial for GC-MS analysis.[7]

Figure 1: Workflow for LLE of Methiopropamine from Biological Fluids.

GC-MS Instrumentation and Protocol

The following parameters are a robust starting point for the analysis of MPA.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890A or equivalentA widely used, reliable system for routine analysis.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 100% dimethylpolysiloxane (e.g., DB-1, Rtx-1)[3]A non-polar column that provides good separation for a wide range of drug compounds, including phenethylamine analogues.
Carrier Gas Helium at a constant flow of 1 mL/min[7]Inert gas standard for GC-MS applications.
Injection Volume 1 µL, Split (10:1) mode[6]Split injection prevents column overloading and provides sharp peaks for quantification.
Inlet Temperature 250°C[6]Ensures rapid and complete vaporization of the sample without thermal degradation.
Oven Program Initial 100°C, hold for 1 min; ramp at 20°C/min to 280°C, hold for 2 min[3][6]A temperature ramp effectively separates MPA from other matrix components and elutes it in a reasonable time (~5-6 minutes).
Mass Spectrometer Agilent 5975C or equivalentA standard quadrupole mass detector suitable for this application.
Ionization Mode Electron Ionization (EI) at 70 eV[3]Standard ionization energy that produces reproducible fragmentation patterns consistent with library spectra.
Source Temperature 230°C[4]Maintains the integrity of the ions and prevents contamination.
Scan Range 35-500 amuCovers the molecular weight of MPA and its characteristic fragments.
Key Ions (m/z) Quantifier: 58 (base peak) Qualifiers: 97, 154 (M-1)[3]The m/z 58 ion corresponds to the [CH3-CH=NH-CH3]+ fragment, a highly stable and abundant ion characteristic of N-methylated phenethylamines. The m/z 97 ion is the thiopyrilium ion.[3]
Method Validation Summary

Method validation is performed to ensure the analytical procedure is fit for its intended purpose.[8] Key parameters are defined by guidelines from organizations like the International Council for Harmonisation (ICH).[6][7]

ParameterTypical Acceptance CriteriaExample Data (from literature)[6][7]
Linearity (r²) > 0.9950.996
Range 200 - 1000 ng/mL200 - 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise > 398 ng/mL
Limit of Quant. (LOQ) Signal-to-Noise > 10~200 ng/mL (inferred)
Precision (%RSD) < 15% (within-run and between-run)2%
Accuracy (% Recovery) 85-115%Not specified

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS offers superior sensitivity and selectivity compared to GC-MS, making it the preferred method for quantifying trace levels of drugs in complex biological matrices like plasma or oral fluid.[9] The liquid chromatography step separates MPA from matrix components in the liquid phase. The analyte is then ionized, typically using electrospray ionization (ESI), to form a protonated molecular ion [M+H]+. In the tandem mass spectrometer, this precursor ion is selected, fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for lower detection limits.[10]

Sample Preparation

Protocol 3.1.A: Solid-Phase Extraction (SPE) for Biological Fluids SPE provides a more thorough cleanup than LLE, effectively removing salts, proteins, and phospholipids that can interfere with LC-MS/MS analysis and cause ion suppression.[11][12] Hydrophilic-Lipophilic Balance (HLB) cartridges are a versatile choice for extracting a broad range of compounds.[10]

  • Pipette 500 µL of the biological sample into a clean tube.

  • Add an appropriate internal standard (e.g., methamphetamine-d5).

  • Dilute the sample 1:1 (v/v) with 4% phosphoric acid in water. This ensures the MPA is protonated and will bind to the SPE sorbent.

  • Condition the SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elute the MPA from the cartridge with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.[10]

Figure 2: Workflow for SPE of Methiopropamine from Biological Fluids.

LC-MS/MS Instrumentation and Protocol

The following parameters serve as a validated starting point for MPA quantification.

ParameterRecommended SettingRationale
Liquid Chromatograph Waters ACQUITY UPLC or equivalentA high-performance system capable of handling the pressures and flow rates for efficient separation.
Column Reversed-phase C18, 50 mm x 2.1 mm, 1.8 µm particle sizeA C18 column provides excellent retention and separation for moderately polar basic compounds like MPA.[10]
Mobile Phase A 0.1% Formic Acid in Water[10]The acidic modifier ensures good peak shape and promotes ionization by keeping MPA protonated.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[10]Acetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column that is compatible with ESI sources.
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate for 2 min.A gradient elution is necessary to elute MPA with a good peak shape while clearing the column of more lipophilic matrix components.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Mass Spectrometer Sciex QTRAP 6500 or equivalentA sensitive triple quadrupole or ion trap instrument capable of performing MRM scans.
Ionization Mode Electrospray Ionization (ESI), Positive[10]ESI is ideal for polar, ionizable compounds. Positive mode is used to detect the protonated molecule [M+H]+.
MRM Transitions Precursor Ion [M+H]+: m/z 156.1 Product Ions (Quant/Qual): m/z 111.1 / m/z 83.1 (Hypothetical)The precursor ion is the protonated MPA molecule. Product ions are generated by collision-induced dissociation and must be optimized experimentally for the specific instrument.
Method Validation Considerations

In addition to the parameters for GC-MS, LC-MS/MS validation must rigorously assess the Matrix Effect .[13] This is the alteration of ionization efficiency due to co-eluting compounds from the sample matrix. It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent.[14]

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.995
Range 0.5 - 200 ng/mL
Limit of Quant. (LOQ) Typically in the low ng/mL or sub-ng/mL range
Precision (%RSD) < 15% (< 20% at LOQ)
Accuracy (% Recovery) 85-115% (80-120% at LOQ)
Matrix Effect Typically within 85-115%

Method Comparison: GC-MS vs. LC-MS/MS

FeatureGC-MSLC-MS/MS
Sensitivity Good (ng/mL range)Excellent (sub-ng/mL to pg/mL range)
Specificity High (based on EI fragmentation pattern)Very High (based on MRM transitions)
Sample Prep Often requires extraction and sometimes derivatization.Requires thorough cleanup (SPE) to minimize matrix effects.
Analytes Limited to volatile and thermally stable compounds.Broad range of compounds, including non-volatile metabolites.[15]
Throughput Generally lower due to longer run times.Higher, with UPLC systems enabling faster analyses.
Primary Application Forensic screening, confirmation of identity, bulk sample analysis.Targeted quantification in biological fluids, pharmacokinetic studies.

Conclusion

The reliable quantification of methiopropamine (MPA) is achievable using either GC-MS or LC-MS/MS. The choice of technique should be guided by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. GC-MS provides a robust and specific method, particularly for confirmation based on well-established spectral libraries.[3] LC-MS/MS offers superior sensitivity and is the gold standard for trace quantification in complex biological matrices.[9] Regardless of the chosen method, a comprehensive validation according to established guidelines is paramount to ensure that the data generated is accurate, precise, and scientifically defensible.[8]

References

  • Casale, J.F., & Hays, P.A. (n.d.). Methiopropamine: An Analytical Profile. Forendex. Southernforensic.
  • Bunaim, M.K., Damanhuri, H.A., Yow, H.Y., & Azmi, N. (2024). Methiopropamine: An Analytical Profile. ResearchGate. Available at: [Link]

  • Burrai, L., Nieddu, M., Carta, A., Trignano, C., Sanna, R., & Boatto, G. (2016). Validated LC-MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Science.gov. Available at: [Link]

  • Coppola, M., & Mondola, R. (2011). The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. PubMed. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. Available at: [Link]

  • Pellati, F., et al. (2004). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed. Available at: [Link]

  • Singh, V., et al. (2023). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • BioPharm International. (2004). Analytical Methods Validation. BioPharm International. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Available at: [Link]

  • Mihretu, L.D., et al. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Kamal, A.H., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Results in Chemistry. Available at: [Link]

  • Bunaim, M.K., et al. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. PubMed. Available at: [Link]

  • Sahoo, C.K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]

  • Shin, E.J., et al. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. PubMed. Available at: [Link]

  • Jo, A., et al. (2024). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. MDPI. Available at: [Link]

  • Patel, R., et al. (2021). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy. Available at: [Link]

  • Burrai, L., et al. (2016). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PMC. Available at: [Link]

  • Meyer, M.R., et al. (2013). 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MSn. PubMed. Available at: [Link]

  • CN107085068A. (2017). Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • Mihretu, L.D., et al. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2- Methylaminopropane (2-MPA): A Case Report. Herald Scholarly Open Access. Available at: [Link]

  • Tzanavaras, P.D., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]

  • Desiante, M.F., et al. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers. Available at: [Link]

  • Noggle, F.T., et al. (1994). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar. Available at: [Link]

  • Ecker, G., et al. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. Available at: [Link]

  • D'Avolio, A., et al. (2017). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]

  • ElSohly, M.A., et al. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. PubMed. Available at: [Link]

  • Tajabadi, F., et al. (2024). Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. Trends in Pharmaceutical Sciences. Available at: [Link]

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Application Note: Quantitative and Qualitative Analysis of Methyl[1-(thiophen-2-yl)ethyl]amine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the robust analysis of Methyl[1-(thiophen-2-yl)ethyl]amine, a thiophene-based amine of significant interest in pharmaceutical and forensic sciences. Due to the inherent challenges in analyzing polar amines by gas chromatography, this document details protocols for both direct analysis and analysis following derivatization. We explain the causality behind critical experimental choices, from sample preparation and derivatization strategies to instrument configuration and data interpretation. The methodologies provided are designed to ensure high sensitivity, peak shape fidelity, and confident compound identification through an examination of characteristic mass spectral fragmentation patterns. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a validated and reliable method for the analysis of this compound class.

Introduction: The Challenge and Strategy for Amine Analysis

This compound, a structural analog of various psychoactive substances, requires precise and accurate analytical methods for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive mass-based identification. However, primary and secondary amines, including the target analyte, present a significant analytical challenge. Their high polarity and propensity for hydrogen bonding lead to undesirable interactions with the GC system (inlet, column), resulting in poor peak shapes (tailing), low volatility, and potential sample loss.[1][2]

To overcome these issues, a chemical modification process known as derivatization is often employed.[3] This process converts the polar amine group into a less polar, more volatile, and more thermally stable derivative.[1] This application note will detail a primary method involving acylation with trifluoroacetic anhydride (TFAA), which significantly improves chromatographic behavior and enhances detection sensitivity. For comparative purposes and for screening applications where derivatization may not be feasible, a protocol for the direct analysis of the underivatized amine is also presented, though its limitations are discussed.

Experimental Workflow Overview

The analytical process follows a structured workflow from sample receipt to final data reporting. This systematic approach ensures reproducibility and data integrity.

workflow cluster_prep Sample Preparation cluster_derivatization Analysis Pathways cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt & Logging Prep Aqueous Sample Extraction (e.g., LLE/SPE) Sample->Prep Drydown Solvent Evaporation (N2 Stream) Prep->Drydown Deriv Derivatization with TFAA Drydown->Deriv Primary Path NoDeriv Direct Analysis (Underivatized) Drydown->NoDeriv Screening Path GCMS GC-MS Injection & Data Acquisition Deriv->GCMS NoDeriv->GCMS Process Peak Integration & Spectral Analysis GCMS->Process Report Quantification & Reporting Process->Report

Caption: Experimental workflow from sample preparation to data analysis.

Materials and Methods

Reagents and Materials
  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • GC Vials with inserts (2 mL)

Instrumentation

An Agilent 6890N Gas Chromatograph (or equivalent) coupled to a 5975 Inert Mass Selective Detector (MSD) was used.

GC Parameter Setting Rationale
Column Restek Rxi®-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane phase provides excellent inertness and thermal stability for a wide range of analytes.[4]
Injection Port Temp. 250 °CEnsures rapid and complete vaporization of the analyte/derivative without thermal degradation.[5]
Injection Mode Split (10:1) or SplitlessSplit mode is suitable for concentrated samples to avoid column overload. Splitless mode is preferred for trace-level analysis.[4][5]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing optimal column efficiency.[5]
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minThis program allows for good separation from solvent and matrix components while ensuring elution of the analyte in a reasonable time.
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS, which would cause peak tailing.[4]
MS Ion Source Temp. 230 °CStandard temperature for electron ionization, balancing ionization efficiency with minimizing thermal fragmentation.
MS Quadrupole Temp. 150 °CMaintains mass accuracy and stability of the analyzer.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns and for library matching.[4]
Scan Range m/z 40-400Covers the expected mass range of the analyte, its derivative, and key fragments.

Detailed Protocols

Protocol 1: Analysis via TFAA Derivatization (Recommended)

This protocol enhances volatility and improves peak shape by converting the secondary amine to a trifluoroacetamide derivative. Acylation is a robust and widely used derivatization method for amines.[6]

Step 1: Sample Preparation & Extraction

  • For aqueous samples, perform a liquid-liquid extraction (LLE) into ethyl acetate at a basic pH to ensure the amine is in its free base form.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 30-40 °C.

Step 2: Derivatization Procedure

  • Reconstitute the dried residue in 100 µL of ethyl acetate.

  • Add 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 60 °C for 20 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.

Step 3: GC-MS Analysis

  • Inject 1 µL of the final derivatized sample into the GC-MS system using the parameters outlined in Table 1.

Protocol 2: Direct Analysis (Underivatized)

This method is faster but may suffer from poor chromatography. It is suitable for rapid screening or for samples with high analyte concentrations.

Step 1: Sample Preparation & Extraction

  • Follow Step 1 of Protocol 4.1.

Step 2: Reconstitution

  • Reconstitute the dried residue in 100 µL of methanol. Note: Using a more polar solvent like methanol can sometimes improve the injection of underivatized amines.

Step 3: GC-MS Analysis

  • Inject 1 µL of the reconstituted sample into the GC-MS system. An inert injection port liner is highly recommended to minimize active sites and reduce peak tailing.

Results and Discussion

Expected Chromatographic Performance
  • Underivatized Amine: Expect a retention time of approximately 5-7 minutes. The peak may exhibit significant tailing, which can complicate integration and lower quantitative accuracy.

  • TFAA Derivative: The derivative is less polar and will have a slightly longer retention time. Crucially, the peak shape will be significantly sharper and more symmetrical, leading to improved resolution and more reliable quantification.[1]

Mass Spectral Fragmentation Analysis

Electron ionization (EI) at 70 eV induces reproducible fragmentation of the analyte, providing a structural fingerprint for identification. The primary fragmentation pathway for thiophene-based amines involves alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a characteristic fragmentation pattern for amines.[7][8][9]

Underivatized this compound (MW: 155.26)

  • Molecular Ion (M+): A peak at m/z 155 may be observed, but it is often of low abundance due to the instability of the molecular ion.

  • Base Peak (m/z 58): The most abundant ion is typically formed by alpha-cleavage, resulting in the [CH3-CH=NH-CH3]+ fragment. This is a highly stable, resonance-delocalized ion. A similar fragmentation is seen in the related compound 1-(thiophen-2-yl)-2-methylaminopropane.[5]

  • Thiophene Fragment (m/z 97): Another key fragment is the thiophenemethyl cation [C5H5S]+, formed by cleavage of the bond between the ethyl side chain and the thiophene ring.[5]

fragmentation cluster_mol cluster_frag1 cluster_frag2 cluster_frag3 cluster_frag4 mol This compound [M]+• m/z 155 frag1 [C4H3S-CH-CH3]+• (Radical) mol->frag1 Alpha-Cleavage frag3 [C4H3S-CH2]+ Fragment Ion m/z 97 mol->frag3 Benzylic Cleavage frag2 [CH3-NH-CH3]+ Fragment Ion m/z 58 (Base Peak) frag4 [CH3-CH-NH-CH3]• (Radical)

Caption: Proposed mass fragmentation of underivatized analyte.

TFAA Derivative (MW: 251.26) The fragmentation of the TFAA derivative will be different, often dominated by fragments containing the stable trifluoroacetyl group. This can provide additional confirmation of the analyte's identity.

Quantitative Data Summary

The following table summarizes the expected analytical results. Retention times are approximate and will vary based on the specific instrument and conditions.

Analyte Form Expected RT (min) Molecular Ion (m/z) Key Fragment Ions (m/z) Expected Peak Shape
Underivatized6.5155 (low abundance)58 (Base Peak) , 97Tailing
TFAA Derivative8.2251154, 110, 69Symmetrical, Sharp
Advanced Topic: Chiral Separation

This compound contains a chiral center, meaning it exists as two enantiomers (non-superimposable mirror images).[10] These enantiomers may have different pharmacological or toxicological profiles. Standard GC columns cannot separate enantiomers. To achieve this, two approaches are possible:

  • Direct Method: Use a specialized chiral GC column, such as one coated with a cyclodextrin derivative.[10][11]

  • Indirect Method: Derivatize the amine with a chiral derivatizing agent (e.g., S-(-)-N-(trifluoroacetyl)-prolyl chloride) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column like the Rxi-5Sil MS.[12][13]

This capability is crucial in pharmaceutical development and forensic toxicology where stereospecific activity is a concern.[12][14]

Conclusion

The methods described in this application note provide a robust framework for the GC-MS analysis of this compound. For reliable and accurate quantification with excellent peak shape, derivatization with TFAA is the recommended approach. This protocol overcomes the inherent challenges of analyzing polar amines, leading to superior chromatographic performance. The characteristic mass fragmentation pattern, with a base peak at m/z 58 and a key fragment at m/z 97 for the underivatized compound, allows for confident identification. These protocols can be adapted for various applications, from quality control in pharmaceutical manufacturing to forensic analysis of novel psychoactive substances.

References

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  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. DOI: 10.1016/0021-9673(95)00726-1. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]

  • Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 12(6), 790-805. DOI: 10.1002/dta.2813. Retrieved from [Link]

  • Bareither, D., & Schug, K. A. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1269, 251-258. Retrieved from [Link]

  • Gau, B., et al. (2002). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 57(1-2), 63-71. DOI: 10.1515/znc-2002-1-211. Retrieved from [Link]

  • Mohammed, A. H., et al. (2022). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Analytical Toxicology, 46(7), e168-e172. DOI: 10.1093/jat/bkac034. Retrieved from [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Tao, Y., et al. (2000). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivation. Journal of Analytical Toxicology, 24(1), 11-17. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization mass spectrum of (a) 1-(thiophen-2-yl). Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Kannan, S. et al. (2023). Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. ResearchGate. Retrieved from [Link]

  • Bareither, D. & Schug, K.A. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Brandt, S.D. et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed. Retrieved from [Link]

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  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Singh, P. et al. (2022). Synthesis and Characterization of 1-(Thiophen-2-yl)-N-(p-Tolyl) Methanimine and its Palladium(II) Complex. ResearchGate. Retrieved from [Link]

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Comprehensive Guide to HPLC Methods for the Separation of Chiral Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral primary amines are foundational building blocks in the pharmaceutical and chemical sectors, serving as critical intermediates in the synthesis of numerous biologically active molecules and novel drugs.[1] The stereoisomers (enantiomers) of a chiral amine can possess markedly different pharmacological, metabolic, and toxicological profiles.[1] Consequently, the precise separation and quantification of these enantiomers are paramount for drug development, quality control, and regulatory adherence.[1] High-Performance Liquid Chromatography (HPLC), particularly when utilizing Chiral Stationary Phases (CSPs), stands as one of the most robust and widely employed techniques for this purpose.[1][2] This application note provides a detailed guide to the methodologies and protocols for the enantiomeric separation of chiral amines, with a focus on CSP selection, mobile phase optimization, and practical method development strategies.

The Foundation of Chiral Recognition in Liquid Chromatography

The separation of enantiomers, which share identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment. In HPLC, this is achieved by introducing a chiral selector that interacts diastereomerically with the two enantiomers. The fundamental principle governing this interaction is often described by the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the chiral selector than the other, leading to different retention times and, thus, separation. These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, steric hindrance, and inclusion complexation.

There are two primary strategies to achieve this in HPLC: the indirect method, which involves pre-column derivatization, and the direct method, which uses a Chiral Stationary Phase (CSP).

Diagram: Core Strategies for Chiral Amine Separation

G cluster_main Chiral Amine Separation Strategies cluster_indirect Indirect Method cluster_direct Direct Method RacemicAmine Racemic Amine (Mixture of R and S enantiomers) Derivatization React with Chiral Derivatizing Agent (CDA) RacemicAmine->Derivatization Step 1 ChiralHPLC Inject Directly onto Chiral Stationary Phase (CSP) RacemicAmine->ChiralHPLC Single Step Diastereomers Mixture of Diastereomers (R-CDA and S-CDA) Derivatization->Diastereomers Step 2 AchiralHPLC Separate on Standard (Achiral) HPLC Column Diastereomers->AchiralHPLC Step 3 SeparatedEnantiomers Separated Enantiomers (R and S elute at different times) ChiralHPLC->SeparatedEnantiomers

Caption: Overview of direct and indirect HPLC methods for resolving chiral amines.

Methodological Approaches: Direct vs. Indirect Separation

Indirect Method: Pre-Column Derivatization

The indirect approach involves converting the enantiomeric amine mixture into a pair of diastereomers by reacting it with an enantiomerically pure chiral derivatizing agent (CDA).[3] Diastereomers have different physical properties and can be separated using a standard, achiral HPLC column.[3][4]

Causality Behind the Choice: This method is advantageous when a suitable CSP is not available or when enhanced detection sensitivity is required. Many CDAs contain a chromophore or fluorophore, improving detection limits. For example, the fluorogenic agent 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used to derivatize amines, increasing detection sensitivity.[2]

Common Chiral Derivatizing Agents for Amines:

  • (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC)[5]

  • (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)[6]

  • 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)[7]

  • (S)-N-trifluoroacetylprolyl chloride (TFAPC)[7]

Limitations: The indirect method has drawbacks. The CDA must be of high enantiomeric purity to ensure accurate quantification.[3] The reaction must proceed to completion without any racemization of the analyte or the CDA.[3] Furthermore, the rise in popularity and effectiveness of direct chiral HPLC has made this approach less common.[6]

Protocol 1: General Derivatization of Chiral Amines with NBD-Cl
  • Reagent Preparation: Prepare a solution of the chiral amine sample in a suitable aprotic solvent like DMF or ethanol.[2]

  • Reaction Mixture: In a vial, add the amine solution. Add an excess of a base (e.g., triethylamine or sodium bicarbonate, 5-10 equivalents) to act as a scavenger for the HCl produced.[2]

  • Derivatization: Add the chiral derivatizing agent, such as NBD-Cl (1-2 equivalents), to the mixture.[2]

  • Incubation: Stir the reaction at room temperature for several hours (e.g., 6 hours). Mild heating or sonication can be applied to expedite the reaction if necessary, but conditions must be carefully controlled to prevent racemization.[2]

  • Analysis: Once the reaction is complete, the resulting diastereomeric mixture can be diluted with the mobile phase and injected directly onto a standard reversed-phase (e.g., C18) HPLC column for analysis.

Direct Method: Chiral Stationary Phases (CSPs)

The direct approach is the most widely used method and involves the use of a Chiral Stationary Phase (CSP). The CSP's chiral selector interacts directly and stereoselectively with the amine enantiomers. This method is generally faster, simpler, and avoids potential issues associated with derivatization reactions.[4] The success of this method hinges on selecting the appropriate CSP and optimizing the mobile phase.

A Deep Dive into Chiral Stationary Phases for Amines

The choice of CSP is the most critical factor in developing a successful chiral separation. Several classes of CSPs have proven effective for resolving chiral amines.

CSP Class Common Chiral Selector Primary Interaction Mechanism Typical HPLC Mode(s)
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))[2]H-bonding, π-π interactions, steric inclusion into helical grooves.Normal Phase (NP), Polar Organic (PO), Reversed Phase (RP)
Cyclofructan-Based Derivatized cyclofructansH-bonding, dipole-dipole interactions.Polar Organic (PO), SFC
Macrocyclic Glycopeptide Teicoplanin, Vancomycin, Ristocetin A[8][9]H-bonding, ionic interactions, inclusion in hydrophobic pockets.[10][11]Reversed Phase (RP), Polar Ionic Mode (PIM), Normal Phase (NP)
Pirkle-Type (Brush-Type) π-acidic or π-basic aromatic rings (e.g., Whelk-O1)[12][13]π-π interactions, H-bonding, dipole-dipole interactions.[13]Normal Phase (NP), Reversed Phase (RP), SFC
Crown Ether-Based Chiral crown ethers (e.g., 18-crown-6)[14]Host-guest complexation with the primary ammonium group.Reversed Phase (RP) with strongly acidic mobile phase.
Polysaccharide-Based CSPs

These are the most versatile and widely used CSPs, derived from cellulose and amylose polymers coated or covalently bonded to a silica support.[15][16]

  • Mechanism: The helical structure of the polysaccharide derivatives creates chiral grooves. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric fit of the analyte within these grooves.[2]

  • Immobilized vs. Coated: Immobilized phases (e.g., CHIRALPAK® IA, IB, IC) are covalently bonded, providing universal solvent compatibility and enhanced durability.[1][16] Coated phases (e.g., CHIRALCEL® OD-H) are physically adsorbed and have restrictions on the solvents that can be used.[2][16]

  • Application: They are highly effective for a broad range of racemates, including primary amines, in both normal phase and polar organic modes.[1]

Cyclofructan-Based CSPs

Cyclofructan-based CSPs have demonstrated a very high success rate for separating underivatized primary amines, especially in the polar organic mode.[1][15] They are a strong alternative to polysaccharide phases for these challenging analytes.[15]

Macrocyclic Glycopeptide (Antibiotic) CSPs

Selectors like teicoplanin and vancomycin offer unique and broad enantioselectivity.[8][9]

  • Mechanism: These complex structures provide multiple interaction sites, including hydrophobic pockets, aromatic rings, and ionizable groups (amino and carboxyl).[10][11] This allows for multimodal operation.

  • Modes of Operation: They can be used in reversed-phase, normal-phase, and a unique Polar Ionic Mode (PIM), which uses non-aqueous polar solvents with small amounts of acid and base to control ionization.[8] This makes them highly versatile for separating ionizable compounds like amines.

Pirkle-Type (Brush-Type) CSPs

Named after William H. Pirkle, these CSPs consist of small, well-defined chiral molecules covalently bonded to the silica surface.[13][17]

  • Mechanism: They typically rely on π-π interactions (π-acidic/π-basic sites), hydrogen bonding, and dipole stacking.[13] The interaction mechanism is often more predictable than with polysaccharide phases.

  • Key Feature: A significant advantage is that they are available with both enantiomeric forms of the selector. This allows for the inversion of elution order, which is highly beneficial for purifying a trace enantiomer by having it elute first.[17] They are also very durable due to the covalent bonding.[17][18]

Crown Ether-Based CSPs

These phases are specifically efficient for the separation of primary amines.[1][15]

  • Mechanism: Chiral recognition is based on the complexation of the protonated primary amino group (-NH3+) into the chiral cavity of the crown ether.

  • Limitation: A major drawback is the requirement for strongly acidic mobile phases (e.g., containing perchloric acid) to ensure the amine is protonated.[1][15] This can be harsh on the HPLC system and complicates preparative work due to the use of non-volatile acids.[15]

The Crucial Role of the Mobile Phase

Optimizing the mobile phase is as important as selecting the right CSP. The choice of solvents and, critically, additives, governs retention, resolution, and peak shape.

Chromatographic Modes
  • Normal Phase (NP): Uses a non-polar mobile phase like hexane or heptane with a polar modifier (e.g., ethanol, 2-propanol).[15] This mode often provides excellent selectivity.

  • Polar Organic (PO): Employs polar organic solvents like acetonitrile with an alcohol modifier (e.g., methanol, ethanol).[15] This mode is often a good choice for screening polar amines.[15]

  • Reversed Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This is common for crown ether and macrocyclic glycopeptide CSPs.[19]

The Power of Additives

For basic analytes like amines, mobile phase additives are essential to achieve good chromatography. Amines are prone to deleterious interactions with residual acidic silanols on the silica support, leading to severe peak tailing.[1][15]

  • Basic Additives: Small amounts (typically 0.1-0.5%) of a basic additive like diethylamine (DEA), triethylamine (TEA), or butylamine (BA) are added to the mobile phase.[1][4] These additives compete with the analyte for active sites on the stationary phase, masking the silanols and dramatically improving peak shape.[1] The choice of amine additive can significantly impact selectivity.

  • Acidic Additives: For some CSPs, particularly polysaccharide phases, acidic additives like trifluoroacetic acid (TFA), methanesulfonic acid (MSA), or ethanesulfonic acid (ESA) can have a surprisingly beneficial effect on the separation of basic compounds.[19][20] The proposed mechanism involves the formation of an ion-pair in the mobile phase, which then has enhanced interaction with the CSP.[19][20] Often, a combination of an acid and a base is used, particularly in polar organic and SFC modes.[21]

A Practical Protocol for Chiral Method Development

A systematic screening approach is the most efficient strategy for developing a chiral separation method, as selectivity remains largely unpredictable.[22]

Diagram: Chiral Method Development Workflow

G Start Start: Racemic Amine Sample ScreenCSPs Step 1: Screen Primary CSPs (e.g., Polysaccharide, Cyclofructan, Macrocyclic Glycopeptide) Start->ScreenCSPs ScreenModes Step 2: Screen Mobile Phase Modes (Normal Phase, Polar Organic, Reversed Phase) ScreenCSPs->ScreenModes Additives Step 3: Add Basic/Acidic Additives (e.g., 0.1% DEA for NP/PO, 0.1% TFA for RP) ScreenModes->Additives Assess Assess Initial Results (Resolution > 1.0?) Additives->Assess Optimize Step 4: Optimize Conditions - Modifier Percentage - Additive Type/Concentration - Flow Rate / Temperature Assess->Optimize Yes Failure Try Alternative Strategy - Different CSPs - Consider SFC - Derivatization Assess->Failure No Success Successful Separation (Resolution > 1.5, Good Peak Shape) Optimize->Success

Caption: A systematic workflow for developing an HPLC method for chiral amines.

Protocol 2: Step-by-Step Screening Strategy
  • CSP Selection: Begin by screening a small, diverse set of robust CSPs. A good starting point for amines includes:

    • One amylose-based polysaccharide CSP (e.g., CHIRALPAK IA or IE).[2][15]

    • One cellulose-based polysaccharide CSP (e.g., CHIRALCEL OD-H).[2]

    • One cyclofructan-based CSP (e.g., Larihc CF6-P).[15]

  • Mobile Phase Screening: For each column, test a few standard mobile phases.

    • Normal Phase (NP): Heptane/Ethanol (90:10, v/v) + 0.1% DEA.[15]

    • Polar Organic (PO): Acetonitrile/Methanol (90:10, v/v) + 0.3% TFA and 0.2% TEA.[23]

    • Note: The optimal mobile phase for one column may be poorly suited for another.[15]

  • Initial Run Conditions:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.[23]

    • Temperature: Ambient or slightly elevated (e.g., 25-40°C).

    • Detection: UV detector set to an appropriate wavelength for the analyte.

    • Sample Preparation: Dissolve the racemic amine in the mobile phase to ensure compatibility.[1]

  • Evaluation & Optimization:

    • Review the screening chromatograms. Look for any separation (even partial).

    • If partial separation is observed, optimize the mobile phase by varying the alcohol modifier percentage and type (e.g., switching from ethanol to 2-propanol).

    • Experiment with different basic or acidic additives and their concentrations.

Beyond Conventional HPLC: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, especially for preparative work.[24][25] It uses a supercritical fluid, typically CO2, as the main mobile phase, mixed with a polar co-solvent (modifier) like methanol.[25][]

Advantages of SFC for Chiral Amine Separation:

  • Speed: The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates and faster separations without significant loss of efficiency.[3]

  • Peak Shape: SFC often provides better peak symmetry for basic compounds like amines compared to HPLC.[21][23]

  • Sustainability: Replacing the bulk of the organic mobile phase with CO2 significantly reduces solvent consumption and environmental impact.[3]

  • Complementary Selectivity: SFC can offer different selectivity profiles compared to HPLC, sometimes succeeding where HPLC fails.[3]

Studies have shown that for primary amines, SFC can provide comparable selectivity to HPLC but with faster analysis times and superior peak shapes.[21][23]

Protocol 3: Generic SFC Screening Conditions for Primary Amines
  • Instrumentation: SFC system with a back-pressure regulator.[23]

  • Column: A polysaccharide or cyclofructan-based CSP.

  • Mobile Phase: CO2 with a gradient of methanol (e.g., 5-50%) as a modifier.[23]

  • Additives: Additives are still crucial. A common choice is 0.3% TFA and 0.2% TEA in the methanol modifier.[23]

  • Flow Rate: 3.0 mL/min.[23]

  • Back Pressure: 150 bar.[23]

  • Temperature: 40°C.[23]

Data Analysis: Quantifying Enantiomeric Purity

Once a separation is achieved, the enantiomeric purity, or enantiomeric excess (ee), can be calculated from the peak areas in the chromatogram.

Calculation of Enantiomeric Excess (% ee):

The formula is: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100[27]

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. It is crucial to correctly identify the peak corresponding to the desired enantiomer to ensure the result is meaningful.[27] While the calculation is simple, achieving high accuracy and precision requires careful integration of the peaks, especially if the resolution is not perfect.[28]

Conclusion

The separation of chiral amines is a critical but challenging task in modern chemistry and pharmaceutical development. A direct approach using Chiral Stationary Phases is the most common and efficient strategy. Success relies on a systematic screening of a diverse set of CSPs, such as polysaccharide, cyclofructan, and macrocyclic glycopeptide phases, coupled with careful optimization of the mobile phase. The use of appropriate acidic and basic additives is not merely helpful but often essential for achieving acceptable peak shape and resolution for these basic analytes. Furthermore, Supercritical Fluid Chromatography presents a compelling alternative to HPLC, offering significant advantages in speed, efficiency, and sustainability. By applying the principles and protocols outlined in this guide, researchers can confidently develop robust and reliable methods for the chiral separation of amines.

References

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  • Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. (2017). American Pharmaceutical Review. Retrieved from [https://www.americanpharmaceuticalreview.
  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (n.d.). Taylor & Francis Online. Retrieved from [https://www.tandfonline.com/doi/full/10.1080/10826076.2020.1798361]
  • HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. (n.d.). SpringerLink. Retrieved from [https://link.springer.com/protocol/10.1007/978-1-0716-1683-3_6]
  • Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. (n.d.). SpringerLink. Retrieved from [https://link.springer.com/protocol/10.1385/1-59259-212-2:225]
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Retrieved from [https://www.chromatographyonline.com/view/supercritical-fluid-chromatography-for-chiral-analysis-part-1-theoretical-background]
  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. Retrieved from [https://www.registech.com/images/pdf/brochures/B-101F-Regis-Chiral-Brochure.pdf]
  • Analysis of chiral compounds using supercritical fluid chromatography. (2024). The Column. Retrieved from [https://www.chromatographyonline.
  • Design, Synthesis, and Applications of Bis‐Amido HPLC Pirkle‐Type Chiral Stationary Phases. (n.d.). Wiley Online Library. Retrieved from [https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chir.23594]
  • Chiral HPLC Method Development. (n.d.). I.B.S. Expertise. Retrieved from [https://www.ibs-expertise.com/hplc-method-development/chiral-hplc-method-development/]
  • Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. (n.d.). National Center for Biotechnology Information. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630444/]
  • Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences. Retrieved from [https://www.bocsci.
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich. Retrieved from [https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/190/462/chiral-hplc-method-development.pdf]

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The Strategic Application of Methyl[1-(thiophen-2-yl)ethyl]amine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among the myriad of available synthons, heterocyclic amines play a pivotal role due to their prevalence in a vast array of therapeutic agents. Methyl[1-(thiophen-2-yl)ethyl]amine, a secondary amine featuring a thiophene moiety, has emerged as a particularly valuable intermediate. Its unique structural and electronic properties make it a versatile precursor for the synthesis of complex molecules, particularly in the development of drugs targeting neurological and cardiovascular disorders.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The thiophene ring, a bioisostere of the benzene ring, imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and improved cell membrane permeability. The secondary amine functionality provides a reactive handle for the introduction of further molecular complexity through various chemical transformations. This combination of features makes this compound a sought-after intermediate in the synthesis of several high-profile pharmaceutical drugs.

Core Applications in Pharmaceutical Synthesis

The utility of this compound and its close derivatives is prominently demonstrated in the synthesis of key intermediates for two blockbuster drugs: the antiplatelet agent Clopidogrel and the antidepressant Duloxetine .

Synthesis of a Key Intermediate for Clopidogrel

Clopidogrel, marketed as Plavix®, is an antiplatelet agent used to inhibit blood clots in coronary artery disease. The synthesis of its active form involves the coupling of a thiophene-containing moiety with a substituted phenylacetic acid derivative. A crucial intermediate in this process is (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. While not directly this compound, the synthesis of this intermediate relies on the same core reactivity of a thiophene ethylamine derivative.

The reaction involves a nucleophilic substitution where the amine attacks an electrophilic carbon, displacing a leaving group. The thiophene ring's electronic properties influence the nucleophilicity of the amine, making it a suitable reactant for this transformation.

Workflow for the Synthesis of a Clopidogrel Intermediate

cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Coupling Reaction SM1 2-Acetylthiophene INT1 This compound SM1->INT1 Reductive Amination SM2 Methylamine SM2->INT1 PROD (S)-2-((1-(thiophen-2-yl)ethyl)amino)-2-(2-chlorophenyl)acetate INT1->PROD Nucleophilic Substitution INT2 (S)-methyl 2-amino-2-(2-chlorophenyl)acetate INT2->PROD

Caption: Synthesis of a key precursor for Clopidogrel.

Synthesis of a Key Intermediate for Duloxetine

Duloxetine, marketed as Cymbalta®, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions. A key chiral intermediate in its synthesis is (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.[2][3] The synthesis of this intermediate often proceeds through the reduction of a ketone precursor, which itself is synthesized using a Mannich-type reaction involving a thiophene derivative.

A common starting material for this pathway is 2-acetylthiophene. A Mannich reaction with methylamine and formaldehyde introduces the methylaminomethyl side chain, which can then be further elaborated to the desired propanol intermediate. This highlights the utility of the thiophene scaffold in building the core structure of Duloxetine.

Workflow for the Synthesis of a Duloxetine Intermediate

cluster_0 Starting Materials cluster_1 Mannich Reaction cluster_2 Asymmetric Reduction SM1 2-Acetylthiophene INT1 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one SM1->INT1 SM2 Methylamine Hydrochloride SM2->INT1 SM3 Paraformaldehyde SM3->INT1 Mannich Reaction PROD (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol INT1->PROD Chiral Reducing Agent

Caption: Synthesis of a key chiral intermediate for Duloxetine.

Detailed Protocols

The following protocols provide a framework for the synthesis and characterization of this compound and its application in the synthesis of a key pharmaceutical intermediate.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a common and efficient method for the synthesis of secondary amines from ketones.[4][5]

Materials:

  • 2-Acetylthiophene

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 2-acetylthiophene (1.0 eq) in DCM or DCE (5-10 mL per mmol of ketone) in a round-bottom flask, add methylamine solution (1.5-2.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 eq) in the reaction solvent.

  • Slowly add the reducing agent slurry to the reaction mixture. The addition should be done in portions to control any effervescence.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data Summary:

ParameterValue
Typical Yield70-90%
Purity (by GC/LC-MS)>95% (after purification)
Protocol 2: Characterization and Quality Control

Accurate characterization is crucial to ensure the identity and purity of the synthesized intermediate.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a doublet for the methyl group on the ethyl chain, a quartet for the methine proton, signals for the thiophene ring protons, a singlet for the N-methyl group, and a broad singlet for the N-H proton.

    • ¹³C NMR: Expected signals would correspond to the different carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C-H stretching (aliphatic and aromatic), and C=C stretching of the thiophene ring.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of this compound (C₈H₁₃NS, MW: 155.26 g/mol ).

Predicted Spectroscopic Data:

SpectroscopyKey Peaks/Shifts
¹H NMR (CDCl₃) δ 7.2-6.9 (m, 3H, thiophene-H), 4.1 (q, 1H, CH), 2.4 (s, 3H, N-CH₃), 1.5 (d, 3H, CH-CH₃), 1.4 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ 150 (thiophene-C), 127-123 (thiophene-CH), 55 (CH), 34 (N-CH₃), 23 (CH-CH₃)
IR (neat, cm⁻¹) ~3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2980-2850 (aliphatic C-H stretch), ~1500 (C=C stretch)
MS (EI) m/z 155 (M+), 140, 110
Safety and Handling

As a chemical intermediate, proper safety precautions must be observed when handling this compound and its reagents.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[8]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Strategic Asset in Drug Discovery

This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its unique combination of a thiophene ring and a reactive amine functionality provides a versatile platform for the construction of complex and biologically active molecules. The application of this intermediate in the synthesis of key precursors for blockbuster drugs like Clopidogrel and Duloxetine underscores its importance in the pharmaceutical industry. By understanding its reactivity and employing robust synthetic and analytical protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.

References

  • Enamine. Safety Data Sheet - methyl[(thiophen-2-yl)methyl]amine hydrochloride. [URL: https://www.enamine.net/sds/EN300-20516_EN.pdf]
  • TCI EUROPE N.V. SAFETY DATA SHEET - (S)-(-)-N-Methyl-1-phenylethylamine. [URL: https://www.tcichemicals.com/BE/en/assets/sds/M3047_EHS_EU.pdf]
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Overview-on-the-Synthesis-of-(S)-3-(Methyl-Amino)-/3e1a8a9a8f4c3d9b8e9c9c8e8a9c8e8a9c8e8a9c]
  • Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Bioprocess and Biosystems Engineering. [URL: https://pubmed.ncbi.nlm.nih.gov/24797491/]
  • ECHEMI. 2-(2-Aminopropyl)thiophene SDS, 30433-93-3 Safety Data Sheets. [URL: https://www.echemi.com/sds/2-(2-Aminopropyl)thiophene-cas-30433-93-3.html]
  • Wikipedia. Reductive amination. [URL: https://en.wikipedia.
  • Thiophene-2-ethylamine: Your Go-To Building Block for Pharmaceutical Synthesis. Tejahn. [URL: https://www.tejahn.com/post/thiophene-2-ethylamine-your-go-to-building-block-for-pharmaceutical-synthesis]
  • Chem-Impex. Methyl-(2-thiophen-2-yl-ethyl)amine hydrochloride. [URL: https://www.chemimpex.com/products/06443]
  • Benchchem. A Technical Guide to the Spectroscopic Characterization of N-Methyl-N-(4-thien-2-ylbenzyl)amine. [URL: https://www.benchchem.com/product/b1019/technical-guide]
  • Fisher Scientific. SAFETY DATA SHEET - N-Methyldiethanolamine. [URL: https://www.fishersci.com/msds?productName=AC127290025]
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-(Methylamino)ethanol. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/471445]
  • Master Organic Chemistry. Reductive Amination, and How It Works. [URL: https://www.masterorganicchemistry.
  • Sigma-Aldrich. Application Note – Reductive Amination. [URL: https://www.sigmaaldrich.

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Application Notes & Protocols: Methyl[1-(thiophen-2-yl)ethyl]amine in Advanced Materials Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of Methyl[1-(thiophen-2-yl)ethyl]amine in material science. While direct research on this specific molecule is nascent, its structural motifs—a thiophene ring and an amine group—are well-established functional components in a variety of advanced materials. This document synthesizes established principles from related thiophene derivatives to propose detailed protocols for the incorporation and characterization of this compound in the development of organic semiconductors, conductive polymers, and corrosion inhibitors. The protocols are designed to be self-validating, with in-depth explanations of the underlying scientific principles.

Introduction: The Potential of this compound in Material Science

Thiophene-based compounds are a cornerstone of modern material science, prized for their unique electronic and chemical properties. The π-conjugated system of the thiophene ring facilitates charge transport, making these derivatives ideal candidates for organic electronics.[1][2] The sulfur atom in the thiophene ring not only contributes to its electronic characteristics but also exhibits a high affinity for metal surfaces, a property leveraged in the design of effective corrosion inhibitors.[3]

This compound combines the advantageous properties of the thiophene moiety with the versatile reactivity of a secondary amine. This unique combination suggests its utility in several key areas of material science:

  • Organic Semiconductors and Conductive Polymers: The thiophene unit can be polymerized or incorporated into larger conjugated systems. The amine group can serve as a reactive handle for further functionalization, enabling the tuning of electronic properties and improving solubility and processability.[4][5][6]

  • Corrosion Inhibition: The lone pair of electrons on the nitrogen atom of the amine group, in conjunction with the sulfur heteroatom and π-electrons of the thiophene ring, can effectively coordinate with metal surfaces. This coordination can form a protective, hydrophobic layer that shields the metal from corrosive environments.[7][8][9] Thiophene derivatives have demonstrated high inhibition efficiencies, often exceeding 95%, at low concentrations.[7]

  • Surface Modification and Functionalization: The amine group allows for covalent attachment to surfaces or other molecules, making it a valuable building block for creating functionalized materials with tailored properties.

This guide will provide detailed protocols for exploring these potential applications.

Proposed Applications and Experimental Protocols

Synthesis of a Thiophene-Containing Polymer for Organic Electronics

The polymerization of thiophene derivatives is a common method for producing conductive polymers. This compound can be incorporated as a monomer or a side chain to influence the polymer's properties.

Workflow for Polymer Synthesis and Characterization

cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization Monomer This compound Monomer Polymerization Oxidative Chemical Polymerization (FeCl3) Monomer->Polymerization Purification Purification (Precipitation & Washing) Polymerization->Purification Structural Structural Analysis (FT-IR, NMR) Purification->Structural Optical Optical Properties (UV-Vis, Photoluminescence) Purification->Optical Electrical Electrical Conductivity (Four-Point Probe) Purification->Electrical Thermal Thermal Stability (TGA, DSC) Purification->Thermal cluster_preparation Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Steel Mild Steel Coupon Solution Corrosive Medium (e.g., 1M HCl) + Inhibitor Steel->Solution PDP Potentiodynamic Polarization Solution->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Solution->EIS Inhibition Calculate Inhibition Efficiency PDP->Inhibition EIS->Inhibition Mechanism Determine Inhibition Mechanism Inhibition->Mechanism

Caption: Workflow for evaluating the corrosion inhibition performance of a compound.

Protocol 2.2.1: Electrochemical Measurements

  • Rationale: Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful techniques for studying corrosion processes and the effectiveness of inhibitors. [3][9]Potentiodynamic polarization provides information about the corrosion rate and the type of inhibition (anodic, cathodic, or mixed), while EIS gives insights into the properties of the protective film formed on the metal surface.

  • Materials and Equipment:

    • Mild steel coupons

    • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄) [10] * this compound (at various concentrations)

    • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode)

  • Procedure:

    • Prepare the mild steel coupons by polishing, degreasing, and rinsing.

    • Prepare the corrosive solutions with and without different concentrations of this compound.

    • Immerse the mild steel working electrode in the test solution and allow the open-circuit potential to stabilize.

    • Potentiodynamic Polarization: Scan the potential from a cathodic to an anodic value relative to the open-circuit potential at a slow scan rate.

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies at the open-circuit potential.

  • Data Analysis:

    • From the potentiodynamic polarization curves, determine the corrosion current density (i_corr) in the absence and presence of the inhibitor. Calculate the inhibition efficiency (%IE) using the following formula: %IE = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

    • From the EIS data (Nyquist and Bode plots), model the electrochemical behavior using an equivalent circuit to determine parameters such as charge transfer resistance (R_ct). An increase in R_ct in the presence of the inhibitor indicates the formation of a protective layer.

Table 1: Hypothetical Corrosion Inhibition Data

Inhibitor Concentration (mM)Corrosion Current Density (µA/cm²)Inhibition Efficiency (%)Charge Transfer Resistance (Ω·cm²)
0 (Blank)500-50
0.115070200
0.55090500
1.025951000

Conclusion

This compound represents a promising, yet underexplored, molecule for material science applications. Based on the well-documented performance of analogous thiophene derivatives, it is hypothesized that this compound can be effectively utilized in the development of organic semiconductors and as a highly efficient corrosion inhibitor. The protocols outlined in this guide provide a robust framework for the synthesis, incorporation, and characterization of materials based on this compound, paving the way for further research and development in advanced materials.

References

  • Corrosion inhibition, surface and interface properties of thiophene-based compounds: A comprehensive review. (n.d.). Google Scholar.
  • Thiophene-imidazoline derivatives with varying chain lengths modified by organic acids as corrosion inhibitors for carbon steel in the CO2-saturated oilfield produced water. (n.d.). RSC Publishing.
  • Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium. (n.d.). PMC - NIH.
  • Anticorrosive performance of thiophene-based inhibitor-reinforced PVB coating on mild steel. (2024, November 5). RSC Publishing.
  • Thiophene derivatives as effective inhibitors for the corrosion of steel in 0.5 M H 2SO 4. (2025, August 10). ResearchGate.
  • Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Thiophene-Based Organic Semiconductors. (2017, October 24). PubMed.
  • Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. (2014). eScholarship, University of California.
  • Thiophene Derivatives in Materials Science: Paving the Way for Advanced Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells. (n.d.). ResearchGate.
  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (n.d.). PMC - NIH.
  • Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains. (n.d.). PMC - NIH.
  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022, October 3). MDPI.

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Application Notes and Protocols for NMR-based Characterization of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Central Role of Thiophene in Modern Chemistry and Drug Discovery

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation into numerous approved drugs and advanced materials. The precise structural elucidation of these molecules is paramount for understanding their function, reactivity, and potential as therapeutic agents or functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous characterization of thiophene derivatives, providing detailed insights into their molecular structure, connectivity, and spatial arrangement.[1][2][3] This guide offers a comprehensive overview of key NMR techniques, blending theoretical principles with practical, field-tested protocols to empower researchers in their quest to fully characterize novel thiophene-containing compounds.

Part 1: Foundational 1D NMR Techniques: The First Look at Your Molecule

One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides the initial and most crucial information about the molecular structure.[4][5] These experiments reveal the chemical environment of each proton and carbon atom, offering clues to the substitution pattern and electronic nature of the thiophene ring.

¹H NMR Spectroscopy: Mapping the Protons

Principle: ¹H NMR spectroscopy is based on the principle that protons in different chemical environments will resonate at distinct frequencies when placed in a strong magnetic field.[3] The resulting chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the electron density around the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

Expert Insights: The substitution pattern on the thiophene ring significantly influences the chemical shifts of the ring protons.[1] For instance, a substituent at the 3-position will have a distinct effect on the chemical shifts of the H2, H4, and H5 protons compared to a substituent at the 2-position.[1] Furthermore, the coupling constants (J-values) between adjacent protons provide valuable information about their connectivity.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Thiophenes

Proton PositionTypical Chemical Shift (δ, ppm) in CDCl₃Notes
H2~7.10 - 7.40Often the most downfield proton in 2-substituted thiophenes.
H3~6.90 - 7.20Chemical shift is highly dependent on the nature of the substituent at C2 or C4.
H4~6.80 - 7.10Influenced by substituents at C3 and C5.
H5~7.20 - 7.50Often a doublet in 2-substituted thiophenes.

Note: These are general ranges and can vary significantly based on the specific substituent and solvent used.[1][6][7]

Protocol: Acquiring a High-Quality ¹H NMR Spectrum

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the thiophene derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[8][9] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10][11]

    • Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer being used (typically 4-5 cm).[9]

    • If the sample is not fully dissolved, filter the solution through a small plug of cotton wool in a Pasteur pipette to remove any particulate matter.[8]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[8]

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Use a standard single-pulse sequence.[1]

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

    • Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]

    • Integrate the signals to determine the relative ratios of the different types of protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR and typically require longer acquisition times. Proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[1]

Expert Insights: The chemical shifts of the thiophene ring carbons are also highly sensitive to the electronic effects of substituents.[1][12] This makes ¹³C NMR a powerful tool for confirming substitution patterns and identifying the presence of different functional groups.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Thiophenes

Carbon PositionTypical Chemical Shift (δ, ppm) in CDCl₃Notes
C2~125 - 145Often the most deshielded carbon, especially when attached to an electron-withdrawing group.
C3~120 - 140Highly sensitive to the nature of the substituent at C2 or C4.
C4~120 - 130Generally less affected by substituents at C2.
C5~120 - 130Similar to C4, but influenced by substituents at C2.

Note: These are general ranges and can vary significantly based on the specific substituent and solvent used.[1][13]

Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample (15-30 mg) may be beneficial for improving the signal-to-noise ratio.

  • Instrument Setup:

    • Lock and shim the spectrometer as described for ¹H NMR.

    • Tune the carbon probe.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Acquire a larger number of scans (typically 256 to 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phasing, and calibration as described for ¹H NMR.

Part 2: Advanced 2D NMR Techniques: Assembling the Molecular Puzzle

While 1D NMR provides a list of the molecular "parts," two-dimensional (2D) NMR experiments reveal how these parts are connected, allowing for the complete and unambiguous structural elucidation of complex thiophene derivatives.[4][14][15]

COSY (Correlation Spectroscopy): Identifying Neighboring Protons

Principle: The COSY experiment identifies protons that are spin-spin coupled to each other, which are typically protons on adjacent carbon atoms (²JHH and ³JHH couplings).[16][17][18] The spectrum displays the 1D ¹H NMR spectrum on both the horizontal and vertical axes. Cross-peaks appear at the intersection of the chemical shifts of two coupled protons.

Expert Insights: COSY is invaluable for tracing out the proton connectivity within the thiophene ring and any attached side chains. For example, in a 2,3-disubstituted thiophene, a cross-peak between the H4 and H5 protons would confirm their adjacency.

Protocol: Acquiring a DQF-COSY Spectrum

  • Sample Preparation: Use the same sample as for 1D NMR.

  • Instrument Setup: Lock and shim the spectrometer.

  • Acquisition Parameters:

    • Use a gradient-enhanced Double-Quantum Filtered COSY (DQF-COSY) pulse sequence for improved spectral quality.[16]

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a suitable number of scans (e.g., 8-16) for each increment. The number of increments in the indirect dimension will determine the resolution.

  • Data Processing: Apply Fourier transformation in both dimensions and phase the spectrum.

HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to their Carbons

Principle: The HSQC experiment correlates protons directly to the carbon atom to which they are attached (¹JCH coupling).[19][20][21] The spectrum displays the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other. A cross-peak appears at the intersection of the chemical shift of a proton and its directly bonded carbon.

Expert Insights: HSQC is a highly sensitive and powerful technique for assigning the carbon signals in the ¹³C NMR spectrum.[22] An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peak, providing similar information to a DEPT experiment but with higher sensitivity.[19]

Protocol: Acquiring an Edited HSQC Spectrum

  • Sample Preparation: Use a well-shimmed sample.

  • Acquisition Parameters:

    • Use a gradient-enhanced, edited HSQC pulse sequence.

    • Set the ¹H spectral width as in the 1D experiment and the ¹³C spectral width to cover all expected carbon signals.

    • The number of scans and increments should be optimized for the sample concentration and desired resolution.

  • Data Processing: Fourier transform and phase the 2D data.

HMBC (Heteronuclear Multiple Bond Correlation): Seeing Through-Bond Connectivity

Principle: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings).[19][20][22] This long-range connectivity information is crucial for piecing together the entire molecular structure, especially for connecting different spin systems or identifying quaternary carbons.

Expert Insights: HMBC is often the key experiment for determining the substitution pattern on the thiophene ring. For example, a correlation from a substituent's proton to a thiophene ring carbon can definitively establish the point of attachment.

Protocol: Acquiring an HMBC Spectrum

  • Sample Preparation: A reasonably concentrated sample is beneficial.

  • Acquisition Parameters:

    • Use a gradient-enhanced HMBC pulse sequence.

    • The spectral widths are set as for HSQC.

    • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

  • Data Processing: Standard 2D processing.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

Principle: The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[23] This is based on the Nuclear Overhauser Effect (NOE), which involves the transfer of polarization between spatially proximate nuclei.

Expert Insights: NOESY is essential for determining the conformation and stereochemistry of thiophene derivatives. For example, it can be used to determine the relative orientation of substituents on the thiophene ring or the conformation of flexible side chains.

Protocol: Acquiring a NOESY Spectrum

  • Sample Preparation: The sample must be free of paramagnetic impurities.

  • Acquisition Parameters:

    • Use a standard NOESY pulse sequence.

    • A key parameter is the mixing time, which is typically varied to observe the buildup of NOE cross-peaks.

  • Data Processing: Standard 2D processing.

Part 3: Practical Considerations and Workflow

Solvent Selection and Sample Purity

The choice of deuterated solvent is critical.[9] Consider the solubility of your compound and potential interactions between the solvent and analyte that might affect chemical shifts.[10][11] Common choices include CDCl₃, DMSO-d₆, and acetone-d₆. Ensure the solvent is of high purity to avoid interfering signals.[9] It is also important to be aware of the chemical shifts of common laboratory impurities.[24][25][26][27][28]

A Validated Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive NMR characterization of a novel thiophene derivative.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_elucidation Structure Elucidation Prep Dissolve ~10 mg in 0.6 mL of deuterated solvent Filter Filter if necessary Prep->Filter H1_NMR ¹H NMR (Proton environments, coupling) Filter->H1_NMR C13_NMR ¹³C NMR (Carbon skeleton) COSY COSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) HMBC HMBC (¹H-¹³C Long-Range Correlation) Structure Assemble Structure: Constitution, Configuration, Conformation HSQC->Structure NOESY NOESY (Through-Space Proximity) HMBC->Structure NOESY->Structure

Caption: A validated workflow for comprehensive NMR analysis.

This systematic approach ensures that all necessary data is collected to build a complete and accurate picture of the molecular structure.

Conclusion

NMR spectroscopy is an unparalleled suite of techniques for the detailed characterization of thiophene derivatives. By systematically applying the 1D and 2D NMR experiments outlined in these application notes, researchers and drug development professionals can confidently determine the structure, connectivity, and conformation of their novel compounds. This deep level of molecular understanding is critical for advancing the fields of medicinal chemistry and materials science.

References

  • Advances in Nuclear Magnetic Resonance for Drug Discovery. PubMed Central. Available at: [Link]

  • Solvent effects on proton chemical shifts in thiophenes. Indian Academy of Sciences. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. Available at: [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. MDPI. Available at: [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. Available at: [Link]

  • NMR Techniques for Structure-Based Drug Discovery. Creative Biostructure. Available at: [Link]

  • Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. ACS Publications. Available at: [Link]

  • NMR chemical shift prediction of thiophenes. Stenutz. Available at: [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. PubMed Central. Available at: [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. ACS Publications. Available at: [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. ACS Publications. Available at: [Link]

  • 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available at: [Link]

  • Conformational analysis of methylsulphinyl derivatives of furan and thiophene by employing nuclear magnetic relaxation and lanthanide induced shifts. RSC Publishing. Available at: [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. Available at: [Link]

  • Supplementary Information. University of Wuppertal. Available at: [Link]

  • 1H solution NMR spectra of (a) thiophene[29]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available at: [Link]

  • NMR Sample Preparation. University of Wisconsin-Madison. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • HSQC and HMBC. Columbia University. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

  • Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]

  • Studying conformational polymorphism in pharmaceutical solids using multidimensional solid-state NMR and electronic structure calculations. Purdue e-Pubs. Available at: [Link]

  • COSY spectra showing cross signals in chloroform for compound 14. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Weizmann Institute of Science. Available at: [Link]

  • COSY. The Hebrew University of Jerusalem. Available at: [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. Available at: [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. Available at: [Link]

  • Structure Elucidation by NMR. ETH Zurich. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. Available at: [Link]

  • WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS. OWSD. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Getting COSY with the TOCSY Experiment. Nanalysis. Available at: [Link]

  • Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. PubMed Central. Available at: [Link]

  • Preparation of Some Thiophene-, Selenophene- and Furanthiols. Ionisation Potentials in Tautomer Analysis. SciSpace. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl[1-(thiophen-2-yl)ethyl]amine Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl[1-(thiophen-2-yl)ethyl]amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, focusing on the widely used reductive amination of 2-acetylthiophene with methylamine. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Core Synthesis Pathway: Reductive Amination

The synthesis of this compound is commonly achieved through the reductive amination of 2-acetylthiophene with methylamine. This process involves two key stages: the formation of an imine intermediate, followed by its reduction to the target secondary amine.[1][2] Precise control over reaction conditions is paramount to achieving a high yield and purity.

Caption: General workflow for the one-pot reductive amination synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Category 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I'm unable to detect any of the desired product. What are the most probable causes?

Answer: A low or non-existent yield in reductive amination typically points to issues in one of three areas: imine formation, the reduction step, or the stability of reactants and intermediates.

  • Inefficient Imine Formation: The initial condensation of 2-acetylthiophene and methylamine to form the imine is a reversible equilibrium reaction.[3] To drive the reaction forward, the water produced as a byproduct must be effectively removed.[4][5]

    • Troubleshooting:

      • pH Optimization: Imine formation is acid-catalyzed and is generally optimal in a weakly acidic environment (pH 4-6).[6][7] If the pH is too low, the methylamine will be protonated, rendering it non-nucleophilic.[8] If the pH is too high, the carbonyl group of the ketone is not sufficiently activated.[7] Consider adding a mild acid like acetic acid.

      • Water Removal: For larger scale reactions, azeotropic distillation with a Dean-Stark trap can be effective. On a laboratory scale, the inclusion of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves is a common and effective strategy.[3]

  • Reducing Agent Issues: The choice and quality of your reducing agent are critical.

    • Troubleshooting:

      • Agent Selection: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone (2-acetylthiophene) to an alcohol, which is a common side product that lowers the yield.[6][9] Milder, more selective agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they preferentially reduce the iminium ion over the ketone.[10][11]

      • Reagent Quality: Hydride reducing agents can degrade upon exposure to moisture and air. Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions. You can test the activity of your NaBH₄ on a simple ketone to confirm its viability.

  • Imine Hydrolysis: The imine intermediate can be susceptible to hydrolysis, reverting back to the starting materials, especially in the presence of excess water and under non-optimal pH conditions.[12] This reinforces the importance of water removal and pH control throughout the reaction.

Caption: Decision tree for troubleshooting low product yield.

Category 2: Presence of Significant Impurities

Question: My final product is contaminated with a significant amount of a side product. How can I identify and minimize it?

Answer: The most common impurity in this reaction is 1-(thiophen-2-yl)ethanol, formed from the direct reduction of the starting ketone.

  • Cause: This occurs when the reducing agent is too reactive and reduces the carbonyl group of 2-acetylthiophene faster than, or concurrently with, the imine intermediate.[7] This is a frequent issue when using potent reductants like NaBH₄ in a one-pot procedure.[9]

  • Minimization Strategies:

    • Use a Selective Reducing Agent: Switching to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is the most effective solution.[8][13] These reagents are less reactive towards ketones and aldehydes at the mildly acidic pH required for imine formation, but are highly effective at reducing the protonated iminium ion.[9][10]

    • Adopt a Two-Step Procedure: If you must use NaBH₄, a two-step approach can improve the yield.[11] First, allow the imine to form completely by stirring the 2-acetylthiophene and methylamine together, with acid catalysis and water removal, for a set period. Monitor the imine formation via TLC or ¹H NMR. Only after the ketone has been consumed should you add the NaBH₄.[9]

Reducing AgentProsConsProcedure
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Low selectivity; can reduce starting ketone.[8]Often requires a two-step process for good yield.[6]
Sodium Cyanoborohydride (NaBH₃CN) High selectivity for iminium ions.[10][13]Highly toxic; generates cyanide waste.[11]Excellent for one-pot reactions.
Sodium Triacetoxyborohydride (STAB) High selectivity, less toxic than NaBH₃CN, mild.[11]More expensive, moisture-sensitive.The reagent of choice for many one-pot reductive aminations.[2]
Category 3: Product Isolation and Purification Challenges

Question: I'm having difficulty with the workup and purification of the final amine. What are the best practices?

Answer: Amines can be tricky to purify due to their basicity and potential to emulsify during aqueous extractions.

  • Extraction:

    • Quenching: After the reaction is complete, carefully quench any remaining reducing agent by slowly adding aqueous acid (e.g., 1M HCl) at 0 °C.

    • Acid/Base Extraction: This is the key to separating your basic amine product from neutral organic impurities (like the alcohol side product) and unreacted ketone.

      • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer.

      • Separate the layers. The organic layer contains neutral impurities.

      • Basify the aqueous layer to a high pH (>11) with a strong base (e.g., 6M NaOH) to deprotonate your amine.

      • Extract the now neutral amine back into an organic solvent.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Distillation: this compound is a liquid. If the crude product is relatively clean after extraction, purification by vacuum distillation is often effective.

    • Column Chromatography: If distillation is insufficient, column chromatography on silica gel can be used. However, amines can streak on silica. To mitigate this, you can either:

      • Pre-treat the silica with a small amount of a volatile base like triethylamine (typically 1-2% in the eluent).

      • Use a basic stationary phase like alumina.

Category 4: Scale-Up Issues

Question: The reaction worked well on a 1-gram scale, but my yield dropped significantly when I scaled up to 50 grams. What could be the issue?

Answer: Scale-up introduces challenges related to mass and heat transfer. What is instantaneous on a small scale can become a rate-limiting factor on a larger scale.

  • Heat Management: The reaction, particularly the quenching step, can be exothermic. On a larger scale, inefficient heat dissipation can lead to side reactions or degradation. Ensure you have adequate cooling and monitor the internal temperature.

  • Mixing: Inefficient stirring in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Use an appropriate overhead mechanical stirrer to ensure the mixture is homogeneous.

  • Reagent Addition: Adding reagents too quickly on a large scale can cause uncontrolled exotherms. Reagents, especially the reducing agent, should be added slowly or portion-wise to maintain control over the reaction temperature.

  • Water Removal: Azeotropic distillation becomes a more practical and efficient method for water removal on a larger scale compared to using stoichiometric drying agents.[3]

By systematically addressing these potential pitfalls, you can optimize your synthesis of this compound for both high yield and purity.

Experimental Protocol: One-Pot Synthesis using STAB

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 2-Acetylthiophene

  • Methylamine (e.g., 40% solution in water or 2M solution in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • 1M Hydrochloric Acid

  • 6M Sodium Hydroxide

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-acetylthiophene (1.0 equiv.).

  • Dissolve the ketone in DCM or DCE (approx. 5-10 mL per mmol of ketone).

  • Add methylamine solution (1.2-1.5 equiv.).

  • Add glacial acetic acid (1.1 equiv.) to catalyze the imine formation. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 equiv.) to the stirring mixture. The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the flask in an ice bath and slowly quench the reaction by adding 1M HCl until the gas evolution ceases.

  • Proceed with the acid/base extraction as described in the "Product Isolation and Purification Challenges" section.

  • Purify the crude product by vacuum distillation or column chromatography.

References

  • ACS Publications. (2019).
  • BenchChem. (n.d.).
  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride.
  • ACS Publications. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development.
  • ACS Publications. (2021).
  • Master Organic Chemistry. (2022).
  • Master Organic Chemistry. (2017).
  • ChemicalBook. (2024).
  • BenchChem. (n.d.).
  • Global-Chemicals. (n.d.). Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs.
  • YouTube. (2013).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Imine.
  • YouTube. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry.
  • News-Medical.Net. (2018). Imine Hydrolysis.
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2025).
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • Wikipedia. (n.d.).
  • Chemistry Stack Exchange. (2019).

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiophene functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylation on thiophene-containing scaffolds. The N-alkylation of aminothiophenes, particularly 2-aminothiophenes, is a notoriously challenging transformation, often plagued by low yields, side reactions, and lack of reactivity.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome these common hurdles and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction is failing, showing low to no conversion of my starting material. What are the primary factors I should investigate?

A1: Low or no conversion in N-alkylation reactions on thiophene systems typically stems from one or more of the following core issues: incomplete deprotonation, poor reagent solubility, low reactivity of the alkylating agent, or suboptimal reaction temperature.

1. Incomplete Deprotonation: The first and most critical step is the deprotonation of the amine to generate a sufficiently nucleophilic anion. The aromaticity of the thiophene ring delocalizes the lone pair of the nitrogen atom, reducing its basicity and making the N-H bond more acidic than a typical amine, yet still requiring a strong base for complete removal.

  • Causality: If the base is not strong enough to deprotonate the aminothiophene quantitatively, the reaction will be slow or stall entirely due to a low concentration of the active nucleophile.[4] Weaker bases like potassium carbonate (K₂CO₃) may be insufficient, especially for less reactive amines.

  • Troubleshooting Steps:

    • Use a Stronger Base: Switch to a more powerful base such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium tert-butoxide (KOtBu). Ensure the base is fresh and handled under anhydrous conditions to prevent deactivation by moisture.[4]

    • Consider Base Solubility: The base must be at least partially soluble in the reaction solvent to be effective. If the base is poorly soluble (e.g., K₂CO₃ in acetone), the reaction becomes a heterogeneous mixture with slow kinetics.[5] Switching to a solvent like DMF or DMSO can improve the solubility of many common bases.[4]

2. Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is paramount.

  • Causality: The reaction proceeds via an SN2 mechanism. The rate of this step is highly dependent on the leaving group's ability to stabilize a negative charge.

  • Troubleshooting Steps:

    • Improve the Leaving Group: The reactivity order for alkyl halides is I > Br > Cl > F.[4] If you are using an alkyl chloride or bromide with slow conversion, switching to the corresponding alkyl iodide can dramatically increase the reaction rate.

3. Solvent and Temperature:

  • Causality: The solvent choice impacts reagent solubility and the reaction rate. Polar aprotic solvents like DMF, DMSO, and THF are generally preferred as they can dissolve the reagents and stabilize the transition state without solvating the nucleophile excessively.[4] The temperature must be sufficient to overcome the activation energy barrier but not so high as to cause decomposition.

  • Troubleshooting Steps:

    • Solvent Screening: If solubility is an issue, switch to a more polar solvent (e.g., from THF to DMF).

    • Temperature Optimization: While deprotonation may be performed at low temperatures (e.g., 0 °C for NaH), the alkylation step may require heating. Monitor the reaction by TLC or LC-MS at increasing temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal point between reaction rate and decomposition.[4]

start Low / No Yield check_sm 1. Verify Starting Material Purity & Reagent Quality start->check_sm check_base 2. Is Deprotonation Complete? start->check_base check_alkyl 3. Is the Alkylating Agent Reactive Enough? start->check_alkyl check_cond 4. Are Reaction Conditions Optimal? start->check_cond sol_sm Purify starting material. Use fresh, anhydrous reagents and solvents. check_sm->sol_sm If impure/old sol_base Use stronger base (NaH, LDA). Ensure base is soluble (switch solvent to DMF/DMSO). check_base->sol_base If using weak/insoluble base sol_alkyl Switch to more reactive halide (R-I > R-Br > R-Cl). Add catalytic NaI or KI. check_alkyl->sol_alkyl If using R-Cl or R-Br sol_cond Increase temperature incrementally. Screen polar aprotic solvents (DMF, DMSO, THF). check_cond->sol_cond If reaction is sluggish at RT sub Unreactive 2-Aminothiophene prot Protect/Activate (e.g., Acylation) sub->prot inter Reactive Intermediate (2-Acylaminothiophene) prot->inter alk Alkylation (R-X, Cs₂CO₃, TBAI, DMF) inter->alk deprot Deprotection (if necessary) alk->deprot prod Desired N-Alkylated Thiophene deprot->prod

Caption: Workflow for the N-alkylation of unreactive 2-aminothiophenes.

This protocol is adapted from the methodology developed by Scammells and coworkers. [1]

  • Setup: To a flame-dried, two-neck flask under an inert atmosphere (Nitrogen or Argon), add the 2-acylaminothiophene substrate (1.0 eq.).

  • Reagent Addition: Add Caesium Carbonate (Cs₂CO₃, 2.0 eq.) and Tetrabutylammonium Iodide (TBAI, 0.5 eq.).

  • Solvent: Add anhydrous Dimethylformamide (DMF, approx. 0.1-0.2 M concentration).

  • Alkylation: Add the alkylating agent (alkyl halide, 2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. Reaction times can vary from 3 to 24 hours.

  • Workup: Upon completion, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer extensively with water (at least 5-6 times) to remove DMF, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q3: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?

A3: Overalkylation is a common problem because the mono-alkylated product can sometimes be more nucleophilic than the starting amine, or it can be deprotonated and react further under the reaction conditions. [6]

  • Causality: The second alkylation occurs when the newly formed secondary amine is deprotonated and attacks another molecule of the alkylating agent. This is favored by an excess of the alkylating agent and/or base, and prolonged reaction times.

  • Troubleshooting Steps:

    • Stoichiometry Control: This is the most critical parameter. Use a stoichiometric amount or a slight deficit of the alkylating agent (e.g., 0.95-1.05 equivalents). [7]Avoid using a large excess.

    • Slow Addition: Add the alkylating agent dropwise to the solution of the deprotonated thiophene. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant primary anion over the less abundant secondary anion.

    • Base Equivalents: Use the minimum amount of base required for complete mono-deprotonation (typically 1.0-1.2 equivalents of a strong base like NaH). Using a large excess of base can promote deprotonation of the mono-alkylated product. [6] * Monitor Carefully: Stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS) to prevent the slower, subsequent di-alkylation from occurring.

Data & Reagent Guides

Table 1: Guide to Common Bases for N-Alkylation
BaseFormulapKa (Conj. Acid)Common SolventsCharacteristics & Use Cases
Sodium HydrideNaH~36THF, DMFStrong, non-nucleophilic base. Excellent for full deprotonation. Requires anhydrous conditions.
Potassium CarbonateK₂CO₃~10.3DMF, AcetonitrileWeaker base, suitable for more acidic N-H bonds. Often suffers from poor solubility. [5]
Caesium CarbonateCs₂CO₃~10.3DMF, DMSOMild but highly effective due to the "caesium effect." Excellent for challenging alkylations. [1]
DBUC₉H₁₆N₂~13.5THF, TolueneStrong, non-nucleophilic organic base. Soluble in many organic solvents.
LDAC₆H₁₄LiN~36THFVery strong, kinetically fast base. Must be freshly prepared or titrated. Used at low temperatures. [4]
Table 2: Solvent Selection for N-Alkylation Reactions
SolventAbbreviationPolarityBoiling Point (°C)Notes
TetrahydrofuranTHFPolar Aprotic66Good for reactions with strong bases like NaH and LDA. Lower boiling point limits reaction temperature.
DimethylformamideDMFPolar Aprotic153Excellent solvent for dissolving a wide range of reagents. High boiling point allows for heating. Difficult to remove during workup. [4]
Dimethyl SulfoxideDMSOPolar Aprotic189Highly polar solvent, can accelerate SN2 reactions. Very high boiling point.
AcetonitrileACNPolar Aprotic82Common solvent, but can be less effective if reagents have poor solubility.

References

  • Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(13), 4886-4902. [Link]

  • Scammells, P., Flynn, B., & Aurelio, L. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Monash University. [Link]

  • Royal Society of Chemistry. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Thiophene. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reduction-alkylation of disulfide 3. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Larock, R. C., & Dong, X. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Journal of the Chinese Chemical Society, 62(10), 861-883. [Link]

  • Nandi, P., et al. (2015). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. PubMed Central. [Link]

  • National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • ResearchGate. (n.d.). Alkylation of thiophene via reaction with an olefin. [Link]

  • Stuart, D. R., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(3), 975-982. [Link]

  • Gulea, M., & Gherasim, C. (2018). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 23(10), 2639. [Link]

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  • National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

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Technical Support Center: Purification of Chiral Thiophene Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chiral thiophene amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the enantioselective separation of this important class of molecules. Drawing upon established chromatographic principles and field-proven insights, this resource provides practical troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to the Challenge

Chiral thiophene amines are prevalent structural motifs in pharmaceuticals and fine chemicals.[1][2][3] The stereochemistry of the amine center is often critical to biological activity, making the isolation of single enantiomers a crucial step in drug discovery and development. However, the unique electronic properties of the thiophene ring, coupled with the basicity of the amine functional group, present a distinct set of purification challenges. These include strong interactions with stationary phases, poor peak shapes, and difficulties in achieving baseline resolution. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these common issues.

Troubleshooting Guide: Chromatographic Purification

This section addresses specific problems encountered during the HPLC and SFC purification of chiral thiophene amines.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chiral thiophene amine is exhibiting significant peak tailing on a polysaccharide-based chiral stationary phase (CSP). What is the likely cause and how can I fix it?

A: Peak tailing for basic compounds like thiophene amines is a common problem in chiral chromatography.

Probable Causes:

  • Secondary Interactions: The primary cause is often strong, undesirable interactions between the basic amine and residual acidic silanol groups on the silica surface of the CSP.[4] This leads to a mixed-mode retention mechanism that results in tailing peaks.

  • Inappropriate Mobile Phase pH: If using reversed-phase conditions, a mobile phase pH that is not optimal for keeping the amine in a single protonation state can lead to peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

Solutions:

  • Incorporate a Basic Additive: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your analyte for binding to the active silanol sites, effectively masking them.[4][5]

    • Recommended Additives: Start with 0.1% to 0.5% diethylamine (DEA) or butylamine for normal-phase separations.[6] For certain compounds, ethylenediamine (EDA) or 2-aminoethanol (AE) may offer superior performance.[6]

    • For SFC: Isopropylamine is a commonly used and effective basic additive.[7]

  • Adjust Mobile Phase Composition: In normal phase, increasing the concentration of the polar modifier (e.g., alcohol) can sometimes improve peak shape.

  • Reduce Sample Concentration: Prepare a more dilute sample and reinject to see if the peak shape improves. If it does, column overload was a contributing factor.

  • Consider an Immobilized CSP: Immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC) are generally more robust and can tolerate a wider range of solvents and additives, which can be beneficial in method development.[8]

Issue 2: Poor or No Enantiomeric Resolution

Q: I am not achieving any separation between the enantiomers of my thiophene amine. What steps should I take to improve resolution?

A: Achieving enantioselectivity is a multifactorial process that often requires systematic screening of chromatographic parameters.

Probable Causes:

  • Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not have the appropriate chiral recognition mechanism for your specific molecule.

  • Suboptimal Mobile Phase: The mobile phase composition plays a critical role in modulating the interactions between the analyte and the CSP.

  • Temperature Effects: Temperature can significantly influence the thermodynamics of the chiral recognition process.

Solutions:

  • Screen Different CSPs: There is no universal chiral column. A screening approach is the most effective strategy. For chiral amines, consider the following classes of CSPs:

    • Polysaccharide-based: Amylose and cellulose derivatives (e.g., Chiralpak® AD, AS, and the immobilized versions IA, IB, IC) are excellent starting points.[9][10]

    • Pirkle-type: These CSPs can also be effective for N-acylated derivatives of amines.[11]

    • Crown Ether-based: For primary amines, crown ether-derived CSPs, such as Crownpak® CR-I(+), can offer unique selectivity, especially in SFC.[12]

  • Systematic Mobile Phase Optimization:

    • Normal Phase (NP): Screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol) in a hexane or heptane base. Ternary mobile phases, such as hexane/methanol/dichloromethane, can also provide unique selectivity.[9]

    • Supercritical Fluid Chromatography (SFC): This is often a superior technique for chiral amine separations due to its high efficiency and speed.[13][14][] Vary the co-solvent (typically an alcohol) and the type and concentration of additives.

    • Additives: As mentioned for peak shape, additives are crucial. For basic amines, basic additives are standard. However, sometimes an acidic additive like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) can surprisingly improve selectivity.[4][5][16] A combination of an acid and a base can also be effective.[7]

  • Investigate Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often, but not always, lead to better resolution as the separation becomes more enthalpy-controlled.[9]

  • Flow Rate Optimization: Due to the complex nature of CSPs, mass transfer can be slow. Decreasing the flow rate can sometimes improve resolution.

Workflow for Method Development

MethodDevelopment Start Racemic Thiophene Amine ScreenCSPs Screen CSPs (Polysaccharide, Pirkle, etc.) Start->ScreenCSPs NoSep No Separation ScreenCSPs->NoSep No hits PartialSep Partial Separation ScreenCSPs->PartialSep Promising hit(s) NoSep->Start Re-evaluate approach (e.g., derivatization) OptimizeMP Optimize Mobile Phase (Solvents & Additives) PartialSep->OptimizeMP OptimizeTempFlow Optimize Temperature & Flow Rate OptimizeMP->OptimizeTempFlow BaselineSep Baseline Resolution OptimizeTempFlow->BaselineSep

Caption: A decision-tree workflow for chiral method development.

Issue 3: Column "Memory Effect" and Irreproducible Results

Q: My column's performance has changed after using a mobile phase with a basic additive. The retention times and selectivity are now different, even after flushing. What is happening?

A: You are likely experiencing the "memory effect" of mobile phase additives.

Probable Cause:

  • Strong Adsorption of Additives: Basic additives, like DEA or other amines, can adsorb strongly and sometimes irreversibly to the surface of the CSP.[4][17] This alters the surface chemistry of the stationary phase, leading to changes in its enantioselective properties.[17] This effect can be particularly persistent in normal phase and SFC conditions.[4][17]

Solutions:

  • Dedicated Columns: The best practice is to dedicate specific columns to methods that use certain types of additives (e.g., one column for basic additives, another for acidic). Document the history of each column meticulously.[8][17]

  • Thorough Column Flushing: If you must switch between mobile phase systems, extensive flushing is required. However, be aware that this may not always be 100% effective.[17] For immobilized columns, a flush with a strong solvent like dimethylformamide (DMF) followed by an alcohol rinse may help "reset" the stationary phase.[8]

  • Use Volatile Additives: When possible, opt for volatile additives, especially if your analysis involves mass spectrometry.

  • Re-equilibration: Be patient with column equilibration. It can take a significant number of column volumes for the stationary phase to fully equilibrate with a new mobile phase, especially one containing additives.[17]

Frequently Asked Questions (FAQs)

Q1: Is HPLC or SFC better for purifying chiral thiophene amines?

A1: While both techniques are viable, Supercritical Fluid Chromatography (SFC) is often the preferred method for chiral amine separations.[12][14] SFC typically provides higher efficiency, faster separations, and reduced solvent consumption.[14][] The properties of supercritical CO2 can also lead to unique and sometimes superior chiral selectivity compared to HPLC.[14]

FeatureHPLC (Normal Phase)SFC
Mobile Phase Organic Solvents (e.g., Hexane/Ethanol)Supercritical CO2 + Co-solvent (e.g., Methanol)
Speed SlowerFaster[14]
Efficiency GoodVery High[14]
Solvent Usage HighLow (Greener)[14]
Selectivity ExcellentOften complementary or superior[14]
Cost Lower initial instrument costHigher initial instrument cost

Q2: My thiophene amine is a primary amine. Are there any special considerations?

A2: Yes. Primary amines can be particularly challenging to separate on traditional polysaccharide CSPs. A crown ether-based CSP, such as Crownpak® CR-I(+), is specifically designed for the chiral resolution of compounds with a primary amine group and has shown great success in SFC.[12]

Q3: I need to purify a large quantity (multi-gram to kg) of my chiral thiophene amine. Is chromatography the best option?

A3: For large-scale purification, preparative chromatography (both HPLC and SFC) can become very expensive and solvent-intensive.[18] In this scenario, diastereomeric salt crystallization is often a more economical and scalable alternative.[18][19][20]

The process involves:

  • Reaction: Reacting the racemic thiophene amine with an enantiomerically pure chiral acid (a resolving agent) like tartaric acid or mandelic acid.[20][21]

  • Formation of Diastereomers: This reaction forms a pair of diastereomeric salts.[19][20]

  • Separation: Diastereomers have different physical properties, most notably solubility.[19] By carefully selecting a solvent, one diastereomeric salt will preferentially crystallize out of the solution.[19][22]

  • Liberation: The crystallized salt is isolated, and the chiral resolving agent is removed (typically by acid/base extraction) to yield the pure enantiomer of the thiophene amine.[20]

DiastereomericResolution Racemate Racemic Thiophene Amine (R-Amine + S-Amine) ResolvingAgent + Chiral Resolving Agent (e.g., S-Acid) Diastereomers Diastereomeric Salts (R-Amine/S-Acid + S-Amine/S-Acid) Racemate->Diastereomers ResolvingAgent->Diastereomers Crystallization Fractional Crystallization (Exploits solubility difference) Diastereomers->Crystallization Solid Less Soluble Salt Precipitates (e.g., R-Amine/S-Acid) Crystallization->Solid Solution More Soluble Salt in Solution (e.g., S-Amine/S-Acid) Crystallization->Solution Liberation Liberation Step (Base wash) Solid->Liberation PureEnantiomer Pure R-Amine Liberation->PureEnantiomer

Caption: Workflow for purification via diastereomeric salt crystallization.

Q4: What can I do with the unwanted enantiomer?

A4: Discarding 50% of your material is inefficient. The ideal approach is to racemize the unwanted enantiomer and recycle it back into the purification process.[20][23] This is a key principle of a "Resolution-Racemization-Recycle" strategy.[20] Racemization methods can involve heat, base, or metal catalysts and often proceed through a non-chiral imine intermediate.[1][23] This significantly improves the overall yield and sustainability of the process.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Vertex AI Search.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. (n.d.).
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. (n.d.).
  • A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configur
  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases | Request PDF. (n.d.).
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies.
  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (n.d.). Taylor & Francis Online.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Analysis of chiral compounds using supercritical fluid chromatography. (2024).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
  • Enantiomeric Purific
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry.
  • Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. (1987). The Journal of Organic Chemistry.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds.
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • "Inherently chiral" thiophene-based electrodes at work: a screening of enantioselection ability toward a series of pharmaceutically relevant phenolic or catecholic amino acids, amino esters, and amine. (2016). PubMed.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • Trouble with chiral separations. (2020).
  • Chiral resolution. (n.d.). Wikipedia.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Application Notes and Protocols for Enantiomeric Resolution with Thiomandelic Acid. (n.d.). Benchchem.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017). Wiley Analytical Science.

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Technical Support Center: Stability of Methyl[1-(thiophen-2-yl)ethyl]amine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl[1-(thiophen-2-yl)ethyl]amine. This document provides in-depth technical guidance on the stability of this compound in acidic environments, offering troubleshooting advice and practical experimental protocols to ensure the integrity of your research.

Fundamental Stability Considerations

This compound possesses two key functional groups that dictate its behavior in acidic media: a secondary amine and a thiophene ring. Understanding the chemistry of both is crucial for predicting and mitigating stability issues.

The Amine Functional Group: Protonation and Solubility

The secondary amine group is basic due to the lone pair of electrons on the nitrogen atom. In the presence of an acid, this lone pair readily accepts a proton (H⁺), forming a positively charged ammonium salt.[1][2][3] This is a reversible acid-base reaction.

Figure 1. Protonation equilibrium of the amine group.

This protonation has significant consequences for solubility:

  • Aqueous Solubility: The resulting ammonium salt is ionic and therefore significantly more soluble in polar solvents like water compared to the neutral "free base" form.[4]

  • Organic Solvent Solubility: Conversely, the salt form is often insoluble in non-polar organic solvents.[5][6]

This change in solubility is a critical factor in experimental design, particularly for extractions and chromatographic separations.

The Thiophene Ring: Aromaticity and Reactivity

The thiophene ring is an electron-rich aromatic system, making it more reactive than benzene towards electrophilic substitution.[7][8] While generally stable, the thiophene ring can be susceptible to degradation under harsh acidic conditions.

  • Electrophilic Attack: In the presence of strong acids, the thiophene ring can be protonated, which can lead to further reactions. The C2 position (adjacent to the sulfur atom) is the most common site of electrophilic attack because the resulting carbocation intermediate is better stabilized by resonance.[7][9]

  • Acid-Catalyzed Polymerization: Thiophene itself is known to form trimers when treated with strong acids like hot phosphoric acid.[9] It is plausible that derivatives like this compound could undergo similar acid-catalyzed oligomerization or polymerization, leading to the formation of colored, high-molecular-weight impurities.

  • Oxidation and Ring Opening: In the presence of both strong acid and an oxidizing agent, the thiophene ring can be oxidized.[10][11] This can lead to the formation of thiophene-S-oxides or even ring-opened products.[11][12]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in acidic environments.

Q1: Why did my sample solution change color (e.g., to yellow, brown, or black) after adding acid?

A1: Color change is a common indicator of chemical degradation. For thiophene-containing compounds, this is often due to acid-catalyzed polymerization or oxidation.[9][13] The extended conjugated systems of the resulting oligomers or polymers absorb light in the visible spectrum, appearing colored.

  • Causality: Strong acids can protonate the thiophene ring, creating a reactive intermediate that can attack another molecule of the compound. This process can repeat, leading to the formation of larger, colored molecules.

  • Troubleshooting:

    • Reduce Acid Strength: Use the mildest acidic conditions that achieve your experimental goal.

    • Lower Temperature: Perform the reaction or preparation at a lower temperature to reduce the rate of degradation.

    • Deoxygenate Solvents: If oxidation is suspected, sparging your solvents with an inert gas (e.g., nitrogen or argon) can help minimize this pathway.

Q2: I'm seeing a progressive loss of my compound and peak tailing in my HPLC analysis using an acidic mobile phase. What is happening?

A2: This is a frequent issue when analyzing basic compounds like amines with silica-based columns.

  • Causality:

    • Analyte Degradation: The acidic mobile phase may be causing slow degradation of the compound on the column, leading to a loss of the main peak over time.

    • Secondary Interactions: The protonated amine can interact strongly with residual, deprotonated silanol groups on the silica surface of the HPLC column. These interactions can cause peak tailing and, in severe cases, irreversible adsorption and loss of the compound.[14][15]

    • Column Degradation: Some types of columns, particularly standard amine columns, can degrade in aqueous acidic mobile phases.[16]

  • Troubleshooting:

    • Optimize Mobile Phase pH: For basic compounds, using a mobile phase pH that is either very low (e.g., pH 2-3) or high (e.g., pH 8-10, if using a pH-stable column) can improve peak shape. At low pH, the silanol groups are protonated and less interactive. At high pH, the amine is not protonated.[14]

    • Use a Modern Column: Employ end-capped columns or those specifically designed for the analysis of basic compounds to minimize silanol interactions.

    • Check for Stability: Perform a stability check of your compound in the mobile phase. Incubate a standard solution in the mobile phase for several hours and inject it periodically to see if the peak area decreases.

Q3: After an acidic workup, my compound, which was soluble in dichloromethane, is now stuck in the aqueous layer. How can I recover it?

A3: This is a classic example of the solubility shift due to protonation. Your compound has formed an ammonium salt, which is soluble in water but not in dichloromethane.[6]

  • Causality: The acidic aqueous solution has protonated the amine, making it a water-soluble salt.

  • Troubleshooting (Recovery):

    • Separate the aqueous layer containing your compound.

    • Slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) to the aqueous layer while stirring until the solution is basic (check with pH paper).

    • This will neutralize the ammonium salt, converting it back to the "free base" form, which is not water-soluble and will likely precipitate or form an oil.

    • You can now extract the neutral compound back into an organic solvent like dichloromethane.

Experimental Protocols

To formally assess the stability of this compound, a forced degradation study is recommended. The data from this study is essential for developing a stability-indicating analytical method.[17][18]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and understand the degradation pathways of this compound under various acidic stress conditions.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1M HCl, 1M HCl) Prep->Acid Control Control (Stock solution at RT) Prep->Control Heat Heat (e.g., 60°C) Acid->Heat with/without Neutralize Neutralize Samples Acid->Neutralize Heat->Neutralize Control->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze Data Evaluate Data (Peak Purity, Mass Balance) Analyze->Data

Figure 2. Workflow for a forced degradation study.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or PDA detector (and preferably a mass spectrometer)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Sample Preparation: For each condition, add a specific volume of the stock solution to a vial and then add the stressor.

    • Mild Acid: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Strong Acid: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat: Place one set of mild and strong acid samples in an oven or water bath at 60°C. Keep a parallel set at room temperature.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation: Store the samples for a defined period (e.g., with time points at 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: At each time point, take an aliquot of each stressed sample and neutralize it by adding an equivalent amount of base (e.g., 0.1 M NaOH for the 0.1 M HCl sample). This stops the degradation reaction.

  • Analysis: Dilute the neutralized samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately by a suitable HPLC method (see Protocol 2).

Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

  • Monitor for the appearance of new peaks (degradation products).

  • Assess peak purity of the parent compound to ensure it is not co-eluting with any degradants.

  • Aim for 5-20% degradation to ensure that the degradation products are representative and can be reliably detected.[18][19]

Stress ConditionTemperatureExpected Outcome
0.1 M HClRoom TempMinor degradation, if any.
0.1 M HCl60 °CModerate degradation may be observed.
1 M HClRoom TempModerate degradation, potential for color change.
1 M HCl60 °CSignificant degradation, likely color change.
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products, process impurities, and excipients.[20][21][22]

Starting Point for Method Development:

  • Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: UV detection at a wavelength where the compound has good absorbance (e.g., determined by UV scan).

  • Gradient: A generic gradient, for example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Procedure:

  • Initial Screening: Inject the control and the most degraded sample from the forced degradation study.

  • Method Optimization:

    • Resolution: Adjust the gradient slope, initial and final %B, and run time to achieve baseline separation between the parent peak and all degradant peaks.

    • Peak Shape: If peak tailing is observed for the parent amine, consider using a different acid modifier (e.g., trifluoroacetic acid, though it can suppress MS signals) or a column specifically designed for basic compounds.[14]

    • Selectivity: If co-elution occurs, try changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the mobile phase (if using a pH-stable column).

  • Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method.[23]

References

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  • Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. [Link]

  • ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. [Link]

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  • Organic Chemistry II. [Link]

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  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

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  • Khan Academy. (2024, December 31). Reaction of amines with nitrous acid. [Link]

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  • PubMed. (n.d.). Degradation of substituted thiophenes by bacteria isolated from activated sludge. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]

  • NIH National Library of Medicine. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Reactions of Amines. [Link]

  • YouTube. (2024, June 27). HPLC - Troubleshooting Tailing. [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

  • Journal of the American Chemical Society. Condensations Effected by Acidic Catalysts. IV. The Acylation of Substituted and Condensed Thiophenes and Furans1. [Link]

  • ES Food & Agroforestry. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

  • Hawach Scientific. (2025, October 31). Common Faults and Troubleshooting Methods in HPLC Column. [Link]

  • MDPI. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. [Link]

  • ResearchGate. (PDF) Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

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Technical Support Center: Synthesis of Methyl[1-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl[1-(thiophen-2-yl)ethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, minimize side reactions, and optimize your product yield and purity.

I. Overview of Synthetic Strategies

The synthesis of this compound, a secondary amine, typically involves the reductive amination of 2-acetylthiophene with methylamine. Several methods can be employed for this transformation, each with its own set of advantages and potential pitfalls. The most common routes include:

  • Leuckart-Wallach Reaction: This classical method uses formic acid or its derivatives as both the reducing agent and the source of the methyl group.[1][2]

  • Eschweiler-Clarke Reaction: This reaction involves the methylation of a primary amine, in this case, 1-(thiophen-2-yl)ethanamine, using formaldehyde and formic acid.[3][4]

  • Reductive Amination with Hydride Reagents: This approach utilizes reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to reduce the intermediate imine formed from 2-acetylthiophene and methylamine.[5]

Each of these methods is susceptible to specific side reactions that can impact the final product's purity and yield. This guide will focus on identifying and mitigating these issues.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific problems you might encounter during the synthesis, their probable causes, and strategies to prevent them.

Problem 1: Formation of N-Formyl Impurity

Symptom: You observe a significant peak in your analytical data (e.g., GC-MS, LC-MS) corresponding to the mass of N-formyl-[1-(thiophen-2-yl)ethyl]amine.

Causality: This side product is particularly common in Leuckart-Wallach type reactions where formamide or a high concentration of formic acid is used.[6] The primary amine intermediate can react with formic acid to form a stable N-formyl derivative, which may be difficult to hydrolyze or reduce to the desired secondary amine.

Troubleshooting & Minimization Strategies:

Mitigation Strategy Underlying Principle Recommended Action
Optimize Reagent Choice Ammonium formate is often a better choice than formamide as it provides both ammonia and formic acid in situ, which can favor the reductive amination pathway over N-formylation.[1]Substitute formamide with ammonium formate. If using formic acid, ensure it is used in appropriate stoichiometric amounts and not in large excess.
Control Reaction Temperature While the Leuckart reaction requires high temperatures, excessively high temperatures can promote the formation of the N-formyl derivative.[1]Maintain the reaction temperature within the optimal range, typically between 120-165 °C, depending on the specific reagents used.
Post-Reaction Hydrolysis If the N-formyl impurity has formed, it can often be converted to the desired amine by acid or base-catalyzed hydrolysis.Following the initial reaction, treat the crude product with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution and heat to facilitate hydrolysis of the formamide.
Problem 2: Over-Alkylation and Tertiary Amine Formation

Symptom: Your product mixture contains a significant amount of the tertiary amine, Dithis compound.

Causality: This is a common issue in reductive amination reactions. The newly formed secondary amine can compete with the primary amine (if the reaction starts from 1-(thiophen-2-yl)ethanamine) or methylamine for reaction with the carbonyl compound, leading to the formation of a tertiary amine. The Eschweiler-Clarke reaction, however, is known to stop at the tertiary amine stage and not form quaternary ammonium salts.[3]

Troubleshooting & Minimization Strategies:

Mitigation Strategy Underlying Principle Recommended Action
Control Stoichiometry Using a controlled excess of the primary amine or methylamine relative to the carbonyl compound can favor the formation of the secondary amine.Use a 1.5 to 2-fold molar excess of methylamine relative to 2-acetylthiophene.
Gradual Reagent Addition Adding the reducing agent slowly to the mixture of the ketone and amine allows for the controlled formation and reduction of the imine, minimizing the opportunity for the secondary amine to react further.Add the reducing agent (e.g., NaBH₄) portion-wise to the reaction mixture at a controlled temperature.
Choice of Reductive Amination Method The Eschweiler-Clarke reaction, when starting from 1-(thiophen-2-yl)ethanamine, is specifically designed for methylation and generally provides good control to yield the N-methylated product.[4]If over-alkylation is a persistent issue with other methods, consider synthesizing the primary amine first and then performing an Eschweiler-Clarke methylation.
Problem 3: Formation of Di-substituted and Heterocyclic Byproducts

Symptom: Complex impurity profiles are observed, with masses corresponding to dimers or trimers of the product, or heterocyclic structures like pyrimidines and pyridines.

Causality: These side products are more prevalent in Leuckart-type syntheses conducted at high temperatures.[7] They arise from complex condensation and cyclization reactions between the starting materials, intermediates, and the final product. For instance, Schiff bases can be formed, and further reactions can lead to the formation of substituted pyrimidines.[7][8]

Troubleshooting & Minimization Strategies:

Mitigation Strategy Underlying Principle Recommended Action
Lower Reaction Temperature Milder reaction conditions can significantly reduce the rates of these complex side reactions.If possible, utilize a catalytic reductive amination method that proceeds at lower temperatures (e.g., 50-70 °C) with a suitable catalyst.[6]
Alternative Reducing Agents Using milder and more selective reducing agents can prevent some of the undesired condensation pathways.Employ reagents like sodium triacetoxyborohydride (STAB), which is known for its mildness and high selectivity in reductive aminations.[9]
Purification Strategy Effective purification is crucial to remove these structurally similar impurities.Utilize column chromatography with a suitable solvent system or fractional distillation under reduced pressure to isolate the desired product.

III. Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol offers a milder alternative to the classical high-temperature methods.

Materials:

  • 2-Acetylthiophene

  • Methylamine (40% solution in water)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine solution (1.5 equivalents).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours to form the imine.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and portion-wise, add sodium borohydride (1.5 equivalents). Caution: Hydrogen gas is evolved.

  • After the addition is complete, stir the reaction at room temperature overnight.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are the most effective techniques. TLC can provide a quick qualitative assessment of the consumption of the starting material (2-acetylthiophene) and the formation of the product. GC-MS is ideal for identifying the product and any side products by their mass-to-charge ratio and fragmentation patterns.

Q2: My reaction seems to stall, with a significant amount of starting material remaining. What should I do?

A2: This could be due to several factors:

  • Insufficient Reagents: Ensure you are using a sufficient excess of methylamine and the reducing agent.

  • Low Temperature: For reductive aminations with borohydrides, while the initial imine formation might be done at room temperature or below, the reduction step might require gentle heating to proceed to completion.

  • Deactivated Reducing Agent: Sodium borohydride can decompose in acidic conditions or upon prolonged exposure to moisture. Use fresh, high-quality reagents.

Q3: How can I effectively remove unreacted 2-acetylthiophene from my final product?

A3: Unreacted 2-acetylthiophene can often be removed by an acidic wash. The desired amine product will form a salt and remain in the aqueous layer, while the neutral ketone will preferentially stay in the organic layer.

  • Dissolve the crude product in a suitable organic solvent (e.g., DCM or ether).

  • Extract with dilute aqueous HCl.

  • Separate the layers. The aqueous layer contains the protonated amine.

  • Basify the aqueous layer with NaOH to a pH > 10.

  • Extract the free amine back into an organic solvent.

  • Dry and evaporate the solvent.

Q4: Are there any "greener" alternatives for this synthesis?

A4: Yes, catalytic reductive amination is a more environmentally friendly approach. Using a catalyst, such as certain iridium or rhodium complexes, can allow the reaction to proceed under milder conditions with higher selectivity, reducing the need for harsh reagents and high temperatures.[6] Additionally, using solid acid catalysts for the initial acylation to produce 2-acetylthiophene is a greener alternative to traditional Lewis acids.[10]

V. Visualizing Reaction Pathways

Reductive Amination Workflow

ReductiveAmination Start 2-Acetylthiophene + Methylamine Imine Imine Formation Start->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction SideReaction1 N-Formylation Imine->SideReaction1 [High Temp/ Excess HCOOH] Product This compound Reduction->Product SideReaction2 Over-Alkylation Product->SideReaction2 [Reacts with Imine precursor] SideProduct1 N-Formyl Impurity SideReaction1->SideProduct1 SideProduct2 Tertiary Amine SideReaction2->SideProduct2

Caption: General workflow for reductive amination and common side reactions.

VI. References

  • Wikipedia. Leuckart reaction. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Ali, T., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1352. [Link]

  • El-Mekabaty, A., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry, 4(4), 1352-1368. [Link]

  • Kruegel, A. C., & Kavanagh, P. V. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 212(1-3), 138-145. [Link]

  • Bar-Zeev, Y., et al. (2021). Further reactions on reductive amination products with key building blocks. RSC Advances, 11(58), 36655-36660. [Link]

  • Gribble, G. W., & Nutaitis, C. F. (1985). Sodium triacetoxyborohydride. A review of synthetic utility of acyloxyborohydrides. Organic Preparations and Procedures International, 17(4-5), 317-384. [Link]

  • Zhang, P., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5369. [Link]

  • Liu, Z. Y., et al. (2009). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. Bioorganic & Medicinal Chemistry Letters, 19(15), 4167-4170. [Link]

  • Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Journal of the American Chemical Society, 124(23), 6649-6659. [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. [Link]

  • Loiseau, F., & Beauchemin, A. M. (2011). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses, 88, 153. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • SynArchive. Eschweiler-Clarke Reaction. [Link]

  • Gronowitz, S. (1972). Thiophenes: reactions and synthesis. In The Chemistry of Heterocyclic Compounds (Vol. 25, pp. 1-136). John Wiley & Sons, Inc. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. [Link]

  • CN101885720B - Method for synthesizing 2-thiophene ethylamine. Google Patents.

  • ResearchGate. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. [Link]

  • Al-Hadedi, A. A. M. (2020). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemical and Biochemical Sciences, 18, 1-5. [Link]

  • Al-Hadedi, A. A. M., et al. (2020). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Analytical & Pharmaceutical Research, 9(4), 133-136. [Link]

  • Organic Syntheses Procedure. (2016). Tetrahydroquinoline. Organic Syntheses, 93, 1-13. [Link]

  • CN101062901A - Preparation method of methyl ethylamine. Google Patents.

  • EP0037695A1 - Methylamines purification process. Google Patents.

  • Organic Syntheses Procedure. (1963). Ethylamine, N-methyl-. Organic Syntheses, 43, 68. [Link]

  • Shah, S. A. A., et al. (2022). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 12(45), 29331-29344. [Link]

  • CP Lab Safety. This compound, 95% Purity, C7H11NS, 1 gram. [Link]

  • PubChem. Ethyl[(thiophen-2-yl)methyl]amine hydrochloride. [Link]

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improving enantiomeric excess in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide to Improving Enantiomeric Excess

Introduction:

Welcome to the Technical Support Center for Chiral Amine Synthesis. Chiral amines are critical building blocks in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule often dictates its biological activity.[1][2] Achieving high enantiomeric excess (ee) is therefore not merely a synthetic challenge but a prerequisite for efficacy and safety. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of asymmetric amine synthesis. Here, we move beyond simple protocols to delve into the underlying principles that govern enantioselectivity, offering field-proven insights to troubleshoot and optimize your reactions.

Our philosophy is grounded in the principle of a self-validating system for every protocol. We will explore the causality behind experimental choices, empowering you to make informed decisions in your laboratory work. This center is structured as a dynamic resource, addressing specific issues through a question-and-answer format in our Troubleshooting Guide and Frequently Asked Questions (FAQs) sections.

Troubleshooting Guide: Low Enantiomeric Excess

This section addresses the most common and pressing issue in chiral amine synthesis: suboptimal enantiomeric excess. Each point provides a diagnostic question, explains the potential underlying causes, and offers a systematic approach to resolution.

Q1: I've run my asymmetric hydrogenation of an imine, but the enantiomeric excess is disappointingly low. Where should I start my investigation?

Low enantiomeric excess in asymmetric hydrogenation is a multifaceted problem. A logical, step-by-step investigation is crucial to pinpoint the source of the issue.

Causality: The enantioselectivity of a metal-catalyzed hydrogenation is determined by the precise interaction between the substrate, the chiral ligand, and the metal center. Any factor that disrupts this intricate chiral environment can lead to a loss of stereocontrol.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low ee.

Step-by-Step Protocol:

  • Validate Your Analytical Method: Before optimizing the reaction, ensure your measurement of enantiomeric excess is accurate.[3]

    • Action: Prepare a racemic standard of your chiral amine product.

    • Test: Analyze the racemic sample using your chiral HPLC, GC, or SFC method.[4][5]

    • Expected Outcome: You should observe two baseline-separated peaks with a 50:50 area ratio.

    • Troubleshooting: If the peaks are not well-resolved, your analytical method requires optimization. Adjust the mobile phase composition, flow rate, or column temperature.[3]

  • Assess Catalyst and Ligand Integrity: Even high-quality catalysts can underperform if not handled correctly.

    • Check for: Potential air or moisture sensitivity, proper storage conditions, and age of the catalyst/ligand.

    • Action: If in doubt, use a fresh batch of catalyst and ligand from a reputable supplier. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere.

  • Evaluate Reaction Parameters: Temperature, solvent, and pressure can dramatically influence enantioselectivity.[6]

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer. However, this may come at the cost of a slower reaction rate. Conversely, in some rare cases, a temperature increase can be beneficial.[7][8][9]

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalytic cycle. A dramatic solvent effect has been observed in many asymmetric transformations, sometimes even inverting the enantioselectivity.[10][11][12] Screen a range of solvents with varying properties (e.g., toluene, THF, 2-propanol, trifluoroethanol).

    • Pressure (for hydrogenations): While primarily affecting the reaction rate, hydrogen pressure can sometimes influence enantioselectivity.

ParameterGeneral Effect on EnantioselectivityStarting Point for Optimization
Temperature Lower temperatures often improve eeStart at room temperature, then decrease in 10-20°C increments
Solvent Polarity Can have a dramatic and unpredictable effectScreen a non-polar (Toluene), a polar aprotic (THF), and a polar protic (IPA) solvent
Catalyst Loading Generally minor effect, but can impact background reactionsStart with 1 mol %, then decrease to 0.5-0.1 mol % if conversion is high
Q2: My reaction shows high conversion, but the product is nearly racemic. What does this suggest?

High conversion with low enantioselectivity often points to a dominant non-asymmetric reaction pathway or catalyst inhibition.

Causality: This scenario suggests that while a reaction is occurring, the chiral catalyst is either not effectively controlling the stereochemistry, or a competing, non-selective background reaction is taking place. The high basicity and nucleophilicity of the amine product can also lead to catalyst deactivation.[12]

Possible Causes & Solutions:

  • Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the chiral catalyst.[3][6]

    • Solution: Purify the substrate immediately before use (e.g., by column chromatography or distillation). Use high-purity, anhydrous solvents.

  • Background Reaction: The reaction may be proceeding through a non-catalyzed or achirally catalyzed pathway.

    • Solution: Lower the reaction temperature to disfavor the higher activation energy background reaction. Reduce the concentration of reagents if a bimolecular background reaction is suspected.

  • Product Inhibition: The synthesized chiral amine can sometimes coordinate to the metal center more strongly than the reactant, inhibiting the catalyst.

    • Solution: If possible, perform the reaction at a lower concentration or consider in-situ product protection or removal.

Q3: I am using a biocatalyst (e.g., a transaminase) and observing low ee. What factors are unique to enzymatic reactions?

Biocatalytic systems, while often highly selective, have their own set of parameters that govern their performance.[2]

Causality: The enantioselectivity of an enzyme is dictated by the precise fit of the substrate into its active site. Factors that alter the enzyme's conformation or the equilibrium of the reaction can negatively impact this selectivity.

Troubleshooting for Biocatalysis:

  • pH and Buffer System: The ionization state of both the substrate and the enzyme's active site residues is critical.

    • Action: Screen a range of pH values around the reported optimum for the enzyme. Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction.

  • Co-factor and Co-substrate Concentration: Many enzymatic reactions, like those involving transaminases or dehydrogenases, require co-factors (e.g., PLP, NAD(P)H) and co-substrates (e.g., an amine donor).[2][13]

    • Action: Ensure these are not limiting. For transaminases, a large excess of the amine donor is often used to drive the reaction equilibrium.[14]

  • Substrate Inhibition: High concentrations of the ketone substrate can sometimes inhibit the enzyme.

    • Action: Try a lower substrate concentration or a fed-batch approach where the substrate is added gradually over time.

  • Enzyme Engineering: If optimization of reaction conditions fails, the enzyme itself may not be ideal for your specific substrate.

    • Action: Consider screening a panel of different transaminases or other enzymes. Protein engineering, through directed evolution or rational design, can significantly improve an enzyme's performance for a non-natural substrate.[2][13][15][16]

Frequently Asked Questions (FAQs)

1. How do I choose the right analytical method to determine my enantiomeric excess?

The choice depends on the properties of your amine.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): The most common and versatile method. It is suitable for a wide range of chiral amines, especially after derivatization with a UV-active group.[4][5]

  • Chiral Gas Chromatography (GC): Excellent for volatile amines or those that can be easily derivatized to become volatile. It often provides high resolution and fast analysis times.[4]

  • Chiral Supercritical Fluid Chromatography (SFC): A "greener" alternative to HPLC with faster analysis times and reduced solvent consumption.[4][5]

  • NMR Spectroscopy with Chiral Shift Reagents: A useful technique for rapid analysis without the need for separation, but generally less accurate for precise ee determination than chromatographic methods.[17]

2. Can I improve the enantiomeric excess of my product after the reaction is complete?

Yes, several post-reaction techniques can be employed to enhance enantiomeric purity.

  • Crystallization: If your product is crystalline, it may be possible to enrich the enantiomeric excess through crystallization. This can be achieved by direct preferential crystallization or by forming diastereomeric salts with a chiral resolving agent (like tartaric acid), which can then be separated by their differing solubilities.[18][19][20]

  • Chromatographic Separation: Preparative chiral HPLC or SFC can be used to separate the enantiomers on a larger scale.[19]

  • Kinetic Resolution: You can subject the partially enriched product to a second reaction, often enzyme-catalyzed, that selectively consumes the minor enantiomer, thereby enriching the desired one.[21][22]

3. What is Dynamic Kinetic Resolution (DKR) and when should I consider it?

Dynamic Kinetic Resolution (DKR) is a powerful strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[23][24][25][26]

  • Principle: One enantiomer is selectively converted to the product while the other is continuously racemized back to the starting racemic mixture. This allows for a theoretical yield of 100% of a single enantiomer, overcoming the 50% yield limit of traditional kinetic resolution.

  • When to Use: DKR is ideal when you have an efficient method for both the kinetic resolution (often enzymatic) and the racemization of your starting material (often with a metal catalyst).[23][27] It is particularly valuable for producing enantiopure amines where both enantiomers are readily interconverted.[26]

Caption: Principle of Dynamic Kinetic Resolution (DKR).

4. My substrate is sterically hindered. Why is my enantioselectivity low and what can I do?

Sterically demanding substrates can pose a significant challenge for asymmetric catalysts.

  • Causality: The chiral ligand of a catalyst creates a precisely shaped pocket. If a bulky substrate cannot fit into this pocket in the orientation required for stereoselective transformation, the reaction will be slow, and the enantioselectivity will be poor.[6][10]

  • Solutions:

    • Ligand Modification: Switch to a chiral ligand with a larger "bite angle" or different steric properties to better accommodate your substrate.

    • Alternative Catalytic Systems: Some catalytic systems are inherently better suited for bulky substrates. For example, certain iridium complexes with phosphine-phosphoramidite ligands have shown success with sterically hindered N-aryl imines.[10] Biocatalysts can also be engineered to have larger active site pockets.[15]

References

  • Blaser, H.-U., & Spindler, F. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • O'Brien, P. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. [Link]

  • Agbossou‐Niedercorn, F., & Michon, C. (2017). Solvent-Induced Enantioselectivity. ChemistryViews. [Link]

  • Contente, M. L., & Paradisi, F. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • ResearchGate. (2024). (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. [Link]

  • Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich. [Link]

  • Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

  • Anslyn, E. V., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. [Link]

  • White Rose eTheses Online. (n.d.). Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. White Rose eTheses Online. [Link]

  • Anslyn, E. V., et al. (2017). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • Clayden, J., & Read, M. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Kim, M.-J., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]

  • Madarász, Á., & Sohajda, T. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development. [Link]

  • Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. [Link]

  • Bäckvall, J.-E. (2017). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis. ChemCatChem. [Link]

  • ResearchGate. (n.d.). Kinetic resolution (KR) and dynamic kinetic resolution (DKR). ResearchGate. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Martín-Matute, B., & Bäckvall, J.-E. (2014). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. [Link]

  • Bode, J. W. (2015). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC. [Link]

  • ResearchGate. (2025). Enantioselective Conjugate Addition Nitro-Mannich Reactions: Solvent Controlled Synthesis of Acyclic anti - and syn -β-Nitroamines with Three Contiguous Stereocenters. ResearchGate. [Link]

  • Leśniak, K., & Dudziak, A. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • H. N. C. W. (1993). A simple method for enriching the enantiomeric purity of a functional molecule already rich in one enantiomer. RSC Publishing. [Link]

  • Soai, K. (2017). Temperature drop triggers chirality twist. Chemistry World. [Link]

  • Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Figshare. [Link]

  • Birman, V. B. (2005). Kinetic Resolution of Amines via Dual Catalysis: Remarkable Dependence of Selectivity on the Achiral Cocatalyst. ElectronicsAndBooks. [Link]

  • ResearchGate. (n.d.). Solvent effect on enantioselectivity. ResearchGate. [Link]

  • Xu, Y., et al. (2020). Improving Catalytic Efficiency and Changing Substrate Spectrum for Asymmetric Biocatalytic Reductive Amination. PMC. [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

  • ResearchGate. (n.d.). Effect of temperature on the enantiomeric excess using the constant ν1. ResearchGate. [Link]

  • Dong, J., & Chen, P. (2021). Asymmetric Amination of Unstrained C(sp3)–C(sp3) Bonds. ACS Publications. [Link]

  • Wang, Y., & Wenslow, R. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC. [Link]

  • Wang, J., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

  • Xu, Y., et al. (2020). Improving Catalytic Efficiency and Changing Substrate Spectrum for Asymmetric Biocatalytic Reductive Amination. PubMed. [Link]

Sources

common impurities in commercial Methyl[1-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl[1-(thiophen-2-yl)ethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and answer frequently asked questions regarding the use of this compound in experimental settings. Our focus is on providing practical, in-depth solutions grounded in chemical principles to ensure the integrity and success of your research.

I. Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific issues that may arise during your experiments and links them to potential impurities in commercial this compound.

Q1: My reaction yield is significantly lower than expected, and I observe the formation of an unexpected alcohol byproduct. What could be the cause?

A1: This issue often points to the presence of unreacted 2-acetylthiophene in your this compound starting material. During a subsequent reaction, if you are using a reducing agent, this ketone impurity will be reduced to the corresponding alcohol, 1-(thiophen-2-yl)ethanol .

Causality: The most common industrial synthesis of this compound is the reductive amination of 2-acetylthiophene with methylamine. If the reaction does not go to completion or the purification is inadequate, residual 2-acetylthiophene will remain in the final product.

Troubleshooting Steps:

  • Purity Analysis: Analyze your batch of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the level of 2-acetylthiophene.

  • Purification: If the impurity level is significant, consider purifying the amine via distillation or column chromatography.

  • Reaction Monitoring: In your own synthesis, ensure complete conversion of the ketone by monitoring the reaction progress using Thin Layer Chromatography (TLC) or GC.

Q2: I am observing a secondary amine impurity with a higher molecular weight in my mass spectrometry analysis. What is this compound?

A2: It is likely that your this compound is contaminated with a small amount of the tertiary amine, Dithis compound .

Causality: During the reductive amination synthesis, the newly formed secondary amine product can react further with another molecule of the starting ketone (2-acetylthiophene) and undergo a second reductive amination, leading to the formation of a tertiary amine. This is a common side reaction in reductive aminations if the reaction conditions are not carefully controlled.

Troubleshooting Steps:

  • Analytical Confirmation: Confirm the presence of the tertiary amine using GC-MS. The mass spectrum should show a molecular ion peak corresponding to the addition of another methyl[1-(thiophen-2-yl)ethyl] group.

  • Control of Stoichiometry: When synthesizing in-house, use a slight excess of methylamine to favor the formation of the secondary amine and minimize the formation of the tertiary amine.

  • Purification: Careful fractional distillation or preparative HPLC can be used to separate the desired secondary amine from the higher-boiling tertiary amine.

Q3: My NMR spectrum shows some unidentifiable peaks in the aromatic region and a singlet that does not correspond to my product. What could these be?

A3: These signals may indicate the presence of isomeric impurities, such as Methyl[1-(thiophen-3-yl)ethyl]amine .

Causality: The starting material for the synthesis, 2-acetylthiophene, is typically prepared by the Friedel-Crafts acylation of thiophene. This reaction can sometimes yield a small percentage of the 3-substituted isomer, 3-acetylthiophene. If this isomeric impurity is carried through the synthesis, it will result in the formation of Methyl[1-(thiophen-3-yl)ethyl]amine in your final product.

Troubleshooting Steps:

  • High-Resolution NMR: Utilize 2D NMR techniques such as COSY and HMBC to confirm the connectivity of the aromatic protons and the ethylamine side chain to the thiophene ring.

  • Starting Material Analysis: If possible, analyze the 2-acetylthiophene starting material for the presence of the 3-isomer.

  • Chromatographic Separation: Isomeric impurities can often be separated by capillary GC or specialized HPLC columns.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the quality and handling of commercial this compound.

Q1: What are the most common impurities I should expect in a commercial batch of this compound?

A1: Based on the prevalent synthetic route of reductive amination of 2-acetylthiophene, the most common impurities are:

  • Unreacted Starting Materials: 2-acetylthiophene and residual methylamine.

  • Intermediate: The corresponding imine, N-[1-(thiophen-2-yl)ethylidene]methanamine.

  • Reduction Byproduct: 1-(thiophen-2-yl)ethanol, formed from the reduction of 2-acetylthiophene.

  • Over-alkylation Product: Dithis compound.

  • Isomeric Impurity: Methyl[1-(thiophen-3-yl)ethyl]amine.

  • Residual Solvents: Solvents used in the synthesis and purification, such as methanol, ethanol, or toluene.

Q2: What is a typical purity level for commercial this compound?

A2: Commercial grades of this compound are often available in purities of 95% or higher[1]. For applications requiring very high purity, such as in the development of pharmaceutical active ingredients, further purification may be necessary.

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual starting materials, byproducts, and isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the main component and less volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water with a buffer) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main component and can be used to identify and quantify impurities if their signals are well-resolved.

  • Karl Fischer Titration: To determine the water content.

III. Analytical Protocols

The following are starting-point methodologies for the analysis of this compound. These should be optimized and validated for your specific instrumentation and requirements.

Protocol 1: GC-MS for Impurity Profiling

This method is designed to separate and identify potential volatile impurities.

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial: 80 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min at 280 °C
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Protocol 2: HPLC for Purity Assessment

This method is suitable for quantifying the main component and non-volatile impurities.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL

IV. Visualization of Impurity Formation

The following diagram illustrates the primary synthetic pathway for this compound and the origin of common impurities.

G Thiophene Thiophene FriedelCrafts Friedel-Crafts Acylation Thiophene->FriedelCrafts AcetylChloride Acetyl Chloride AcetylChloride->FriedelCrafts Ketone 2-Acetylthiophene (Starting Material) FriedelCrafts->Ketone IsomericKetone 3-Acetylthiophene (Isomeric Impurity) FriedelCrafts->IsomericKetone ReductiveAmination Reductive Amination Ketone->ReductiveAmination Reduction Reduction Ketone->Reduction Incomplete Reaction Overalkylation Further Reaction Ketone->Overalkylation IsomericProduct Methyl[1-(thiophen-3-yl)ethyl]amine (Isomeric Impurity) IsomericKetone->IsomericProduct Reductive Amination Methylamine Methylamine Methylamine->ReductiveAmination Methylamine->Overalkylation Imine Imine Intermediate ReductiveAmination->Imine Product This compound (Desired Product) Product->Overalkylation Imine->Reduction Reduction->Product AlcoholByproduct 1-(thiophen-2-yl)ethanol (Byproduct) Reduction->AlcoholByproduct TertiaryAmine Dithis compound (Over-alkylation Impurity) Overalkylation->TertiaryAmine

Caption: Synthetic pathway and origin of common impurities.

V. References

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H11NS, 1 gram. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of Thiophene-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for thiophene-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are studying the stability, metabolism, and potential toxicity of molecules incorporating a thiophene moiety. As a structural alert, the thiophene ring's metabolic fate is of critical importance.[1][2] This resource provides in-depth, field-proven insights into the degradation pathways you may encounter, structured in a practical question-and-answer format to directly address experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the degradation of thiophene-containing compounds.

Q1: Why is the thiophene ring considered a "structural alert" in drug development?

A1: The thiophene ring is flagged as a structural alert because its metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes, can produce highly reactive electrophilic metabolites.[1][2][3] These intermediates, specifically thiophene S-oxides and thiophene epoxides, can covalently bind to cellular macromolecules like proteins, which is a leading cause of drug-induced toxicities, including hepatotoxicity and nephrotoxicity.[4][5] The drug tienilic acid, which was withdrawn from the market due to immune-mediated hepatitis, is a classic example of toxicity mediated by a reactive thiophene metabolite.[1][3]

Q2: What are the primary metabolic pathways for thiophene degradation in a biological system?

A2: There are two major, often competing, oxidative pathways catalyzed by CYP450 enzymes.[4][5]

  • S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a thiophene-S-oxide. This is a highly reactive, electrophilic intermediate.[1][6][7]

  • Epoxidation/Hydroxylation: The double bonds of the thiophene ring are oxidized to form a thiophene epoxide. This can lead to the formation of a stable hydroxy-thiophene metabolite, but the epoxide itself can also be a reactive intermediate.[1][4][8][9] Quantum chemical studies suggest that the epoxidation pathway can be both kinetically and thermodynamically more favorable than S-oxidation in some cases.[4][5]

Q3: How does the body detoxify reactive thiophene metabolites?

A3: The primary detoxification mechanism is conjugation with glutathione (GSH), a strong intracellular nucleophile.[10][11] The electrophilic thiophene-S-oxide or epoxide intermediate reacts with GSH, forming a more polar, water-soluble, and less toxic conjugate.[6][10][12] This conjugate can then be further processed and excreted from the body, often as a mercapturic acid derivative.[6][7] This process prevents the reactive metabolite from binding to critical proteins and causing cellular damage.

Q4: Can thiophene-containing compounds degrade outside of a biological system (abiotically)?

A4: Yes. Thiophene rings are susceptible to degradation under certain chemical and physical conditions.

  • Oxidation: Strong oxidizing agents, such as peracids (e.g., m-CPBA), can oxidize the sulfur atom to a sulfoxide and further to a sulfone.[13][14][15]

  • Photodegradation: Exposure to UV light can induce photochemical reactions, including potential ring-opening, which is thought to be responsible for thiophene's lack of fluorescence.[16][17]

  • Acidic Conditions: Strong acids can lead to polymerization or the formation of trimers.[18][19]

  • Storage: Simple exposure to air and light at elevated temperatures can cause discoloration (yellowing/browning) and the formation of impurities over time.[18][20]

Part 2: Troubleshooting Guides & Experimental Protocols

This section is formatted to address specific problems you might encounter during your research, providing causal explanations and actionable protocols.

Issue 1: My in vitro metabolism assay shows rapid disappearance of the parent compound, but I cannot detect the expected hydroxylated metabolite.

Potential Cause & Explanation: This is a classic sign that your thiophene-containing compound is being converted into a reactive metabolite that is covalently binding to proteins in your assay system (e.g., human liver microsomes), thus "disappearing" from the soluble fraction without forming a stable, detectable product. The primary culprits are thiophene-S-oxides or epoxides, which are too unstable to be observed directly.[9] The rate of covalent binding can be significantly higher for some thiophene derivatives than others.[9]

Recommended Action: Perform a Reactive Metabolite Trapping Assay. The goal is to intercept the unstable electrophilic intermediate with a strong nucleophile before it can bind to microsomal proteins. The most common trapping agent is reduced glutathione (GSH).

Protocol: In Vitro Glutathione (GSH) Trapping Assay

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Stock: 10 mM stock solution of your thiophene compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

    • NADPH Regenerating System (NRS) Solution: Prepare according to manufacturer's instructions (e.g., Promega, Corning). This is critical for sustained CYP450 activity.

    • Human Liver Microsomes (HLMs): Thaw a vial of pooled HLMs (e.g., 20 mg/mL stock) on ice.

    • GSH Solution: 100 mM solution of reduced glutathione in water, prepared fresh.

  • Incubation Setup:

    • Prepare two sets of 1.5 mL microcentrifuge tubes: "+GSH" and "-GSH".

    • To all tubes, add phosphate buffer.

    • Add the HLM suspension to a final protein concentration of 0.5 - 1.0 mg/mL.

    • To the "+GSH" tubes, add GSH solution to a final concentration of 5-10 mM.

    • Add your test compound to a final concentration of 1-10 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation & Termination:

    • Initiate the metabolic reaction by adding the NRS solution to all tubes.

    • Incubate at 37°C in a shaking water bath for a set time (e.g., 30-60 minutes).

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins.

  • Sample Processing & Analysis:

    • Vortex the tubes vigorously.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or HPLC vial.

    • Analyze the supernatant by LC-MS/MS. Look for a new peak in the "+GSH" samples with a mass corresponding to [M+H]+ of the parent compound + 305.1 Da (the mass of GSH adducted).

Data Interpretation: The presence of a GSH adduct peak only in the NADPH- and GSH-containing incubations is strong evidence for the formation of a reactive metabolite.

G

Issue 2: My compound forms a reactive metabolite. How can I determine if it originates from S-oxidation or epoxidation?

Potential Cause & Explanation: As previously discussed, S-oxidation and epoxidation are the two main competing bioactivation pathways.[1][4] Differentiating between them is mechanistically important. The formation of a thiophene-S-oxide intermediate often involves a step where a solvent-exchangeable proton can be incorporated into the molecule, whereas epoxidation may not.[21] This difference can be exploited experimentally.

Recommended Action: Perform a Stable Isotope Retention Experiment. This experiment uses a deuterated solvent (e.g., D₂O) to see if a deuterium atom is incorporated into the final trapped metabolite. Incorporation of deuterium is strong evidence for the S-oxidation pathway.[21][22]

Protocol: Deuterium Incorporation Study

  • Setup: Follow the same protocol as the "In Vitro Glutathione (GSH) Trapping Assay" described above.

  • Modification: Prepare the 100 mM phosphate buffer using D₂O (deuterium oxide, >99% purity) instead of H₂O. Ensure all aqueous reagents (like the NRS and GSH solutions) are also prepared in D₂O to maximize deuterium availability.

  • Control: Run a parallel incubation using the standard H₂O-based buffer.

  • Analysis: Analyze the terminated samples using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument.

  • Data Interpretation:

    • In the D₂O sample, look for the mass of the GSH adduct.

    • If the pathway is S-oxidation: You would expect to see a significant population of the adduct with a mass of [M+GSH+D+H]+, which is one mass unit higher than the adduct from the H₂O control [M+GSH+H]+.[21][22]

    • If the pathway is epoxidation: You would typically see minimal to no incorporation of deuterium, and the mass of the adduct would remain [M+GSH+H]+.

Visualizing the Major Metabolic Fates:

G Parent Thiophene-Containing Drug (Parent) S_Oxide S_Oxide Parent->S_Oxide S-oxidation Epoxide Epoxide Parent->Epoxide Epoxidation GSH_Adduct_S GSH Adduct (Detoxified) Hydroxylated Hydroxylated Metabolite (Stable) Protein_Adduct Covalent Protein Adduct (Toxicity) S_Oxide->GSH_Adduct_S + GSH S_Oxide->Protein_Adduct + Protein Nucleophile Epoxide->GSH_Adduct_S + GSH Epoxide->Hydroxylated Rearrangement Epoxide->Protein_Adduct + Protein Nucleophile

Issue 3: My thiophene compound shows poor stability during storage and handling, turning yellow/brown.

Potential Cause & Explanation: Thiophene-containing compounds, especially those with electron-donating groups or susceptible functional groups like alcohols (e.g., 3-Thiophenemethanol), can be prone to oxidation upon exposure to air (oxygen), light, and heat.[18] The discoloration indicates the formation of oxidized byproducts or polymeric material.[18][20] The sulfur atom itself can be oxidized, and other parts of the molecule can also be affected.

Recommended Action: Implement Strict Storage and Handling Procedures. Prevention is the most effective strategy. If degradation is suspected, the purity of the material must be verified before use.

Troubleshooting and Prevention Table

Problem Primary Cause Preventative Measures & Solutions
Discoloration (Yellowing/Browning) Exposure to air and/or light leading to oxidation.[18]Store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen). Refrigerate or freeze for long-term storage. Aliquot into smaller, single-use vials to minimize repeated exposure of the bulk material.[18][20]
Formation of Precipitates/Polymers Degradation under strongly acidic conditions.[18]Avoid the use of strong acids, especially at elevated temperatures. If acidic conditions are required, use the mildest possible acid and maintain low reaction temperatures.
Inconsistent Experimental Results Use of degraded starting material containing reactive impurities (e.g., aldehydes, S-oxides).[18]Verify Purity: Always check the purity of the compound by an appropriate analytical method (e.g., HPLC-UV, GC-MS, or NMR) before use.[20][23] If impurities are detected, purify the material (e.g., by column chromatography or distillation).[24]

Protocol: Purity Check by Reverse-Phase HPLC-UV

  • System Preparation:

    • HPLC System: Standard system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid) is typically effective. For example, a 15-minute gradient from 10% to 95% Acetonitrile.

    • Detector: UV or Diode Array Detector (DAD). Monitor at a wavelength where the thiophene chromophore absorbs, typically in the 230-320 nm range.[23]

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of your compound in the mobile phase (e.g., 50:50 Acetonitrile:Water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject 5-10 µL of the sample.

    • Integrate the peaks in the resulting chromatogram. The purity can be estimated by the peak area percentage of the main compound.

    • A pure sample should show a single major peak. The presence of multiple smaller peaks, especially in a discolored sample, indicates degradation.

References

  • Valadon, P., Dansette, P. M., & Mansuy, D. (1996). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology.
  • O'Donnell, J., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry.
  • Kumar, S., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Physical Chemistry B.
  • Dansette, P. M., et al. (1992). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. Chemical Research in Toxicology.
  • Erve, J. C., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)
  • Kumar, S., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed.
  • Salzmann, S., et al. (2007). Excited states of thiophene: ring opening as deactivation mechanism. Physical Chemistry Chemical Physics.
  • Dansette, P. M., et al. (1992). Thiophene Sulfoxides as Reactive Metabolites: Formation upon Microsomal Oxidation of a 3-Aroylthiophene and Fate in the Presence of Nucleophiles in Vitro and in Vivo. Chemical Research in Toxicology.
  • Prediction of the biodegradation of petroleum thiophene in the environmental. (2015).
  • O'Donnell, J., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Dailey, K. M. K., et al. (1995). A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society.
  • Mansuy, D., et al. (1984). Oxidative activation of the thiophene ring by hepatic enzymes. Hydroxylation and formation of electrophilic metabolites during metabolism of tienilic acid and its isomer by rat liver microsomes. Biochemical Pharmacology.
  • Scheme 1. Two pathways for glutathione conjugation to reactive thiophene oxides.
  • Erve, J. C., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)
  • Dansette, P. M., et al. (2003).
  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed.
  • Valadon, P., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed.
  • Mansuy, D., et al. (1990). Hydroxylation of the Thiophene Ring by Hepatic Monooxygenases. Evidence for 5-hydroxylation of 2-aroylthiophenes as a General Metabolic Pathway Using a Simple UV-visible Assay. Biochemical Pharmacology.
  • Preventing unwanted oxid
  • preventing degradation of Thiophene-2-amidoxime during storage. Benchchem.
  • Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. Benchchem.
  • Ashfold, M. N. R., et al. (2017). Exploring the Dynamics of the Photoinduced Ring-Opening of Heterocyclic Molecules. The Journal of Physical Chemistry Letters.
  • Thies, T., & Thiemann, T. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Molecules.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
  • Potęga, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs. Encyclopedia.pub.
  • Potęga, A. (2022).
  • CONJUGATION WITH GLUTATHIONE & MERCAPTURIC ACID FORM
  • Methods for removing unreacted starting materials

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Technical Support Center: Scaling Up the Synthesis of Methyl[1-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl[1-(thiophen-2-yl)ethyl]amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into scaling up this valuable amine. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for yield, purity, and scalability.

The primary and most recommended route for this synthesis at scale is the one-pot reductive amination of 2-acetylthiophene with methylamine using a selective reducing agent. This method offers high yields, operational simplicity, and mild conditions, avoiding the harsh temperatures and potential byproducts of older methods like the Leuckart reaction.

Core Synthesis Pathway: One-Pot Reductive Amination

The synthesis proceeds in two key stages within a single pot: (1) the formation of an intermediate imine from 2-acetylthiophene and methylamine, and (2) the in-situ reduction of this imine to the target secondary amine.

Reductive Amination Pathway cluster_reactants Reactants cluster_reaction Reaction Vessel ketone 2-Acetylthiophene imine N-[1-(thiophen-2-yl)ethylidene]methanamine (Imine Intermediate) ketone->imine + CH3NH2 - H2O amine Methylamine (CH3NH2) product This compound (Final Product) imine->product + Reducing Agent (e.g., NaBH(OAc)3) caption Reductive Amination Workflow

Caption: Reductive Amination Workflow

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Issue 1: Low or No Product Yield

  • Question: My reaction has stalled or resulted in a very low yield of the target amine. What are the likely causes and how can I fix this?

  • Answer: Low yield is one of the most common scale-up challenges and typically points to a problem with imine formation or the reduction step.

    • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine must be shifted towards the imine for the reaction to proceed.

      • Cause: Presence of excess water. The formation of an imine from a ketone and an amine is a condensation reaction that releases water. On a larger scale, this water can hydrolyze the imine back to the starting materials.

      • Solution: While not always necessary for small-scale reactions, on a larger scale, the use of a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) or azeotropic removal of water with a suitable solvent (like toluene, using a Dean-Stark apparatus) can significantly improve yields. However, the choice of reducing agent is often more critical.

      • Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is less sensitive to water than sodium borohydride (NaBH₄) and is highly effective for one-pot reductive aminations without stringent drying.[1]

    • Incorrect pH: Imine formation is acid-catalyzed, but a highly acidic environment will protonate the amine, rendering it non-nucleophilic.[2]

      • Cause: The reaction pH is either too high (slow catalysis) or too low (amine salt formation).

      • Solution: The optimal pH for imine formation is typically between 4 and 6. For this specific reaction, adding a catalytic amount of acetic acid (around 5 mol%) can be beneficial, especially when using a borohydride-based reducing agent.[3][4]

      • Action: Monitor the pH of your reaction mixture before adding the reducing agent.

    • Inactive Reducing Agent: The hydride source may have degraded.

      • Cause: Sodium triacetoxyborohydride and similar reagents are moisture-sensitive. Improper storage or handling can lead to decomposition.

      • Solution: Always use a fresh bottle of the reducing agent or one that has been stored properly in a desiccator. For large-scale work, consider titrating a sample of the reagent to determine its active hydride content before use.

Issue 2: Significant Formation of 1-(Thiophen-2-yl)ethanol Byproduct

  • Question: My post-reaction analysis (GC-MS) shows a significant peak corresponding to the alcohol from the reduction of my starting ketone. Why is this happening?

  • Answer: The formation of 1-(thiophen-2-yl)ethanol indicates that your reducing agent is reacting with the starting ketone (2-acetylthiophene) instead of exclusively with the imine intermediate.

    • Choice of Reducing Agent: This is the most common cause.

      • Cause: Using a non-selective reducing agent like sodium borohydride (NaBH₄) can be problematic. NaBH₄ can reduce both ketones and imines, and its reactivity towards ketones increases at acidic pH.[2]

      • Solution: Switch to a more selective ("hindered") reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[1] It reacts much more rapidly with the protonated imine (iminium ion) than with the ketone, minimizing alcohol byproduct formation.[1] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and generates cyanide waste, making it less desirable for scale-up.[2][3]

    • Reaction Conditions:

      • Cause: Adding the reducing agent too early, before sufficient imine has formed, can lead to competitive ketone reduction.

      • Solution: Allow the 2-acetylthiophene and methylamine to stir together (with the acid catalyst, if used) for a period before adding the reducing agent. For ketones, this pre-stirring time can range from 30 minutes to several hours at room temperature. Monitor the formation of the imine by TLC or GC-MS if possible.

Issue 3: Presence of a Dialkylated Byproduct

  • Question: I'm observing a higher molecular weight impurity that I suspect is a tertiary amine, formed from the reaction of my product with another molecule of 2-acetylthiophene. How can I prevent this?

  • Answer: This "overalkylation" occurs when the newly formed secondary amine product acts as a nucleophile, reacting with remaining 2-acetylthiophene to form a tertiary amine after a second reductive amination.

    • Stoichiometry Control:

      • Cause: Using an excess of the ketone (2-acetylthiophene) relative to the amine.

      • Solution: Use a slight excess of the amine (methylamine), typically 1.2 to 1.5 equivalents. This ensures the ketone is consumed, leaving little to react with the product. When using methylamine gas or a solution, precise control of stoichiometry at scale can be challenging. Using a salt like methylamine hydrochloride with an added base (like triethylamine) to liberate the free amine in situ can offer better stoichiometric control.[5]

    • Slow Addition of Reducing Agent:

      • Cause: A high concentration of all reactants at the beginning can favor side reactions.

      • Solution: At scale, consider a semi-batch process. Add the reducing agent slowly to the mixture of the ketone and amine. This keeps the concentration of the reactive iminium ion low and allows it to be reduced to the desired product before it can participate in side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the best source of methylamine for this reaction at a 1 kg scale?

    • A1: While methylamine gas is the most direct source, it is difficult to handle and meter accurately at scale. A 40% solution of methylamine in water is a common choice, but the added water can negatively impact the imine formation equilibrium. The most practical and controllable option for scale-up is often a solution of methylamine in an organic solvent like THF or ethanol (e.g., 2.0 M solution in THF). Alternatively, using methylamine hydrochloride and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) provides excellent control over the amount of free amine present in the reaction.[5]

  • Q2: Which solvent is recommended for scaling up this reductive amination?

    • A2: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent and commonly cited solvents for reductive aminations with NaBH(OAc)₃.[1][6] They are good at solvating the reactants and the borohydride reagent. Tetrahydrofuran (THF) is also a viable option. For very large scales, consider greener solvent alternatives like 2-methyl-THF if the reaction proceeds efficiently. Methanol can be used, but it can sometimes react with borohydride reagents.[3]

  • Q3: Can I use the Leuckart-Wallach reaction instead?

    • A3: Yes, the Leuckart-Wallach reaction, using formamide or ammonium formate as both the nitrogen source and reducing agent, is a classic method for this transformation.[7][8] However, it typically requires very high temperatures (120-180 °C), which can lead to thermal degradation and the formation of pyrimidine and other heterocyclic byproducts.[7][9] Purification can be more complex. For these reasons, the milder borohydride-based methods are generally preferred for modern, large-scale synthesis where purity is critical.

  • Q4: How do I monitor the reaction progress effectively?

    • A4: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

      • TLC: Use a suitable mobile phase (e.g., 10-20% ethyl acetate in hexanes). The starting ketone will be less polar than the amine product. Staining with potassium permanganate can help visualize both.

      • GC-MS: This is the most definitive method. Take small aliquots from the reaction, quench them with water, extract with a solvent like ethyl acetate, and inject. You can clearly track the disappearance of 2-acetylthiophene and the appearance of the product peak. The mass spectrum will confirm the identity of the product and any major byproducts.[10][11]

  • Q5: What is the best method for purifying the final product at scale?

    • A5: The purification strategy depends on the purity profile after the reaction.

      • Acid-Base Extraction: After the reaction is complete and quenched, perform a standard workup. The crude product will be in an organic solvent. Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.

      • Liberation and Extraction: Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 2 M NaOH or K₂CO₃) until the solution is strongly basic (pH > 12). This will deprotonate the amine salt, liberating the free amine.

      • Final Purification: Extract the free amine back into a fresh organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. For high purity, the resulting crude oil should be purified by vacuum distillation .

Experimental Protocols & Data

Protocol 1: Scale-Up Synthesis via Reductive Amination

This protocol is designed for a ~100 g scale and uses sodium triacetoxyborohydride for its selectivity and safety profile.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2-Acetylthiophene126.18100.0 g0.7931.0
Methylamine (2.0 M in THF)31.06476 mL0.9511.2
Acetic Acid (Glacial)60.052.4 g (2.3 mL)0.0400.05
Sodium Triacetoxyborohydride211.94201.7 g0.9511.2
1,2-Dichloroethane (DCE)-1.0 L--
Saturated NaHCO₃ solution-~500 mL--
2 M HCl solution-As needed--
2 M NaOH solution-As needed--

Step-by-Step Methodology:

  • Setup: Equip a 3 L, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

  • Charge Reactants: Charge the flask with 2-acetylthiophene (100.0 g) and 1,2-dichloroethane (1.0 L). Begin stirring.

  • Amine & Catalyst Addition: Add the methylamine solution (476 mL, 2.0 M in THF) via the addition funnel over 15 minutes. Follow with the addition of glacial acetic acid (2.3 mL).

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Add the sodium triacetoxyborohydride (201.7 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Monitoring: Check for completion by GC-MS, looking for the absence of the 2-acetylthiophene starting material.

  • Quenching: Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup & Purification:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 200 mL).

    • Combine all organic layers and wash with brine (200 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify the crude oil via vacuum distillation to obtain the final product.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start_node Reaction Complete: Analyze Crude Product (GC-MS) decision_node decision_node start_node->decision_node Purity/Yield OK? process_node process_node decision_node->process_node No end_node Proceed to Purification decision_node->end_node Yes d1 Low Yield? process_node->d1 Identify Primary Issue solution_node solution_node p_yield Check Imine Formation: - pH (4-6)? - Water present? Check Reducing Agent: - Fresh/Active? d1->p_yield Yes d2 Alcohol Byproduct? d1->d2 No s_yield Solution: - Add catalytic acid (AcOH) - Use fresh NaBH(OAc)3 - Pre-stir reactants longer p_yield->s_yield Implement Fix p_alcohol Review Protocol: - Using NaBH4? - Added reductant too soon? d2->p_alcohol Yes d3 Other Impurities? d2->d3 No s_alcohol Solution: - Switch to NaBH(OAc)3 - Allow imine to form before  adding reducing agent p_alcohol->s_alcohol Implement Fix p_other Characterize byproducts (GC-MS, NMR) d3->p_other Yes s_other Solution: - Adjust stoichiometry - Optimize temperature - Modify workup procedure p_other->s_other Optimize

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] . Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory . Journal of Chemical Education, 83(6), 929. [Link]

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. Hitchhiker's guide to reductive amination . Organic Chemistry Portal. [Link]

  • Bouziane, A., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives . Molbank, 2022(2), M1373. [Link]

  • Mihretu, L. D., et al. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report . Forensic Leg Investig Sci, 10(3), 101. [Link]

  • Leuckart reaction . Wikipedia. [Link]

  • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction . Chemistry, 5(1), 223-261. [Link]

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction . The Journal of Organic Chemistry, 9(6), 529-536. [Link]

  • Sodium triacetoxyborohydride . Organic Chemistry Portal. [Link]

  • Reductive Amination . YouTube - Organic Chemistry with Lluís Llorens Palomo. [Link]

  • Weldegirma, S. (2021). Experimental Organic Chemistry: Laboratory Manual. University of South Florida.
  • N-Methyl-1-(thiophen-2-yl)methanamine . PubChem CID 436153. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Meyer, H. H., et al. (2013). 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR) . Analytical and Bioanalytical Chemistry, 405(12), 3147-3159. [Link]

  • Ethylamine, N-methyl- . Organic Syntheses Procedure. [Link]

  • Błażewicz, A., et al. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method . Forensic Science International, 212(1-3), 215-225. [Link]

  • proton NMR spectrum of N-methylethanamine (ethylmethylamine) . Doc Brown's Chemistry. [Link]

  • proton NMR spectrum of methylamine . Doc Brown's Chemistry. [Link]

  • N-Methyl-2-(thiophen-2-yl)ethan-1-amine . PubChem CID 436154. [Link]

Sources

Technical Support Center: Resolving Analytical Peaks of Methyl[1-(thiophen-2-yl)ethyl]amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical resolution of Methyl[1-(thiophen-2-yl)ethyl]amine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges in the chromatographic separation of these compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing co-elution of the enantiomers of this compound. How can I improve the resolution?

A1: Co-elution of enantiomers is a common challenge in chiral chromatography.[1] The primary reason for this is insufficient difference in the interaction energy between the two enantiomers and the chiral stationary phase (CSP). Here’s a systematic approach to improving resolution:

  • Optimize the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for successful enantiomeric separation.[2] For chiral amines, polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are often highly effective.[2][3] Consider screening different polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) as they offer varying chiral recognition abilities.[2][3] Cyclofructan-based CSPs can also be successful, particularly in polar organic mode.[3]

  • Mobile Phase Modification:

    • Solvent Composition: The polarity of the mobile phase significantly impacts retention and selectivity. For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol, isopropanol, or acetonitrile. Systematically vary the percentage of the polar modifier. A lower percentage of the modifier generally increases retention and may improve resolution, but can also lead to broader peaks.

    • Additives: Basic additives are often crucial for the successful elution and separation of amines.[4] They work by minimizing undesirable interactions between the basic analyte and acidic residual silanol groups on the silica support of the CSP, which can cause peak tailing and poor resolution.[3] Start with 0.1% diethylamine (DEA) or ethylenediamine (EDA) in the mobile phase. The concentration can be optimized, typically within the range of 0.1% to 0.5%.[3] Acidic additives are generally not recommended for amine separations on polysaccharide-based CSPs unless using a specific crown ether-based CSP that requires acidic conditions.[3][5]

  • Temperature and Flow Rate:

    • Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. However, this may also increase backpressure and analysis time.

    • Flow Rate: Decreasing the flow rate can improve resolution by allowing more time for the enantiomers to interact with the stationary phase. A flow rate of 1.0 mL/min is a common starting point for method development on standard 4.6 mm I.D. columns.

Q2: My peaks for this compound are tailing. What are the likely causes and solutions?

A2: Peak tailing is a form of peak asymmetry that can compromise resolution and accurate integration. The most common causes for tailing of amine compounds are:

  • Secondary Interactions with Silanols: As mentioned above, residual silanol groups on the silica surface of the column packing can interact strongly with the basic amine functional group, leading to tailing.

    • Solution: The most effective solution is the addition of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), at a concentration of 0.1-0.5%.[3][4] This competes with the analyte for the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities on the column inlet can lead to peak shape issues.

    • Solution: Use a guard column to protect the analytical column.[6] If the column is already contaminated, try flushing it with a strong solvent.[7]

Q3: I am seeing split peaks for my analyte. What does this indicate and how can I fix it?

A3: Split peaks can be caused by several factors, often related to the sample introduction or column integrity.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the initial band of analyte to spread unevenly on the column, resulting in a split peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

  • Column Inlet Obstruction or Void: A partially blocked frit at the column inlet or a void (a channel or empty space) in the packing material can cause the sample to be distributed unevenly, leading to split peaks.

    • Solution: First, try reversing and flushing the column. If this does not resolve the issue, the inlet frit may need to be replaced, or the column itself may be compromised and require replacement. Using a guard column can help prevent this problem.[6]

  • Co-elution of Very Closely Eluting Impurities: A split peak might actually be two co-eluting compounds.

    • Solution: Try reducing the injection volume to see if the peaks become more distinct. Further method optimization to improve resolution, as described in Q1, will be necessary.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Enantiomers

This protocol provides a starting point for developing a robust chiral separation method.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, for example, a column packed with amylose tris(3,5-dimethylphenylcarbamate) on silica gel.

  • Mobile Phase Preparation:

    • Prepare a stock solution of the mobile phase modifier: 0.1% (v/v) diethylamine in ethanol.

    • Prepare the initial mobile phase by mixing hexane and the modifier stock solution in a 90:10 (v/v) ratio.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 235 nm (the thiophene ring provides good UV absorbance).

  • Method Optimization:

    • If resolution is poor, systematically decrease the percentage of the ethanol/DEA modifier in the mobile phase (e.g., to 95:5 hexane:modifier).

    • If peaks are broad or tailing, consider increasing the DEA concentration in the modifier stock to 0.2%.

    • If the enantiomers are partially resolved, try decreasing the flow rate to 0.8 mL/min to improve efficiency.[8]

Data Presentation

Table 1: Example Data for Mobile Phase Optimization

Mobile Phase (Hexane:Ethanol with 0.1% DEA)Retention Time (Peak 1, min)Retention Time (Peak 2, min)Resolution (Rs)
80:204.24.51.2
90:106.87.51.8
95:510.111.52.1

Visualizations

TroubleshootingWorkflow cluster_coelution Troubleshooting Co-elution cluster_tailing Troubleshooting Tailing cluster_split Troubleshooting Split Peaks Start Problem: Poor Peak Resolution CoElution Co-elution of Isomers Start->CoElution Tailing Peak Tailing Start->Tailing Split Split Peaks Start->Split OptCSP Optimize CSP CoElution->OptCSP OptMP Optimize Mobile Phase CoElution->OptMP OptTempFlow Adjust Temp/Flow CoElution->OptTempFlow AddBase Add Basic Modifier Tailing->AddBase ReduceConc Reduce Sample Concentration Tailing->ReduceConc CleanCol Clean/Replace Column Tailing->CleanCol CheckSolvent Check Sample Solvent Split->CheckSolvent InspectCol Inspect Column Inlet Split->InspectCol DiluteInj Dilute Injection Split->DiluteInj Resolution Resolution Achieved OptCSP->Resolution OptMP->Resolution OptTempFlow->Resolution AddBase->Resolution ReduceConc->Resolution CleanCol->Resolution CheckSolvent->Resolution InspectCol->Resolution DiluteInj->Resolution

Caption: Troubleshooting workflow for common peak resolution issues.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (n.d.).
  • The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives | Scilit. (n.d.).
  • HPLC method for enantiomeric separation of chiral amines - Benchchem. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021).
  • Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns | Semantic Scholar. (1984).
  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich. (n.d.).
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (n.d.).
  • Separation of the enantiomers of chiral amines using the mobile phase... - ResearchGate. (n.d.).
  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. (2025).
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.).
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024).
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Validation of Quantification Methods for Methyl[1-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing an Analytical Challenge

Methyl[1-(thiophen-2-yl)ethyl]amine is a structural isomer of the designer drug methiopropamine (MPA), a thiophene-based analog of methamphetamine.[1][2] As novel psychoactive substances (NPS) emerge, the demand for robust, validated analytical methods for their quantification becomes critical for researchers, forensic toxicologists, and drug development professionals. The accurate measurement of these compounds in various matrices—from seized materials to complex biological fluids—is fundamental to understanding their pharmacology, metabolism, and potential for harm.

This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. While specific validated methods for this particular isomer are not yet established in peer-reviewed literature, the principles and protocols used for its structural analogs provide a reliable foundation.[3] This document synthesizes field-proven insights with established regulatory standards to guide the development and validation of a fit-for-purpose assay.

Our approach is grounded in the internationally harmonized guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring that the methodologies described are scientifically sound and produce data of the highest integrity.[4][5][6][7][8][9]

Pillar 1: The Foundation of Trustworthy Quantification - Method Validation Principles

Before comparing techniques, it is crucial to understand the universal parameters that define a validated, trustworthy analytical method. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[10] According to ICH Q2(R2) and USP <1225> guidelines, any quantitative method must be assessed for the following core characteristics:[5][6][8][11]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Method Comparison: GC-MS vs. LC-MS/MS

The choice of an analytical platform is a critical decision driven by the analyte's physicochemical properties, the sample matrix, and the required sensitivity. For a secondary amine like this compound, both GC-MS and LC-MS/MS present viable, powerful options with distinct advantages.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a cornerstone technique in forensic and analytical chemistry, particularly for volatile and semi-volatile compounds. It offers exceptional chromatographic resolution and is supported by extensive, well-established electron ionization (EI) mass spectral libraries for confident identification. For amphetamine-like substances, GC-MS provides robust and reliable quantification.[2][12][13] However, primary and secondary amines like the target analyte often exhibit poor peak shape and thermal instability. Therefore, chemical derivatization is a mandatory step to block the polar amine group, increase thermal stability, and enhance volatility for successful GC analysis.[14][15][16]

Experimental Protocol: A Validated Approach

This protocol is adapted from established methods for methiopropamine and other amphetamine-related drugs.[1]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of sample (e.g., plasma, urine, or dissolved material), add 50 µL of an appropriate internal standard (IS) solution (e.g., N-methyl-1-(thiophen-2-yl)ethan-1-amine-d3).

  • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.[1]

  • Add 4 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as pentafluoropropionic anhydride (PFPA), which has shown excellent sensitivity for related compounds.[14][15][16]

  • Cap the vial and heat at 70°C for 30 minutes.[15]

  • After cooling, the sample is ready for injection.

3. GC-MS Instrumental Conditions

  • GC System: Agilent 7890B or equivalent.[2][13]

  • Column: HP-5MS (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions would need to be determined from a full scan analysis of a derivatized standard. For the PFPA derivative, likely fragments would include the molecular ion and characteristic fragments resulting from cleavage of the propyl chain.

GC-MS Workflow Diagram

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Aliquot (1 mL) IS 2. Add Internal Standard Sample->IS LLE 3. Liquid-Liquid Extraction IS->LLE Evap 4. Evaporate to Dryness LLE->Evap Deriv 5. Add Reagent (PFPA) Evap->Deriv Heat 6. Heat at 70°C Deriv->Heat Inject 7. GC-MS Injection Heat->Inject Quant 8. Data Acquisition & Quantification Inject->Quant

Caption: Workflow for this compound quantification by GC-MS.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS is the gold standard for quantifying drugs and metabolites in biological matrices due to its exceptional sensitivity and specificity.[17] It combines the separation power of liquid chromatography with the precise detection of tandem mass spectrometry. For a compound like this compound, LC-MS/MS offers a significant advantage: derivatization is typically not required. The analysis can be performed on the native compound, simplifying sample preparation and reducing potential sources of error. The high selectivity of Multiple Reaction Monitoring (MRM) allows for minimal sample cleanup while mitigating matrix effects.[18][19]

Experimental Protocol: A Validated Approach

This protocol is based on multi-residue methods for illicit phenethylamines and other small molecules in complex matrices.[18][20]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of sample, add 50 µL of an appropriate internal standard (IS) solution (e.g., N-methyl-1-(thiophen-2-yl)ethan-1-amine-d3).

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A.

2. LC-MS/MS Instrumental Conditions

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: Kinetex C18, 100 Å, 100 x 2.1 mm, 2.6 µm.[21]

  • Mobile Phase A: 0.1% Formic Acid in Water.[20]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[20]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions and re-equilibrate for 3 min.

  • Injection Volume: 5 µL.

  • MS System: SCIEX QTRAP 5500 or equivalent.[18]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These must be optimized by infusing a standard solution of the analyte. The precursor ion will be the protonated molecule [M+H]⁺. Two product ions would be selected for quantification and confirmation, respectively.[20]

LC-MS/MS Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Aliquot (1 mL) IS 2. Add Internal Standard Sample->IS SPE 3. Solid-Phase Extraction (SPE) IS->SPE Evap 4. Evaporate & Reconstitute SPE->Evap Inject 5. LC-MS/MS Injection Evap->Inject Quant 6. Data Acquisition & Quantification Inject->Quant

Caption: Workflow for this compound quantification by LC-MS/MS.

Part 4: Head-to-Head Performance Evaluation

To make an informed decision, we must compare the anticipated performance of each method based on data from analogous compounds. The following table summarizes the expected validation parameters for the quantification of this compound.

Table 1: Comparison of Projected Method Performance Characteristics

Validation ParameterGC-MS (with Derivatization)LC-MS/MSRationale & Causality
Specificity/Selectivity HighVery HighGC offers high chromatographic resolution. LC-MS/MS adds the specificity of MRM transitions, significantly reducing potential interferences from the matrix.[18]
Linearity (r²) > 0.995> 0.999Both techniques exhibit excellent linearity. LC-MS/MS often achieves slightly better correlation due to lower baseline noise.[1][18]
Limit of Quantitation (LOQ) 1 - 10 ng/mL0.1 - 1 ng/mLLC-MS/MS is inherently more sensitive due to the efficiency of ESI and the noise reduction of tandem MS, making it superior for trace-level analysis in biological fluids.[15][22]
Precision (%RSD) < 15%< 10%Both methods can achieve excellent precision. The multi-step derivatization in GC-MS can introduce slightly more variability compared to the more direct LC-MS/MS approach.[1][20]
Accuracy (% Recovery) 85 - 115%90 - 110%Good accuracy is achievable with both. The simpler SPE cleanup for LC-MS/MS can sometimes lead to more consistent recoveries across batches.[1][20]
Sample Throughput ModerateHighThe derivatization step (heating) for GC-MS adds significant time. LC-MS/MS methods with modern UHPLC systems can have run times under 10 minutes, allowing for higher throughput.
Robustness GoodExcellentLC-MS/MS methods are often more robust as they eliminate the variability and potential side-reactions associated with the chemical derivatization step required for GC-MS.

Discussion: Selecting the Right Tool for the Job

The choice between GC-MS and LC-MS/MS is not merely about which technique is "better," but which is more appropriate for the intended application.

Choose GC-MS when:

  • Identifying unknown seized materials: The standardized EI fragmentation patterns are invaluable for library matching and structural elucidation, providing a higher degree of confidence in identification compared to ESI.[2]

  • Orthogonal validation is required: Using GC-MS as a confirmatory technique alongside LC-MS/MS provides a powerful, multi-faceted validation package.

  • LC-MS/MS is unavailable: GC-MS is a more widely available and cost-effective platform in many laboratories.

Choose LC-MS/MS when:

  • Trace-level quantification in biological matrices is needed: The superior sensitivity (lower LOQ) of LC-MS/MS is essential for pharmacokinetic, toxicokinetic, and clinical studies where analyte concentrations are expected to be low.[18][22]

  • High sample throughput is a priority: The elimination of the derivatization step and faster chromatographic run times make LC-MS/MS the preferred choice for routine, high-volume testing.[17]

  • Minimizing sample manipulation is desired: A simpler extraction and direct injection reduce opportunities for analytical error and analyte loss.

Conclusion

The quantification of novel compounds like this compound demands a rigorous, validation-centric approach. While both GC-MS and LC-MS/MS are capable of producing reliable and accurate data, they serve different primary purposes.

GC-MS , requiring a derivatization step, remains a robust and definitive tool, particularly for identification purposes in forensic labs. However, for routine, high-sensitivity quantification, especially in complex biological fluids, LC-MS/MS emerges as the superior methodology. Its enhanced sensitivity, higher throughput, and simpler sample preparation workflow align perfectly with the demands of modern bioanalysis as outlined by FDA and ICH guidelines.[4][23]

Ultimately, the development of any method for this analyte must be accompanied by a comprehensive validation study that rigorously assesses all performance characteristics to prove it is fit for its intended purpose, ensuring the generation of data that is defensible, reliable, and of the highest scientific integrity.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • Mohamed, K., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights. [Link]

  • Salouros, H. (n.d.). Comparison of Methods for Amphetamine Enantiomer Analysis Using HPLC and 1H-NMR. [Link]

  • Mohamed, K., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Kinyanjui, J., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. MDPI. [Link]

  • Mohamed, K., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Semantic Scholar. [Link]

  • Mihretu, L. D., et al. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Herald Scholarly Open Access. [Link]

  • Kim, M., et al. (2024). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. MDPI. [Link]

  • ResearchGate. (n.d.). Methiopropamine: An Analytical Profile. [Link]

  • Mihretu, L. D., et al. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2- Methylaminopropane (2-MPA): A Case Report. Herald Scholarly Open Access. [Link]

  • Vento, S., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. [Link]

  • Casale, J. F., & Hays, P. A. (n.d.). Methiopropamine: An Analytical Profile. [Link]

  • Al-washali, T. A., et al. (2019). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. ResearchGate. [Link]

  • Desiante, M. F., et al. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Environmental Science. [Link]

  • Khan, M. A., et al. (2014). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • D'Avolio, A., et al. (2014). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

  • ElSohly, M. A., et al. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of Analytical Toxicology. [Link]

  • Patel, R., et al. (2021). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy. [Link]

  • Hasan, M. R., et al. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal. [Link]

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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against Established Systems and Exploring Thiophene-Based Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, particularly within the pharmaceutical and life sciences sectors, the synthetic chemist's toolbox is equipped with a variety of strategies. Among the most robust and well-established of these is the use of chiral auxiliaries. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a desired stereoisomer. This guide provides a detailed comparison of the performance of leading chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's sultams, and Meyers' amides, supported by experimental data and protocols. Furthermore, we will explore the potential of a less-documented class, thiophene-based chiral amines, using Methyl[1-(thiophen-2-yl)ethyl]amine as a focal point for discussion.

The Fundamental Role of Chiral Auxiliaries

The core principle of a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one. By covalently bonding a chiral, enantiomerically pure auxiliary to a substrate, two diastereomeric transition states are possible upon reaction with a reagent. The steric and electronic properties of the auxiliary create a significant energy difference between these transition states, favoring the formation of one diastereomer over the other. Following the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind the enantiomerically enriched product. The efficiency of this process is judged by several key factors: the level of diastereoselectivity, the chemical yield of the reaction, the ease of attachment and cleavage of the auxiliary, and its recoverability.

Established Chiral Auxiliaries: A Performance Overview

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most successful and widely used auxiliaries, particularly in asymmetric alkylations and aldol reactions.[1][2] Their efficacy stems from the formation of a rigid, chelated Z-enolate, which effectively shields one face of the enolate from electrophilic attack.[3]

Key Performance Characteristics:

  • High Diastereoselectivity: Typically achieve diastereomeric ratios (d.r.) exceeding 99:1 in alkylation reactions.[4]

  • Good to Excellent Yields: Reactions generally proceed with high conversion to the desired product.

  • Predictable Stereochemistry: The stereochemical outcome is reliably predicted based on the substitution pattern of the oxazolidinone.

  • Versatile Cleavage: The auxiliary can be cleaved under various conditions to yield carboxylic acids, alcohols, or amides.[5]

Experimental Protocol: Asymmetric Alkylation of an N-Acyl Evans' Oxazolidinone [3][5]

This protocol details the alkylation of an N-propionyl oxazolidinone with benzyl bromide.

Step 1: Enolate Formation

  • Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 equiv) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the Z-enolate.

Step 2: Alkylation

  • To the enolate solution at -78 °C, add benzyl bromide (1.2 equiv) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 3: Workup and Purification

  • Allow the mixture to warm to room temperature.

  • Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the alkylated product.

Step 4: Auxiliary Cleavage (to the carboxylic acid) [5]

  • Dissolve the purified alkylated product in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrogen peroxide (30% aqueous solution, 4.0 equiv) followed by lithium hydroxide (LiOH) (2.0 equiv).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer.

Evans_Alkylation_Workflow cluster_prep Preparation cluster_reaction Asymmetric Alkylation cluster_cleavage Cleavage & Recovery Acyl_Aux N-Acyl Oxazolidinone Enolate Z-Enolate Formation (NaHMDS, -78 °C) Acyl_Aux->Enolate 1. Alkylation Alkylation (R-X, -78 °C) Enolate->Alkylation 2. Product_Aux Alkylated Product (with auxiliary) Alkylation->Product_Aux 3. Cleavage Hydrolysis (LiOH, H₂O₂) Product_Aux->Cleavage 4. Final_Product Chiral Carboxylic Acid Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for Evans' Auxiliary-Mediated Asymmetric Alkylation.

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is another highly effective chiral auxiliary, derived from naturally occurring camphor.[6] It is particularly renowned for its application in asymmetric aldol, Diels-Alder, and conjugate addition reactions. The rigid bicyclic structure provides excellent steric shielding, leading to high levels of stereocontrol.

Key Performance Characteristics:

  • High Diastereoselectivity: Delivers excellent diastereoselectivity in a wide range of reactions.[2]

  • Crystalline Derivatives: The N-acyl sultam derivatives are often highly crystalline, facilitating purification by recrystallization.

  • Robust and Recoverable: The sultam auxiliary is stable to a wide range of reaction conditions and can be efficiently recovered.

Experimental Protocol: Asymmetric Aldol Reaction with Oppolzer's Camphorsultam [2]

This protocol describes the reaction of an N-propionylsultam with an aldehyde.

Step 1: Enolate Formation

  • Dissolve the N-propionylsultam (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv).

  • Slowly add dibutylboron triflate (Bu₂BOTf) (1.1 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

Step 2: Aldol Addition

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir at -78 °C for 2-3 hours, then allow the reaction to warm to room temperature and stir overnight.

Step 3: Workup and Purification

  • Quench the reaction with a pH 7 phosphate buffer.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography or recrystallization.

Oppolzer_Aldol_Workflow cluster_prep Preparation cluster_reaction Asymmetric Aldol Reaction cluster_cleavage Cleavage Acyl_Sultam N-Acyl Sultam Boron_Enolate Boron Enolate Formation (Bu₂BOTf, DIPEA) Acyl_Sultam->Boron_Enolate 1. Aldol_Addition Aldol Addition (Aldehyde, -78 °C) Boron_Enolate->Aldol_Addition 2. Aldol_Adduct Aldol Adduct (with auxiliary) Aldol_Addition->Aldol_Adduct 3. Cleavage Hydrolysis Aldol_Adduct->Cleavage 4. Final_Product Chiral β-Hydroxy Acid Cleavage->Final_Product

Caption: Workflow for Oppolzer's Sultam-Directed Asymmetric Aldol Reaction.

Meyers' Chiral Auxiliaries (Pseudoephedrine Amides and Formamidines)

The methodologies developed by A.I. Meyers utilize readily available chiral amino alcohols, such as pseudoephedrine, to form chiral amides or formamidines. These have proven highly effective for the asymmetric alkylation of enolates to produce α-substituted carboxylic acids and for the synthesis of chiral aldehydes and ketones.[7][8]

Key Performance Characteristics:

  • High Diastereoselectivity: Pseudoephedrine amides, in particular, afford excellent levels of diastereoselectivity in alkylations.[4]

  • Cost-Effective: Pseudoephedrine is an inexpensive and readily available starting material.

  • Versatile Cleavage: The auxiliary can be cleaved to provide a range of functionalities, including carboxylic acids, aldehydes, and ketones.

Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide [7]

This protocol outlines the alkylation of a pseudoephedrine-derived propionamide.

Step 1: Enolate Formation

  • To a stirred suspension of the pseudoephedrine propionamide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF slowly.

  • Allow the mixture to warm to 0 °C for 15 minutes, then briefly to room temperature for 5 minutes.

Step 2: Alkylation

  • Cool the resulting enolate solution to the desired temperature (e.g., 0 °C).

  • Add the alkylating agent (e.g., methyl iodide, 1.5 equiv) and stir until the reaction is complete (monitored by TLC).

Step 3: Workup and Cleavage

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • The crude alkylated amide can be purified or directly subjected to acidic hydrolysis (e.g., with sulfuric acid) to yield the chiral carboxylic acid and recover the pseudoephedrine.

Comparative Performance Data

Chiral AuxiliaryReaction TypeSubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone AlkylationN-Propionyl-(S)-4-benzyloxazolidin-2-oneAllyl iodide>99:192[7]
Evans' Oxazolidinone AlkylationN-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromide>99:180-92[4]
Oppolzer's Sultam AldolN-PropionylsultamBenzaldehyde98:2 (anti:syn)-[2]
Meyers' Pseudoephedrine Amide AlkylationN-PropionylpseudoephedrineBenzyl bromide99:192[4]

The Potential of Thiophene-Based Chiral Auxiliaries: A Frontier in Asymmetric Synthesis

While the aforementioned auxiliaries are cornerstones of asymmetric synthesis, the development of novel chiral scaffolds remains an active area of research. Thiophene-containing molecules are of particular interest due to the unique electronic and steric properties imparted by the sulfur-containing aromatic ring. Although This compound is not a well-documented chiral auxiliary in the scientific literature, we can infer its potential by examining related structures.

Chiral thiophene-based ligands have demonstrated high efficiency in various asymmetric transformations. For instance, C₂-symmetric chiral thiophene-2,5-bis(amino-alcohol) ligands have been successfully employed in the copper(II)-catalyzed asymmetric Henry and aldol reactions, achieving excellent yields and high enantioselectivities (up to 96% ee).[1] Furthermore, chiral imines derived from 2-methyltetrahydrothiophenone and enantiopure (R)-1-phenylethylamine have been utilized in asymmetric Michael reactions, furnishing products with excellent stereoselectivity.

Hypothesized Advantages of a this compound-based Auxiliary:

  • Novel Stereoelectronic Effects: The thiophene ring could influence the chelation of the metal enolate and the trajectory of the incoming electrophile in unique ways, potentially leading to different or improved selectivity profiles compared to phenyl- or alkyl-substituted auxiliaries.

  • Potential for π-Stacking Interactions: The electron-rich thiophene ring could engage in π-stacking interactions with aromatic substrates or reagents, further influencing the organization of the transition state and enhancing stereoselectivity.

  • Tunability: The thiophene ring offers positions for substitution, allowing for the fine-tuning of the steric and electronic properties of the auxiliary to optimize its performance for specific reactions.

  • Alternative Cleavage Strategies: The presence of the sulfur atom might allow for novel cleavage conditions, for example, through oxidative or reductive methods that are selective for the thiophene ring.[9]

Challenges and Future Directions:

The primary challenge is the current lack of empirical data. To establish this compound or similar structures as viable chiral auxiliaries, systematic studies are required to:

  • Develop efficient methods for their synthesis in enantiomerically pure form.

  • Evaluate their performance in a range of standard asymmetric reactions (e.g., alkylations, aldol reactions, Diels-Alder reactions).

  • Determine the optimal conditions for their attachment to various substrates and subsequent cleavage.

  • Directly compare their performance against established auxiliaries under identical reaction conditions.

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and Meyers' amides represent a triumvirate of highly reliable and effective options, each with a wealth of supporting literature and a proven track record in the synthesis of complex molecules. While they remain the go-to choices for many applications, the exploration of novel chiral scaffolds is essential for advancing the field. Thiophene-based chiral amines, exemplified by the hypothetical application of this compound, represent an intriguing and underexplored area. Their unique structural and electronic features hold the promise of novel reactivity and selectivity, warranting further investigation by the synthetic chemistry community.

References

  • Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [Link]

  • Kumar, S., Kumar, V., & Singh, V. (2022). Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. RSC Advances, 12(10), 5963-5973. [Link]

  • Kumaraswamy, G., Padmaja, M., Markondaiah, B., Jena, N., Sridhar, B., & Kiran, M. U. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of organic chemistry, 71(1), 337–340. [Link]

  • Meyers, A. I., & Hutchings, R. (1996). Asymmetric Dialkylation of Chiral 2-Benzazepine Formamidines. Heterocycles, 42(2), 475.
  • Padwa, A., & Pearson, W. H. (Eds.). (2008).
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]

  • University of Wisconsin. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • Weismiller, M. C., Towson, J. C., & Davis, F. A. (1990). (-)-d-2,10-Camphorsultam. Organic Syntheses, 69, 154. [Link]

  • Macmillan Group. (2002). The Selective Aldol Reaction. [Link]

  • SynArchive. (n.d.). Myers Asymmetric Alkylation. [Link]

  • Moody, C. J., & Rees, C. W. (1980). Ring cleavage of a 3-azidothiophene: novel extrusion of acetylene. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]

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A Comparative Guide to the Biological Activity of Methyl[1-(thiophen-2-yl)ethyl]amine and Methamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biological activities of Methyl[1-(thiophen-2-yl)ethyl]amine, also known as methiopropamine (MPA), and the well-characterized psychostimulant, methamphetamine. By synthesizing available experimental data, this document aims to elucidate the key pharmacological similarities and differences between these two structurally related compounds, offering valuable insights for researchers in pharmacology, toxicology, and medicinal chemistry.

Introduction: A Tale of Two Amines

Methamphetamine, a potent central nervous system (CNS) stimulant, has been extensively studied for its profound effects on monoaminergic systems and its high potential for abuse and neurotoxicity.[1][2] Its mechanism of action, primarily as a potent releaser and reuptake inhibitor of dopamine, norepinephrine, and serotonin, is well-established.[3][4] In the ongoing exploration of structure-activity relationships of psychoactive compounds, this compound (methiopropamine) has emerged as a notable analog. In MPA, the phenyl ring of methamphetamine is replaced by a thiophene ring, a bioisosteric substitution that can significantly alter a molecule's physicochemical properties and biological activity.[5][6] This guide will dissect the consequences of this structural modification on the pharmacological profile of the resulting compound.

Mechanism of Action: A Shift in Potency and Selectivity

The primary molecular targets for both methamphetamine and methiopropamine are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[7][8] However, the substitution of the phenyl ring with a thiophene ring results in a notable decrease in potency at these transporters.

In vitro studies using rat brain synaptosomes have demonstrated that while both compounds inhibit the reuptake of dopamine and norepinephrine, methamphetamine is significantly more potent.[7] Methiopropamine displays a roughly five-fold lower potency compared to methamphetamine in inhibiting dopamine and norepinephrine uptake.[9] Both compounds exhibit considerably weaker activity at the serotonin transporter.[7]

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)
Methamphetamine 0.14 ± 0.010.08 ± 0.004.90 ± 0.39
This compound (MPA) 0.74 ± 0.090.47 ± 0.0625.14 ± 2.91
Table 1: Comparative in vitro inhibition of monoamine uptake by methamphetamine and methiopropamine in rat brain synaptosomes. Data are presented as IC₅₀ values (mean ± SD). A lower IC₅₀ value indicates greater potency.[7]

This data clearly indicates that this compound is a less potent dopamine and norepinephrine reuptake inhibitor than methamphetamine. This difference in potency at the primary molecular targets is a critical factor that underlies the observed differences in their behavioral and physiological effects.

Figure 1: Comparative potency of Methamphetamine and MPA at monoamine transporters.

Behavioral Pharmacology: Locomotor Activity

The stimulant effects of both compounds are evident in preclinical models of locomotor activity. In mice, both methamphetamine and methiopropamine induce a dose-dependent increase in spontaneous movement. However, consistent with its lower in vitro potency, higher doses of methiopropamine are required to produce a maximal locomotor response compared to methamphetamine.[9]

Interestingly, while requiring a higher dose, methiopropamine has been shown to be more efficacious in inducing overall locomotion at its peak effective dose compared to methamphetamine.[7] A notable observation is the steep dose-response curve for methiopropamine, where a small increase in dose can lead to a sharp and significant increase in locomotor activity.[9] This suggests a narrow therapeutic window and a heightened risk of unexpectedly strong effects with slight dose escalations.

CompoundEₘₐₓ Dose (mg/kg, i.p.)
Methamphetamine 3.75
This compound (MPA) 12.5
Table 2: Doses of methamphetamine and methiopropamine that produce the maximal locomotor effect (Eₘₐₓ) in C57BL/6 mice.[9]

Neurotoxicity: A Shared but Potentially Divergent Profile

Chronic high-dose use of methamphetamine is well-documented to be neurotoxic, particularly to dopaminergic and serotonergic neurons.[1] Emerging evidence suggests that methiopropamine also possesses neurotoxic potential. Studies in mice have shown that MPA can induce dopaminergic neurotoxicity in a dose-dependent manner.[10] The mechanisms underlying this neurotoxicity appear to involve dopamine D1 and D2 receptors, oxidative stress, microgliosis, and pro-apoptotic pathways.[10]

While both compounds exhibit neurotoxic properties, the relative potency and the precise nature of the neurotoxic cascade may differ. The lower potency of MPA at monoamine transporters might suggest that higher concentrations are required to elicit the same degree of neurotoxicity as methamphetamine. However, further detailed comparative studies are necessary to fully elucidate the long-term neurotoxicological profiles of both compounds.

Neurotoxicity_Pathway METH Methamphetamine D1 D1 Receptor METH->D1 D2 D2 Receptor METH->D2 MPA This compound MPA->D1 MPA->D2 Oxidative_Stress Oxidative Stress D1->Oxidative_Stress Microgliosis Microgliosis D1->Microgliosis Apoptosis Pro-apoptosis D1->Apoptosis D2->Oxidative_Stress D2->Microgliosis D2->Apoptosis Neurodegeneration Dopaminergic Neurodegeneration Oxidative_Stress->Neurodegeneration Microgliosis->Neurodegeneration Apoptosis->Neurodegeneration

Figure 2: Proposed pathway for dopaminergic neurotoxicity induced by Methamphetamine and MPA.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines standard experimental methodologies for assessing the key biological activities discussed.

Radioligand Binding Assay for Monoamine Transporters

This in vitro assay determines the binding affinity of a test compound to specific neurotransmitter transporters.

Objective: To determine the inhibitory constant (Ki) of a test compound for DAT, NET, and SERT.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the human or rodent transporter of interest (e.g., HEK293 cells) or from specific brain regions rich in the target transporter (e.g., striatum for DAT).[11]

  • Incubation: Incubate the prepared membranes with a specific radioligand for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation.[12]

In Vivo Microdialysis for Dopamine Release

This in vivo technique measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Objective: To quantify changes in extracellular dopamine levels in response to drug administration.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens or striatum) of an anesthetized rodent.[4][13]

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of the test compound.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[14]

  • Data Analysis: Express the results as a percentage change from the baseline dopamine levels.

Locomotor Activity Assessment

This behavioral assay measures the spontaneous motor activity of an animal in a novel environment.

Objective: To assess the stimulant or sedative effects of a test compound.

Methodology:

  • Apparatus: Use an open-field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.[15][16]

  • Acclimation: Allow the animal to acclimate to the testing room for a defined period before the experiment.

  • Administration: Administer the test compound or vehicle to the animal.

  • Testing: Place the animal in the center of the open-field arena and record its activity for a specified duration.

  • Data Analysis: Analyze the recorded data for parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena.[17]

Figure 3: A generalized workflow for the comparative biological evaluation of psychoactive compounds.

Conclusion

The substitution of the phenyl ring in methamphetamine with a thiophene ring to form this compound (methiopropamine) results in a compound with a similar, yet attenuated, pharmacological profile. MPA is a less potent inhibitor of dopamine and norepinephrine reuptake and, consequently, a less potent psychostimulant in terms of the dose required to elicit maximal locomotor activity. While both compounds exhibit dopaminergic neurotoxicity, the full comparative toxicological profile of MPA remains to be elucidated. The steep dose-response curve observed for MPA's locomotor effects highlights the potential for significant and unexpected adverse effects with minor dose adjustments. This comprehensive comparison underscores the critical role of subtle structural modifications in dictating the biological activity of psychoactive molecules and provides a crucial foundation for further research into the pharmacology and toxicology of emerging synthetic drugs.

References

  • National Institute on Drug Abuse. (n.d.). Methamphetamine Research Report. Retrieved from [Link]

  • Neuroscientifically Challenged. (2021, September 8). 2-Minute Neuroscience: Methamphetamine [Video]. YouTube. [Link]

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  • Tuv, S. S., Bergh, M. S. S., Smethells, J. R., Valen, H. S., Vik, G. R., Furuhaug, L., ... & Baumann, M. H. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International journal of molecular sciences, 22(21), 12002. [Link]

  • Shulgin, A. T., Shulgin, L. A., & Jacob, P., 3rd. (1986). A protocol for the evaluation of new psychoactive drugs in man. Methods and findings in experimental and clinical pharmacology, 8(5), 313–320.
  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2020). Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users?. Behavioural pharmacology, 31(2 & 3), 245–254. [Link]

  • Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: update of the last decade. Addiction biology, 12(3-4), 227–462.
  • Bio-protocol. (n.d.). Locomotion Activity Measurement in an Open Field for Mice. [Link]

  • JoVE. (2018, November 6). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. [Link]

  • An, H., Lee, H., Lee, S. Y., Kim, H., Chong, Y. H., & Kim, H. C. (2020). Effects of methiopropamine on cognitive function and monoaminergic systems in mice. Behavioural brain research, 380, 112431.
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  • Kim, H., An, H., Lee, H., Lee, S. Y., Kim, H., & Chong, Y. H. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. Chemico-biological interactions, 305, 134–147. [Link]

  • ResearchGate. (n.d.). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. [Link]

  • ResearchGate. (n.d.). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. [Link]

  • Tuv, S. S., Bergh, M. S. S., Smethells, J. R., Valen, H. S., Vik, G. R., Furuhaug, L., ... & Baumann, M. H. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International journal of molecular sciences, 22(21), 12002. [Link]

  • Lee, H., An, H., Lee, S. Y., Kim, H., Chong, Y. H., & Kim, H. C. (2020). Effects of methiopropamine on cognitive function and monoaminergic systems in mice. Behavioural brain research, 380, 112431.
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  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1391–1401. [Link]

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A Spectroscopic Guide to the Isomers of Methyl[1-(thiophen-2-yl)ethyl]amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of stereoisomers is paramount. The biological activity of a chiral molecule can be intrinsically linked to its three-dimensional arrangement, making the differentiation between enantiomers a critical step in synthesis and analysis. This guide offers a detailed spectroscopic comparison of the (R) and (S) isomers of Methyl[1-(thiophen-2-yl)ethyl]amine, leveraging predictive analysis based on structurally similar compounds due to the limited availability of direct experimental data for these specific enantiomers.

The insights presented herein are grounded in the established principles of spectroscopy and draw from experimental data of close structural analogs, most notably methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane), a positional isomer with identical functional groups. This approach provides a robust framework for researchers to anticipate the spectroscopic behavior of the title compounds.

Introduction to the Chiral Center and its Spectroscopic Implications

This compound possesses a single stereocenter at the carbon atom bonded to the thiophene ring, the methyl group, the ethylamine moiety, and a hydrogen atom. This chirality gives rise to two non-superimposable mirror images: the (R) and (S) enantiomers. While these isomers exhibit identical physical properties in an achiral environment (e.g., boiling point, density), their interaction with plane-polarized light and chiral environments will differ. Spectroscopic techniques, particularly when coupled with chiral derivatizing agents or chiral chromatography, are instrumental in their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the enantiomers of this compound, both ¹H and ¹³C NMR are expected to provide distinct, albeit similar, spectral fingerprints.

Predicted ¹H NMR Spectroscopy

In a standard achiral solvent (e.g., CDCl₃), the ¹H NMR spectra of the (R) and (S) isomers are expected to be identical. The key to their differentiation via NMR lies in the use of a chiral resolving agent or a chiral solvent, which induces diastereomeric interactions and thus, distinct chemical shifts for the corresponding protons in each enantiomer.

Based on the analysis of analogous compounds like methiopropamine, the following proton signals are anticipated for the racemic mixture[1]:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Thiophene H5~7.20Doublet of doublets~5.0, 1.2
Thiophene H3~6.95Doublet of doublets~3.5, 1.2
Thiophene H4~6.90Doublet of doublets~5.0, 3.5
CH (methine)~3.60Quartet~6.8
N-CH₃~2.45Singlet-
CH₂ (of ethyl)~2.80 - 2.95Multiplet-
CH₃ (of ethyl)~1.40Doublet~6.8
NHVariable (broad singlet)--

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the fine coupling patterns of the thiophene protons and the multiplets of the ethyl group. Deuterated chloroform (CDCl₃) is a common solvent for such amines, offering good solubility and minimal interference with the signals of interest.

Predicted ¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectra of the individual enantiomers in an achiral solvent will be identical. The predicted chemical shifts, based on data from related thiophene-containing amines, are summarized below[1]:

Carbon Assignment Predicted Chemical Shift (ppm)
Thiophene C2 (ipso)~145
Thiophene C5~127
Thiophene C3~125
Thiophene C4~124
CH (methine)~55-60
N-CH₃~34
CH₂ (of ethyl)~50
CH₃ (of ethyl)~24

Expert Insight: The chemical shift of the chiral methine carbon is particularly sensitive to its electronic environment. Upon interaction with a chiral auxiliary, the diastereomeric complexes formed will likely exhibit the most significant divergence in the chemical shifts of this carbon and the adjacent N-methyl and ethyl carbons.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an effective method for identifying the functional groups within a molecule. The IR spectra of the (R) and (S) isomers of this compound are expected to be identical, as they possess the same covalent bonds. The spectrum will be characterized by the vibrational modes of the thiophene ring, the amine, and the alkyl groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Strong
C=C Stretch (thiophene)1400 - 1500Medium-Strong
C-N Stretch1000 - 1250Medium
C-S Stretch600 - 800Medium

Trustworthiness of the Protocol: The presented values are based on well-established correlation tables and data from similar molecules[2][3]. For a robust analysis, the sample should be prepared as a neat liquid film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) to minimize intermolecular hydrogen bonding effects on the N-H stretch.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Standard electron ionization (EI) mass spectrometry will not differentiate between the (R) and (S) enantiomers, as they have the same molecular weight and will produce identical fragmentation patterns.

The predicted mass spectrum will show a molecular ion peak ([M]⁺) at m/z = 155. The fragmentation pattern is expected to be dominated by the cleavage of the C-C bond between the methine carbon and the thiophene ring, leading to a stable thiophene-containing fragment.

Predicted Fragmentation Pattern:

  • m/z 155: Molecular ion ([C₈H₁₃NS]⁺)

  • m/z 140: Loss of a methyl group ([M-CH₃]⁺)

  • m/z 97: Thienyl cation ([C₄H₄S]⁺), a common fragment in 2-substituted thiophenes[1]

  • m/z 58: [CH₃-CH=NH-CH₃]⁺, resulting from cleavage alpha to the thiophene ring.

Experimental Workflow:

Caption: Workflow for the separation and spectroscopic analysis of this compound isomers.

Conclusion: A Predictive Framework for Isomer Differentiation

References

  • Blicke, F. F., & Burckhalter, J. H. (1942). α-Thienylaminoalkanes. Journal of the American Chemical Society, 64(3), 477–480.
  • Casale, J. F., & Hays, P. A. (2011). Methiopropamine: An Analytical Profile. Microgram Journal, 8(2), 53-57.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-2-(thiophen-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Omair, M. A. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Journal of Chemical and Pharmaceutical Research, 9(1), 220-231.
  • Forendex. (n.d.). Methiopropamine: An Analytical Profile. Southernforensic. Retrieved from [Link]

  • NIST. (n.d.). Ethanamine, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Method Validation in Thiophene Derivative Analysis

Thiophene derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. Their synthesis and subsequent incorporation into active pharmaceutical ingredients (APIs) demand the highest levels of quality control. Central to this is the validation of analytical methods used to quantify these derivatives and their impurities. Cross-validation of these methods between different laboratories or even between different analytical techniques within the same laboratory is not merely a regulatory formality but a scientific necessity to ensure data integrity, consistency, and ultimately, patient safety.[1][2]

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of thiophene derivatives, with a focus on the principles and practical execution of cross-validation. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for interpreting comparative data. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently establish and cross-validate robust analytical methods for this critical class of compounds.

Section 1: Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for thiophene derivatives is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., purity assessment, impurity profiling, or pharmacokinetic studies). The two most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) is often the method of choice for its versatility in handling a wide range of thiophene derivatives, including those that are non-volatile or thermally labile.[3] Coupled with a UV-Vis detector, HPLC provides a robust and sensitive platform for routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile thiophene derivatives.[4][5] The mass spectrometer provides an additional layer of specificity, allowing for unequivocal identification of compounds, which is particularly useful for impurity profiling.[4][5]

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

start Analyte: Thiophene Derivative volatility Is the compound volatile and thermally stable? start->volatility hplc HPLC-UV/MS volatility->hplc No gcms GC-MS volatility->gcms Yes purpose Primary Analytical Goal? hplc->purpose gcms->purpose qc Routine QC (Assay/Purity) purpose->qc Quantitation impurity Impurity Identification & Profiling purpose->impurity Identification

Caption: Decision tree for selecting an analytical technique for thiophene derivative analysis.

Section 2: The Framework of Cross-Validation: Ensuring Inter-Laboratory Concordance

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed by different laboratories, with different analysts, or on different equipment.[1] This is a critical step in method transfer and is mandated by regulatory bodies such as the FDA and is detailed in the International Council for Harmonisation (ICH) guidelines.[6][7][8][9] The core principle is to demonstrate that the method is robust and reproducible under real-world variations.[1][10]

The process typically involves a transferring laboratory (Lab A) and a receiving laboratory (Lab B). The main approaches to cross-validation include:

  • Comparative Testing: Both laboratories analyze the same homogenous batch of samples, and the results are statistically compared.[11] This is the most common approach.

  • Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[11][12]

  • Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method.[11]

The following workflow illustrates the comparative testing approach to cross-validation.

cluster_labA Transferring Laboratory (Lab A) cluster_labB Receiving Laboratory (Lab B) a1 Method Validation Complete a2 Prepare & Ship Homogenous Samples & Standards a1->a2 a3 Analyze Samples a2->a3 b2 Receive & Verify Samples & Standards a2->b2 compare Statistical Comparison of Results a3->compare b1 Method Familiarization & Training b1->b2 b3 Analyze Samples b2->b3 b3->compare pass Cross-Validation Successful compare->pass Criteria Met fail Investigate Discrepancies compare->fail Criteria Not Met

Caption: Workflow for comparative testing in cross-validation.

Section 3: Experimental Protocols and Data Comparison

To illustrate the cross-validation process, we will consider the analysis of a hypothetical thiophene derivative, "Thiophen-2-yl-acetamide" (T2A), using both HPLC-UV and GC-MS.

HPLC-UV Method for T2A Assay

Instrumentation and Materials:

  • HPLC System: Standard HPLC with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve 10 mg of T2A in 100 mL of mobile phase.

GC-MS Method for T2A Impurity Profiling

Instrumentation and Materials:

  • GC-MS System: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Injection Volume: 1 µL (split ratio 20:1).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve 1 mg of T2A in 1 mL of dichloromethane.

Comparative Data Analysis

The following tables present hypothetical cross-validation data for the assay of T2A by HPLC-UV between two laboratories and a comparison of impurity detection by HPLC-UV and GC-MS.

Table 1: Cross-Validation of T2A Assay by HPLC-UV Between Two Laboratories

Sample IDLab A Assay (%)Lab B Assay (%)% DifferenceAcceptance CriteriaStatus
T2A-00199.899.60.2≤ 2.0%Pass
T2A-00299.799.90.2≤ 2.0%Pass
T2A-003100.199.80.3≤ 2.0%Pass
T2A-00499.9100.20.3≤ 2.0%Pass
T2A-00599.699.50.1≤ 2.0%Pass

Table 2: Comparison of Impurity Detection for T2A by HPLC-UV and GC-MS

ImpurityHPLC-UV (% Area)GC-MS (% Area)Notes
Impurity A0.080.09Consistent detection
Impurity B0.12Not DetectedImpurity is non-volatile
Impurity CNot Detected0.05Volatile impurity, co-elutes in HPLC
Impurity D0.050.06Consistent detection

The data in Table 1 demonstrates a successful cross-validation for the HPLC assay method, with all results falling within the pre-defined acceptance criteria. Table 2 highlights the complementary nature of HPLC and GC-MS for impurity profiling. HPLC is suitable for non-volatile impurities, while GC-MS can detect volatile impurities that might be missed by HPLC. This underscores the importance of selecting the appropriate technique based on the potential impurity profile.

Section 4: Trustworthiness and Self-Validating Systems

A key aspect of ensuring the trustworthiness of analytical data is the implementation of a self-validating system. This involves incorporating system suitability tests (SSTs) into each analytical run. SSTs are a set of checks to ensure the analytical system is performing as expected before sample analysis begins.

System Suitability Parameters for HPLC and GC-MS:

ParameterHPLC-UVGC-MSPurpose
Tailing Factor ≤ 2.0≤ 2.0Ensures peak symmetry
Theoretical Plates ≥ 2000≥ 50000Measures column efficiency
Repeatability (RSD) ≤ 1.0% (for 5 injections)≤ 5.0% (for 5 injections)Demonstrates precision of the system
Resolution ≥ 2.0 (between analyte and closest peak)≥ 1.5 (between analyte and closest peak)Ensures separation of components

By establishing and adhering to these SST criteria, laboratories can have a high degree of confidence in the validity of the data generated.

Conclusion: Best Practices for Robust Cross-Validation

The cross-validation of analytical methods for thiophene derivatives is a multifaceted process that requires careful planning, execution, and interpretation. By adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the generation of consistent, reliable, and defensible analytical data.

Key Takeaways:

  • Method Selection is Crucial: The choice between HPLC and GC-MS should be based on the properties of the thiophene derivative and the analytical objective.

  • Regulatory Guidance is Paramount: Adherence to ICH and FDA guidelines is essential for regulatory compliance.[6][8][9][13][14][15]

  • Statistical Analysis is Key: Objective comparison of data between laboratories relies on sound statistical methods.

  • System Suitability Tests are Non-Negotiable: SSTs provide the foundation for a self-validating and trustworthy analytical system.

By embracing these best practices, the pharmaceutical industry can continue to ensure the quality and safety of medicines based on the versatile thiophene scaffold.

References

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A Comparative Guide to Assessing the Purity of Synthesized Methyl[1-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of scientific validity and therapeutic safety. This is particularly true for chiral amines like Methyl[1-(thiophen-2-yl)ethyl]amine, a compound of interest in medicinal chemistry. Its biological activity is intrinsically linked to its stereochemical and chemical purity. This guide provides an in-depth comparison of analytical methodologies for evaluating the purity of synthesized this compound, offering both theoretical grounding and practical, step-by-step protocols.

The Criticality of Purity in Chiral Amines

This compound possesses a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, quantifying the enantiomeric excess (ee) is as crucial as determining the overall chemical purity. Impurities can arise from unreacted starting materials, by-products of the synthesis, or racemization, all of which can impact experimental outcomes and safety.

A common synthetic route to this amine is the reductive amination of 2-acetylthiophene with methylamine.[2] This synthesis can lead to several potential impurities that must be analytically targeted.

Potential Impurities in the Synthesis of this compound:

  • Starting Materials: Unreacted 2-acetylthiophene and methylamine.

  • Over-reduction Products: Ethylthiophene.

  • By-products: Imines formed as intermediates.

  • Positional Isomers: If the starting thiophene is not pure, isomers like Methyl[1-(thiophen-3-yl)ethyl]amine could be present.[3]

  • Enantiomeric Impurity: The undesired enantiomer of the target molecule.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific purity question being addressed—be it the quantification of achiral impurities or the determination of enantiomeric excess. Here, we compare the most effective methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Enantiomeric excess (ee) determination, quantification of non-volatile impurities.Identification and quantification of volatile impurities and by-products.Structural confirmation, quantification of major components and impurities.
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[4]Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification.[5]Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.[6]
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (mg to µg range)
Sample Requirement Low (µL injections)Low (µL injections)High (mg quantities)
Destructive? YesYesNo

In-Depth Experimental Protocols

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral amines.[1][7] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for this class of compounds.[8][9]

Caption: Workflow for Chiral HPLC Analysis.

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v). Degas the mobile phase by sonication or vacuum filtration. The basic additive (diethylamine) is crucial for good peak shape of amines.[8]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of synthesized this compound in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the sample through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® IA).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 235 nm (the thiophene ring has a strong chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer (Area1 and Area2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities such as residual starting materials and by-products.[10] The high separation efficiency of capillary GC combined with the definitive identification capabilities of MS makes it ideal for this purpose.[11]

Caption: Workflow for GC-MS Impurity Profiling.

  • Sample Preparation: Prepare a 1 mg/mL solution of the amine in a volatile solvent like dichloromethane.

  • GC-MS Conditions:

    • Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1) to avoid overloading the column.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks other than the main product.

    • Obtain the mass spectrum for each impurity peak.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the impurities. The mass spectrum of the parent compound is expected to show a characteristic fragmentation pattern.[3]

    • Quantify impurities by area percentage, assuming similar response factors for structurally related compounds, or for higher accuracy, by creating calibration curves with synthesized standards.

Structural Confirmation and Purity by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of the synthesized compound and assessing its purity by identifying and quantifying major impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard with a known concentration and a simple spectrum (e.g., 1,3,5-trinitrobenzene) for quantitative analysis (qNMR).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling constants with expected values for this compound. The thiophene protons will appear in the aromatic region, while the ethyl and methyl groups will be in the aliphatic region.[3][12]

    • Purity Assessment: Integrate the signals corresponding to the product and any identified impurities. The ratio of the integrals, when normalized for the number of protons, gives a direct molar ratio of the components. For example, the presence of residual 2-acetylthiophene would be indicated by a singlet around 2.5 ppm for the acetyl methyl group.[13]

For determining enantiomeric excess via NMR, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.[6][14]

Method Validation and Trustworthiness

To ensure the reliability of these analytical methods, they must be validated according to ICH guidelines.[15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[17]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

By establishing these parameters, the protocols become self-validating systems, ensuring that the generated purity data is trustworthy and reproducible.

Conclusion

A multi-pronged analytical approach is essential for the comprehensive purity assessment of synthesized this compound. Chiral HPLC stands out as the most robust method for determining enantiomeric purity.[18] GC-MS is unparalleled for identifying and quantifying volatile organic impurities. NMR spectroscopy provides definitive structural confirmation and a quantitative overview of the bulk sample composition. Employing these techniques in a complementary fashion, with properly validated methods, provides the highest degree of confidence in the quality of the synthesized material, a critical requirement for its application in research and drug development.

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The Versatility of Methyl[1-(thiophen-2-yl)ethyl]amine: A Comparative Guide for Synthetic Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a target molecule. Among the myriad of available synthons, heteroaromatic amines hold a prominent position due to their prevalence in biologically active compounds. This guide provides an in-depth technical comparison of Methyl[1-(thiophen-2-yl)ethyl]amine and its closely related analogs, offering a critical evaluation of their applications, performance in key synthetic transformations, and a comparative analysis against alternative structural motifs. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction: The Thiophene Moiety as a Privileged Scaffold

The thiophene ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its structural and electronic properties, including its aromaticity and ability to engage in various intermolecular interactions, make it a valuable component in the design of novel therapeutics.[1] this compound, as a key intermediate, provides a reactive handle for the introduction of the thiophene moiety into more complex molecular architectures. This guide will explore the utility of this compound and its analogs, comparing their performance and applications with relevant alternatives.

Comparative Analysis of Applications

This compound and its congeners are primarily utilized as versatile building blocks in the synthesis of a wide range of biologically active molecules. Their applications can be broadly categorized into two main areas: CNS-active agents and other therapeutic areas such as anti-inflammatory and antimicrobial agents.

Central Nervous System (CNS) Active Agents

A significant application of thiophene-based ethylamines lies in the synthesis of compounds targeting the central nervous system. This is largely due to the structural similarity of some derivatives to known psychostimulants.

A notable analog, 1-(thiophen-2-yl)-2-methylaminopropane (methiopropamine or MPA), is a structural analog of methamphetamine where the phenyl ring is replaced by a thiophene ring.[2] This substitution has profound effects on the pharmacological profile.

CompoundPrimary Mechanism of ActionPotency (relative to dextroamphetamine)Reference
Methiopropamine (MPA) Norepinephrine-dopamine reuptake inhibitor~1/3 as a norepinephrine reuptake inhibitor, ~1/5 as a dopamine reuptake inhibitor[2]
Methamphetamine Norepinephrine-dopamine releasing agent and reuptake inhibitor1[2]

Experimental Data Synopsis:

Studies have shown that while methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor, it is less potent than its phenyl-ring counterpart, methamphetamine.[2] This highlights a key structure-activity relationship: the replacement of the phenyl ring with a thiophene ring reduces the stimulant potency. This observation is crucial for drug development professionals seeking to modulate the stimulant properties of phenethylamine scaffolds.

Beyond stimulant activity, the thiophene ethylamine scaffold is a valuable precursor for a range of other CNS-active compounds, including anticonvulsants and antipsychotics.

  • Anticonvulsants: Derivatives of thiophene have been explored for their anticonvulsant properties. For instance, new hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene ring have demonstrated significant anticonvulsant activity in animal models.[3]

  • Antipsychotics: The thiophene moiety has been successfully incorporated into antipsychotic drug candidates, often replacing other aromatic systems to improve stability and modulate receptor binding profiles.[4]

Alternative Building Blocks: While this compound offers a direct route to certain thiophene-containing CNS agents, alternative building blocks such as substituted benzaldehydes or other heterocyclic aldehydes can be employed to synthesize structurally analogous compounds with different aromatic cores. The choice of building block will ultimately depend on the desired final structure and the targeted pharmacological profile.

Anti-inflammatory and Antimicrobial Agents

The thiophene nucleus is also a key component in a variety of anti-inflammatory and antimicrobial agents. The versatility of the thiophene ring allows for the synthesis of diverse structures with a broad range of biological activities.

Experimental Data Synopsis:

Numerous studies have reported the synthesis of thiophene derivatives with significant anti-inflammatory and antimicrobial properties. For example, a series of 2-[(substituted benzylidene)imino]-3-(N-methylcarboxamido)-4,5-trimethylene thiophenes were synthesized and showed promising anti-inflammatory and antibacterial activities.

Alternative Building Blocks: In the synthesis of anti-inflammatory and antimicrobial agents, alternative starting materials could include other heterocyclic amines like furan or pyrrole-based amines. The choice between these building blocks can influence the electronic properties and ultimately the biological activity of the final compound. For instance, thiophene is generally considered more aromatic than furan, which can affect its interaction with biological targets.

Experimental Protocols and Methodologies

To provide a practical context for the application of this compound and its alternatives, this section outlines a representative synthetic protocol.

General Synthetic Route: The Gewald Reaction

A common and efficient method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[5] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

Diagram of the Gewald Reaction Workflow:

Gewald_Reaction Ketone α-Methylene Ketone/Aldehyde Intermediate Thiolate Intermediate Ketone->Intermediate Condensation Nitrile Active Methylene Nitrile (e.g., Cyanoacetamide) Nitrile->Intermediate Sulfur Elemental Sulfur (S8) Sulfur->Intermediate Base Base (e.g., Morpholine, Diethylamine) Base->Intermediate Product 2-Aminothiophene Derivative Intermediate->Product Cyclization/ Aromatization

Caption: Workflow of the Gewald reaction for 2-aminothiophene synthesis.

Step-by-Step Protocol for the Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction:

  • Reaction Setup: To a stirred solution of a cyclic ketone (1 equivalent) and cyanoacetamide (1 equivalent) in a suitable solvent (e.g., ethanol or isopropanol), add elemental sulfur (1.1 equivalents).

  • Addition of Base: Slowly add a catalytic amount of a secondary amine base, such as morpholine or diethylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Causality Behind Experimental Choices: The use of a polar protic solvent like ethanol facilitates the dissolution of the reactants and the base catalyst. The secondary amine acts as a catalyst for both the initial Knoevenagel condensation and the subsequent ring closure. The final precipitation in cold water allows for easy isolation of the typically solid thiophene product.

Comparative Synthesis: Thiophene vs. Phenyl Analogs

The synthesis of methamphetamine and its thiophene analog, methiopropamine, provides a clear example of how the choice of starting material dictates the synthetic route.

Diagram of Comparative Synthesis:

Comparative_Synthesis cluster_methiopropamine Methiopropamine Synthesis cluster_methamphetamine Methamphetamine Synthesis (Leuckart Reaction) Thiophene_MgBr (Thiophen-2-yl)magnesium bromide Hydroxypropane 1-(Thiophen-2-yl)-2-hydroxypropane Thiophene_MgBr->Hydroxypropane Propylene_Oxide Propylene oxide Propylene_Oxide->Hydroxypropane Bromopropane 1-(Thiophen-2-yl)-2-bromopropane Hydroxypropane->Bromopropane Bromination PBr3 PBr3 PBr3->Bromopropane Methiopropamine Methiopropamine Bromopropane->Methiopropamine Amination Methylamine Methylamine Methylamine->Methiopropamine Phenylacetone Phenyl-2-propanone Formylmethamphetamine N-formylmethamphetamine Phenylacetone->Formylmethamphetamine N_Methylformamide N-methylformamide N_Methylformamide->Formylmethamphetamine Methamphetamine Methamphetamine Formylmethamphetamine->Methamphetamine Hydrolysis HCl HCl HCl->Methamphetamine

Caption: Comparative synthetic pathways for Methiopropamine and Methamphetamine.

As illustrated, the synthesis of methiopropamine typically starts from a thiophene-containing Grignard reagent, while a common route to methamphetamine, the Leuckart reaction, begins with phenyl-2-propanone. This highlights the fundamental difference in synthetic strategy dictated by the choice of the aromatic core.

Structure-Activity Relationships (SAR)

The substitution pattern on the thiophene ring, as well as the nature of the side chain, significantly influences the biological activity of this compound derivatives.

Key SAR Insights:

  • Ring Position: The point of attachment of the ethylamine side chain to the thiophene ring (e.g., 2-position vs. 3-position) can alter the compound's interaction with biological targets.

  • Substituents on the Thiophene Ring: The introduction of various substituents (e.g., halogens, alkyl groups, etc.) on the thiophene ring can modulate pharmacokinetic and pharmacodynamic properties.

  • Side Chain Modifications: Alterations to the ethylamine side chain, such as N-alkylation or changes in the length of the alkyl chain, can have a dramatic impact on potency and selectivity.

Conclusion and Future Perspectives

This compound and its analogs are undeniably valuable building blocks in the synthesis of a diverse array of biologically active compounds. Their utility spans from CNS-active agents to anti-inflammatory and antimicrobial therapeutics. The choice between a thiophene-based building block and an alternative, such as a phenyl or other heterocyclic analog, should be guided by a thorough consideration of the desired final compound's structure, the intended pharmacological target, and the efficiency of the respective synthetic routes.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods for the preparation of chiral thiophene-containing amines. Furthermore, the continued exploration of novel derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

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A Comparative Guide to the Synthesis of α-Thienylaminoalkanes: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, α-thienylaminoalkanes represent a privileged scaffold, integral to the structure of numerous pharmacologically active compounds. The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic and pharmacodynamic properties. Consequently, the efficient and stereocontrolled synthesis of α-thienylaminoalkanes is a critical endeavor for researchers in the field. This guide provides an in-depth comparison of three prominent synthetic routes: Reductive Amination, the Pictet-Spengler reaction, and the Strecker synthesis. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each method, supported by experimental data to inform the selection of the most appropriate route for a given synthetic challenge.

Reductive Amination: The Workhorse Approach

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and operational simplicity. The reaction proceeds in a two-step sequence, beginning with the formation of an imine or iminium ion from a thienyl ketone or aldehyde and an amine, followed by in-situ reduction to the target α-thienylaminoalkane.[1]

Mechanism and Rationale

The initial condensation of the carbonyl compound with a primary or secondary amine forms a hemiaminal intermediate, which then dehydrates to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[2] This electrophilic C=N bond is then susceptible to reduction by a variety of hydride reagents.[2] The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently employed due to their selective reactivity towards the protonated imine/iminium ion over the starting carbonyl compound, allowing for a convenient one-pot procedure.[3] This selectivity is attributed to the reduced hydridic character of these reagents compared to more powerful reductants like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[2][3]

// Nodes Start [label="Thienyl Ketone/Aldehyde +\nAmine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine/Iminium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="α-Thienylaminoalkane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="NaBH3CN or\nNaBH(OAc)3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Hemiaminal [label=" Condensation "]; Hemiaminal -> Imine [label=" -H2O "]; Imine -> Product; Reagents -> Imine [dir=back, label=" Reduction ", style=dashed]; } END_DOT Caption: Reductive Amination Workflow.

Experimental Protocol: Synthesis of N-Benzyl-1-(thiophen-2-yl)ethan-1-amine
  • Imine Formation: To a solution of 2-acetylthiophene (1.0 eq) in methanol, add benzylamine (1.1 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Work-up: After completion of the reaction (monitored by TLC), quench with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Advantages and Limitations

The primary advantages of reductive amination lie in its broad substrate scope, tolerance of various functional groups, and generally mild reaction conditions. However, a key limitation is the potential for over-alkylation, especially when using ammonia, which can lead to mixtures of primary, secondary, and tertiary amines.[3] For the synthesis of chiral α-thienylaminoalkanes, asymmetric variations often require the use of chiral auxiliaries or catalysts, which can add to the cost and complexity of the synthesis.

Pictet-Spengler Reaction: A Pathway to Thienyl-Fused Heterocycles

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization reaction that forms a new heterocyclic ring.[4] While classically used for the synthesis of tetrahydroisoquinolines and β-carbolines, it can be adapted for the synthesis of thieno[c]pyridines and other related structures, which are essentially constrained α-thienylaminoalkanes. The reaction involves the condensation of a β-thienylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution with the electron-rich thiophene ring.[5]

Mechanism and Rationale

The reaction is initiated by the formation of a Schiff base from the β-thienylethylamine and the carbonyl compound.[5] Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This ion is then attacked by the nucleophilic C2 or C3 position of the thiophene ring in an intramolecular electrophilic aromatic substitution, leading to a spirocyclic intermediate.[4] A subsequent rearrangement and deprotonation restore aromaticity and yield the final cyclized product.[4] The success of the reaction is highly dependent on the nucleophilicity of the thiophene ring; electron-donating substituents on the thiophene can significantly enhance reaction rates and yields.[4]

// Nodes Start [label="β-Thienylethylamine +\nAldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff [label="Schiff Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spiro [label="Spirocyclic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Thieno-fused Piperidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="H+", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Schiff [label=" Condensation "]; Schiff -> Iminium; Iminium -> Spiro [label=" Intramolecular\nElectrophilic\nSubstitution "]; Spiro -> Product [label=" Rearrangement &\nDeprotonation "]; Catalyst -> Schiff [dir=back, style=dashed]; } END_DOT Caption: Pictet-Spengler Reaction Mechanism.

Experimental Protocol: Synthesis of a Thieno[2,3-c]pyridine Derivative
  • Reaction Setup: A solution of 2-(thiophen-2-yl)ethan-1-amine (1.0 eq) and an aldehyde (e.g., acetaldehyde, 1.1 eq) in toluene is treated with a catalytic amount of p-toluenesulfonic acid.

  • Cyclization: The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent and washed with a saturated sodium bicarbonate solution.

  • Purification: The product is purified by crystallization or column chromatography.

Advantages and Limitations

The Pictet-Spengler reaction offers a highly efficient method for constructing complex, polycyclic molecules in a single step.[6] Asymmetric variants, employing chiral Brønsted acids or auxiliaries, can provide excellent stereocontrol.[4] However, the reaction is generally limited to the synthesis of cyclic structures and requires a β-thienylethylamine precursor. The reaction conditions can be harsh (acidic and high temperature), which may not be compatible with sensitive functional groups.

Strecker Synthesis: A Classic Route to α-Aminonitriles

The Strecker synthesis is a three-component reaction between a carbonyl compound, ammonia (or an amine), and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid.[7] This method can be readily adapted to synthesize α-thienylaminoalkanes by using a thienyl aldehyde or ketone.

Mechanism and Rationale

The reaction begins with the formation of an imine from the thienyl carbonyl compound and ammonia.[8] The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form an α-aminonitrile.[9] The resulting aminonitrile is a stable intermediate that can be isolated or hydrolyzed in a subsequent step to yield the corresponding carboxylic acid or, with reduction, the desired amine. The use of a pre-formed imine can also be an effective strategy.[10]

// Nodes Start [label="Thienyl Aldehyde +\nAmmonia (NH3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Thienyl Imine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminonitrile [label="α-Thienylaminonitrile", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="α-Thienylaminoalkane\n(after reduction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyanide [label="HCN/CN-", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; AminoAcid [label="α-Thienylamino Acid", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Imine [label=" Condensation "]; Imine -> Aminonitrile; Cyanide -> Imine [dir=back, label=" Nucleophilic\nAddition ", style=dashed]; Aminonitrile -> Product [label=" Reduction (e.g., LiAlH4) "]; Aminonitrile -> AminoAcid [style=dashed]; Hydrolysis -> Aminonitrile [dir=back, style=dashed]; } END_DOT Caption: Strecker Synthesis and Subsequent Transformations.

Experimental Protocol: Synthesis of 2-Amino-2-(thiophen-2-yl)acetonitrile
  • Reaction Mixture: In a sealed vessel, a mixture of thiophene-2-carbaldehyde (1.0 eq), ammonium chloride (1.2 eq), and sodium cyanide (1.2 eq) in aqueous ammonia is stirred at room temperature.

  • Reaction Progress: The reaction is monitored for the disappearance of the aldehyde by TLC.

  • Isolation: The product, often a solid, is collected by filtration, washed with cold water, and dried.

  • Further Transformation: The resulting α-aminonitrile can be hydrolyzed to the corresponding amino acid using strong acid or base, or reduced to the diamine with a strong reducing agent like LiAlH₄.

Advantages and Limitations

The Strecker synthesis is an economical and straightforward method for the formation of the α-amino nitrile core.[11] However, the classical conditions often result in racemic products, and the use of highly toxic cyanide reagents necessitates careful handling and waste disposal.[7] Asymmetric versions have been developed using chiral auxiliaries or catalysts, but these can increase the synthetic complexity.[7] The subsequent hydrolysis or reduction step adds to the overall length of the synthesis.

Comparative Analysis

FeatureReductive AminationPictet-Spengler ReactionStrecker Synthesis
Key Transformation C=O → CH-NIntramolecular C-C bond formationC=O → C(CN)NH₂
Starting Materials Thienyl ketone/aldehyde, amineβ-Thienylethylamine, aldehyde/ketoneThienyl ketone/aldehyde, NH₃, CN⁻
Product Scope Acyclic and cyclic aminesThieno-fused piperidines/pyridinesα-Aminonitriles (precursors)
Stereocontrol Requires chiral reagents/catalystsCan be highly diastereoselective/enantioselectiveRacemic (classical), asymmetric variants exist
Key Advantages Broad substrate scope, mild conditions, one-potHigh atom economy, rapid complexity generationEconomical, straightforward
Key Limitations Potential for over-alkylationLimited to cyclic structures, requires specific precursorUse of toxic cyanide, requires further transformation

Conclusion

The choice of synthetic route for α-thienylaminoalkanes is dictated by the specific target molecule and the desired level of stereochemical control.

  • Reductive amination stands out as a highly versatile and generally applicable method for a wide range of acyclic and cyclic α-thienylaminoalkanes, particularly when multiple functional groups are present.

  • The Pictet-Spengler reaction is the superior choice for the efficient construction of complex, thieno-fused heterocyclic systems, offering excellent potential for stereocontrol in a single, convergent step.

  • The Strecker synthesis provides an economical entry point to α-thienylamino acid derivatives and their corresponding amines, though the handling of cyanide and the need for subsequent transformations are significant considerations.

Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each of these powerful synthetic tools will enable the medicinal chemist to make an informed decision, paving the way for the successful and efficient synthesis of novel α-thienylaminoalkane-based therapeutics.

References

  • Wikipedia. Pictet–Spengler reaction. [URL: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]
  • ResearchGate. Pictet-Spengler Synthesis of Some Thiophene[c]-Fused β-Carbolines. [URL: https://www.researchgate.net/publication/288828859_Pictet-Spengler_Synthesis_of_Some_Thiophenec-Fused_b-Carbolines]
  • J&K Scientific LLC. Pictet-Spengler Reaction. [URL: https://www.jk-sci.com/pictet-spengler-reaction_302.html]
  • Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [URL: https://organicreactions.org/index.
  • Coconote. Understanding Strecker Synthesis of Amino Acids. [URL: https://coconote.com/en/c/strecker-synthesis-of-amino-acids]
  • Organic Chemistry Portal. Strecker Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm]
  • PubMed Central - NIH. The Pictet-Spengler Reaction Updates Its Habits. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5045644/]
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  • Chemistry Steps. Reductive Amination. [URL: https://www.chemistrysteps.
  • Master Organic Chemistry. Strecker Synthesis. [URL: https://www.masterorganicchemistry.com/reaction-guide/strecker-synthesis/]
  • Master Organic Chemistry. Reductive Amination, and How It Works. [URL: https://www.masterorganicchemistry.
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  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [URL: https://www.jocpr.
  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Amines_and_Heterocycles/21.

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Safety Operating Guide

Navigating the Unseen Risks: A Comprehensive Guide to the Proper Disposal of Methyl[1-(thiophen-2-yl)ethyl]amine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complex landscape of novel chemical entities, the responsible management of laboratory waste is not merely a regulatory hurdle, but a cornerstone of scientific integrity and workplace safety. This guide provides an in-depth, procedural framework for the proper disposal of Methyl[1-(thiophen-2-yl)ethyl]amine, a compound of interest in various research and development pipelines. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document adopts a precautionary approach, drawing upon the known hazards of structurally related thiophene derivatives and secondary amines to ensure a robust margin of safety.

Understanding the Hazard Profile: A Cautious Approach

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on data for related thiophene compounds.[1]

  • Irritation: Likely to cause skin and serious eye irritation.[1]

  • Flammability: The potential for flammability should be considered, a common characteristic of organic amines.

  • Environmental Hazards: Assumed to be harmful to aquatic organisms, necessitating prevention of release into the environment.[1]

Essential Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) repository and internal safety guidelines. In the absence of a specific SDS, the following precautions, derived from best practices for handling similar hazardous chemicals, must be strictly adhered to.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to mitigate exposure risks. The following table summarizes the recommended PPE when handling this compound waste.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact, which can lead to irritation and absorption of the chemical.
Body Protection Chemical-resistant lab coat or overallsProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use within a certified chemical fume hoodMinimizes inhalation of potentially harmful vapors. A respirator may be required for spill cleanup.
Engineering Controls

All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure. Ensure adequate ventilation in storage areas.

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that demands meticulous attention to detail. The following workflow provides a clear, sequential guide for laboratory personnel.

DisposalWorkflow cluster_0 Preparation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal A Identify Waste Streams (Liquid, Solid, PPE) B Select Compatible Waste Containers A->B Choose HDPE or glass C Transfer Waste to Designated Containers B->C D Label Containers Clearly 'Hazardous Waste' C->D Include chemical name and date E Store in Satellite Accumulation Area D->E Segregate from incompatibles F Arrange for Professional Waste Collection E->F Contact EHS or licensed contractor

Disposal workflow for this compound.
Waste Segregation and Collection

Proper segregation of waste streams is fundamental to safe and compliant disposal.[2]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass. Do not mix with other waste streams to prevent potentially hazardous reactions.

  • Solid Waste: Contaminated solid materials, including un-rinsed glassware, stir bars, and weighing boats, should be collected in a separate, clearly labeled solid waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated hazardous waste bag.

Containerization and Labeling

All waste containers must be in good condition, with secure, tight-fitting lids. Label each container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date of waste generation. An accurate inventory of the container's contents is crucial for safe handling by waste management personnel.[2]

Temporary Storage

Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents and acids.[2]

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your laboratory supervisor.

  • Isolate the Area: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Assemble PPE: Don the appropriate personal protective equipment as outlined in Section 2.1.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels.[3]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Regulatory Framework

The disposal of hazardous waste in a laboratory setting is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Academic and research institutions may operate under specific guidelines, such as the EPA's Subpart K regulations, which provide alternative standards for managing hazardous waste in academic laboratories.[4] It is the responsibility of every researcher to be aware of and compliant with all applicable federal, state, and institutional regulations.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a critical component of a robust laboratory safety program. By adhering to the precautionary principles and detailed procedures outlined in this guide, researchers can protect themselves, their colleagues, and the environment. This commitment to meticulous waste management not only ensures regulatory compliance but also fosters a culture of safety and scientific excellence.

References

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  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 108, 343-360.
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  • Mihretu, L. D., et al. (2021). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Analytical & Pharmaceutical Research, 10(4), 1-4.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.